molecular formula C30H28N2O4 B12045781 Nap-FF

Nap-FF

カタログ番号: B12045781
分子量: 480.6 g/mol
InChIキー: IYVWBKAVHZILOI-SVBPBHIXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nap-FF is a useful research compound. Its molecular formula is C30H28N2O4 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C30H28N2O4

分子量

480.6 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C30H28N2O4/c33-28(20-23-15-16-24-13-7-8-14-25(24)17-23)31-26(18-21-9-3-1-4-10-21)29(34)32-27(30(35)36)19-22-11-5-2-6-12-22/h1-17,26-27H,18-20H2,(H,31,33)(H,32,34)(H,35,36)/t26-,27-/m0/s1

InChIキー

IYVWBKAVHZILOI-SVBPBHIXSA-N

異性体SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CC4=CC=CC=C4C=C3

正規SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CC4=CC=CC=C4C=C3

製品の起源

United States

Foundational & Exploratory

The Core of Self-Assembly: A Technical Guide to the Naphthalene-Diphenylalanine Dipeptide (Nap-FF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly of the naphthalene-diphenylalanine (Nap-FF) dipeptide, a cornerstone building block in supramolecular chemistry and nanotechnology. Renowned for its capacity to form well-ordered nanostructures, particularly hydrogels, this compound serves as a versatile platform for advancements in drug delivery, tissue engineering, and biomaterials science. This document details the fundamental principles governing its assembly, the factors influencing the resulting morphologies, comprehensive experimental protocols, and key characterization techniques.

Core Principles of this compound Self-Assembly

The spontaneous organization of this compound monomers into hierarchical structures is a thermodynamically driven process governed by a delicate balance of non-covalent interactions.[1][2] The molecular architecture of this compound, featuring a hydrophobic naphthalene (Nap) group and a peptide backbone, is the primary driver of this phenomenon.

The key intermolecular forces at play include:

  • π-π Stacking: The aromatic naphthalene groups interact, providing significant stabilization to the core of the assembled structure.[3] This is a crucial interaction for the lateral assembly of molecules into fibrous structures.[3]

  • Hydrophobic Interactions: The aromatic side chains of the phenylalanine residues and the naphthalene moiety drive the aggregation of monomers to minimize contact with aqueous environments.[4]

  • Hydrogen Bonding: The peptide backbone forms extensive hydrogen bonds, leading to the formation of β-sheet-like secondary structures that are characteristic of many self-assembled peptide systems.

  • Electrostatic Interactions: The terminal amine and carboxylic acid groups can be charged depending on the pH, leading to repulsive or attractive forces that modulate the assembly process.

The Self-Assembly Pathway

The self-assembly of this compound is a hierarchical process that begins with individual molecules and progresses to macroscopic materials like hydrogels. While the exact pathway can vary with environmental conditions, a general mechanism involves the initial formation of small aggregates or oligomers. These primary structures then elongate into protofibrils, which subsequently intertwine and bundle to form mature nanofibers. At a critical concentration, these fibers form a cross-linked, three-dimensional network that entraps water, resulting in a self-supporting hydrogel.

G cluster_0 Molecular Scale cluster_1 Nanoscale cluster_2 Macroscale a This compound Monomers b Oligomers & Micelles a->b Nucleation c Protofibrils & Nanofibers b->c Elongation d Fiber Entanglement c->d e Hydrogel Network d->e Gelation

Caption: Hierarchical self-assembly pathway of this compound from monomers to a hydrogel network.

Factors Influencing Nanostructure Formation

The morphology and properties of the final self-assembled structure can be precisely controlled by manipulating various external factors. Key parameters include the peptide concentration, pH, solvent composition, and temperature.

G center This compound Self-Assembly n1 pH center->n1 n2 Peptide Concentration center->n2 n3 Solvent Composition center->n3 n4 Temperature center->n4 e1 Alters surface charge and H-bonding n1->e1 e2 Affects kinetics and fiber density n2->e2 e3 Modulates solubility and hydrophobic forces n3->e3 e4 Influences thermodynamics and kinetics n4->e4

Caption: Key environmental factors that modulate the self-assembly of this compound dipeptides.

Table 1: Influence of External Factors on this compound Assembly

Factor Effect Resulting Morphologies Reference
pH Modulates the charge on the C- and N-termini, affecting electrostatic repulsion/attraction and hydrogen bonding. Gelation is often triggered by a pH switch from high to neutral. Nanofibers, Hydrogels, Crystals
Peptide Concentration Higher concentrations typically lead to faster nucleation and the formation of denser fibrous networks. Assembly pathways can be concentration-dependent. Vesicles, Bilayers (low conc.), Nanotubes, Hydrogels (high conc.)
Solvent The choice of solvent (e.g., water, organic co-solvents like DMSO, HFIP) alters the solubility of the peptide and the strength of hydrophobic interactions. Nanotubes, Nanofibers, Nanoribbons, Vesicles

| Temperature | Affects the thermodynamics and kinetics of assembly. Some systems form gels upon cooling from a heated solution. | Nanotubes, Hydrogels | |

Experimental Protocols

Detailed and reproducible protocols are critical for harnessing this compound self-assembly. Below are methodologies for hydrogel formation and sample preparation for common characterization techniques.

Protocol for Hydrogel Formation (pH Trigger)

This method relies on changing the pH of a peptide solution to induce gelation.

  • Dissolution: Dissolve the this compound peptide powder in deionized water at a basic pH (e.g., pH 10-11, adjusted with 0.5 M NaOH) to form a clear solution. The charged carboxylate groups ensure the peptide is fully solubilized.

  • Triggering: Slowly introduce a triggering agent, such as glucono-δ-lactone (GdL), to the peptide solution. GdL will hydrolyze gradually, slowly and uniformly lowering the pH of the solution.

  • Gelation: Allow the solution to stand undisturbed at room temperature. As the pH drops towards neutral, the carboxyl groups become protonated, reducing electrostatic repulsion and allowing the non-covalent interactions to drive fiber formation and subsequent hydrogelation.

  • Verification: Invert the vial to confirm the formation of a stable, self-supporting gel.

Protocol for Hydrogel Formation (Solvent Switch)

This is a widely used method for peptides that are poorly soluble in water at neutral pH.

  • Primary Solubilization: Dissolve the this compound peptide powder in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP).

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the peptide solution in a dropwise manner while gently vortexing.

  • Incubation: Allow the mixture to incubate at room temperature. The change in solvent environment reduces the peptide's solubility, triggering self-assembly into nanofibers.

  • Gel Formation: As the fiber network grows and becomes entangled, the solution will transition into a hydrogel.

Protocol for TEM Sample Preparation

Transmission Electron Microscopy (TEM) is used to visualize the nanoscale morphology of the assembled structures.

  • Sample Dilution: Dilute a small aliquot of the this compound solution or a physically disrupted hydrogel with deionized water to obtain a low concentration suitable for imaging.

  • Grid Preparation: Place a 400-mesh copper TEM grid coated with a formvar/carbon film onto a drop of the diluted sample solution for 1-2 minutes.

  • Wicking: Carefully blot away the excess solution from the edge of the grid using filter paper.

  • Staining (Optional): For negative staining, place the grid onto a drop of a heavy metal stain (e.g., 2% uranyl acetate or phosphotungstic acid) for 30-60 seconds to enhance contrast.

  • Final Wash & Dry: Briefly touch the grid to a drop of deionized water to wash off excess stain, wick away the excess fluid, and allow the grid to air dry completely before imaging.

Characterization of this compound Nanostructures

A multi-technique approach is necessary to fully characterize the physicochemical properties of this compound assemblies from the molecular to the macroscopic level.

G cluster_morphology Morphological Analysis cluster_secondary_structure Secondary Structure cluster_bulk_properties Bulk Properties start This compound Sample (Solution or Hydrogel) tem TEM start->tem Visualize nanofibers afm AFM start->afm Image surface topography sem SEM start->sem View 3D network cd Circular Dichroism (CD) start->cd Confirm β-sheet ftir FTIR Spectroscopy start->ftir Identify H-bonding rheology Rheology start->rheology Measure stiffness (G') fluorescence Fluorescence Spectroscopy start->fluorescence Probe microenvironment

Caption: Experimental workflow for the characterization of this compound self-assembled structures.

Table 2: Common Techniques for Characterizing this compound Nanostructures

Technique Information Provided Reference
Transmission Electron Microscopy (TEM) Direct visualization of nanostructure morphology, including fiber width, length, and network structure.
Atomic Force Microscopy (AFM) High-resolution imaging of surface topography; can also be used to measure the mechanical properties (Young's Modulus) of individual fibers.
Circular Dichroism (CD) Spectroscopy Provides information about the secondary structure of the peptide assembly, typically showing a characteristic signal for β-sheet formation.
Fourier-Transform Infrared (FTIR) Spectroscopy Used to identify intermolecular hydrogen bonding within the peptide backbone, confirming the presence of β-sheet structures.
Rheology Measures the viscoelastic properties (e.g., storage modulus G' and loss modulus G'') of hydrogels, quantifying their stiffness and stability.

| Dynamic Light Scattering (DLS) | Measures the hydrodynamic radius of nanoparticles or aggregates in solution, useful for studying the early stages of assembly. | |

Table 3: Quantitative Properties of Self-Assembled Peptide Hydrogels

Property Typical Values Significance Reference
Storage Modulus (G') > 19,000 Pa for some formulations Indicates the stiffness and solid-like behavior of the hydrogel. Higher values suggest a more robust network.
Young's Modulus (Fibers) ~1.9 GPa (for a related peptide amphiphile) Represents the intrinsic stiffness of the constituent nanofibers.

| Fiber Diameter | 10 - 50 nm | A key morphological parameter that influences hydrogel pore size and mechanical properties. | |

Applications in Drug Development

The unique properties of this compound nanostructures, particularly hydrogels, make them highly attractive for biomedical applications. Their biocompatibility, high water content, and nanofibrous architecture mimic the natural extracellular matrix.

  • Controlled Drug Delivery: The hydrogel network can encapsulate therapeutic molecules, ranging from small drugs to large proteins. Release can be sustained over time as the drug diffuses through the nanofibrous matrix. The system can be designed for pH-responsive drug release, targeting acidic microenvironments found in tumors or sites of inflammation.

  • 3D Cell Culture: The fibrillar matrix provides a scaffold that supports cell adhesion, proliferation, and differentiation, making it an ideal platform for three-dimensional cell culture and tissue engineering studies.

  • Bioactive Scaffolds: The this compound building block can be conjugated with bioactive peptide sequences to create functional materials that can, for example, promote angiogenesis or activate endogenous growth factors for tissue regeneration.

References

The Formation of Nap-FF Nanofibrils: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The self-assembly of short peptides into well-defined nanostructures is a cornerstone of modern nanotechnology and holds immense promise for biomedical applications, including drug delivery, tissue engineering, and biosensing. Among these, the naphthalene-conjugated diphenylalanine peptide (Nap-FF) has garnered significant attention due to its propensity to form robust, ordered nanofibrils and hydrogels. This technical guide provides an in-depth exploration of the core principles governing this compound nanofibril formation, offering researchers, scientists, and drug development professionals a comprehensive resource on its self-assembly process, experimental characterization, and potential applications.

The this compound Monomer and Driving Forces of Self-Assembly

The this compound monomer consists of a diphenylalanine (FF) dipeptide N-terminally capped with a naphthalene group. This amphiphilic structure is central to its self-assembly behavior. The driving forces behind the formation of this compound nanofibrils are a complex interplay of non-covalent interactions:

  • π-π Stacking: The aromatic naphthalene and phenylalanine residues engage in strong π-π stacking interactions, which are a primary driver for the initial aggregation and ordering of the monomers. The naphthalene moiety, in particular, enhances this stacking propensity compared to the uncapped diphenylalanine.[1]

  • Hydrophobic Interactions: The hydrophobic nature of the aromatic rings contributes significantly to the self-assembly process in aqueous environments, as the molecules arrange to minimize their contact with water.[2]

  • Hydrogen Bonding: The amide backbones of the dipeptides form intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures that stabilize the growing nanofibrils.[3]

These interactions collectively guide the spontaneous organization of this compound monomers into hierarchical fibrillar structures.

The Nanofibril Formation Process: From Monomers to a 3D Network

The self-assembly of this compound into nanofibrils is a nucleation-dependent process that can be influenced by factors such as concentration, pH, and the presence of substrates.[4][5] While the precise pathway can vary, a general model involves the following stages:

  • Nucleation: At concentrations above the critical aggregation concentration (CAC), this compound monomers begin to associate into small, unstable oligomeric nuclei.

  • Elongation: These nuclei then act as templates for the addition of further monomers, leading to the growth of elongated protofibrils.

  • Fibril Formation: The protofibrils can then associate or twist together to form mature, hierarchical nanofibrils.

  • Hydrogelation: At sufficiently high concentrations, the entanglement of these nanofibrils creates a three-dimensional network that entraps water, resulting in the formation of a self-supporting hydrogel.

The following diagram illustrates the general workflow for inducing this compound self-assembly.

experimental_workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_characterization Characterization NapFF_Powder This compound Powder Dissolution Dissolution NapFF_Powder->Dissolution Solvent Organic Solvent (e.g., HFIP, DMSO) Solvent->Dissolution Aqueous_Buffer Aqueous Buffer (e.g., PBS, Water) Dissolution->Aqueous_Buffer Solvent Switch pH_Adjustment pH Adjustment (Optional) Aqueous_Buffer->pH_Adjustment Incubation Incubation pH_Adjustment->Incubation Microscopy Microscopy (TEM, AFM) Incubation->Microscopy Spectroscopy Spectroscopy (CD, ThT) Incubation->Spectroscopy Rheology Rheology Incubation->Rheology

General experimental workflow for this compound self-assembly.

Quantitative Data on this compound Nanofibril Formation

Precise quantitative data for the self-assembly of this compound is crucial for reproducible experiments and the rational design of this compound-based materials. The following tables summarize key parameters, though it is important to note that specific values for this compound are not always readily available in the literature, and data for the closely related diphenylalanine (FF) is often used as a reference.

ParameterValueMethodNotes
Critical Aggregation Concentration (CAC) Not explicitly reported for this compound. For FF, it is in the low mM range.Fluorescence Spectroscopy (e.g., with ANS or ThT)The CAC is the concentration above which self-assembly into larger structures occurs. It is highly dependent on solvent conditions and pH.
Aggregation Number Not reported for this compound.Isothermal Titration Calorimetry (ITC), Fluorescence QuenchingThe aggregation number refers to the number of monomers in a micelle or early-stage aggregate.
PropertyValueMethodNotes
Nanofibril Diameter Varies, typically in the range of 10-50 nm.Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM)Diameter can be influenced by preparation conditions such as solvent and incubation time.
Nanofibril Length Can extend to several micrometers.TEM, AFMLength is often polydisperse and increases with incubation time.
Helical Pitch Periodical spacing of ~93.4 nm has been observed for some FF-derived peptides.TEM, AFMThe twisting of protofibrils can lead to a characteristic helical pitch.
ParameterValueMethodNotes
Gibbs Free Energy (ΔG) Negative, indicating a spontaneous process.Isothermal Titration Calorimetry (ITC)The magnitude depends on temperature and solution conditions.
Enthalpy (ΔH) Typically negative (exothermic).ITCIndicates the formation of favorable intermolecular interactions.
Entropy (ΔS) Can be positive or negative.ITCA positive entropy change can arise from the hydrophobic effect, while a negative change reflects increased molecular ordering.

Detailed Experimental Protocols

Reproducibility in nanomaterial science is paramount. The following sections provide detailed methodologies for key experiments involved in the synthesis and characterization of this compound nanofibrils.

Synthesis and Purification of this compound Peptide

The this compound peptide is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., Wang resin) in N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Phe-OH) to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound phenylalanine using a solution of 20% piperidine in DMF.

  • Second Amino Acid Coupling: Couple the second amino acid (Fmoc-Phe-OH) to the deprotected N-terminus of the first amino acid using the same coupling procedure as in step 2.

  • Naphthalene Capping: After deprotecting the N-terminus of the dipeptide, couple 2-naphthaleneacetic acid to the free amine using a coupling agent and base.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Preparation of this compound Nanofibrils and Hydrogels

The "solvent-switch" method is a common and effective way to induce the self-assembly of this compound.

Protocol:

  • Dissolution: Dissolve the lyophilized this compound peptide powder in a minimal amount of a suitable organic solvent, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mg/mL).

  • Initiation of Self-Assembly: Inject a specific volume of the this compound stock solution into an aqueous buffer (e.g., phosphate-buffered saline (PBS) or deionized water) to the desired final concentration. The rapid change in solvent polarity induces the self-assembly.

  • Incubation: Allow the solution to incubate at a controlled temperature (e.g., room temperature or 37°C) for a specific period (from hours to days) to allow for the formation and maturation of the nanofibrils.

  • Hydrogel Formation: For hydrogel preparation, use a higher concentration of this compound (typically >1 wt%). The solution will become increasingly viscous and eventually form a self-supporting gel.

Characterization of this compound Nanofibrils

A combination of microscopy and spectroscopy techniques is essential to fully characterize the morphology and structural properties of this compound nanofibrils.

Protocol:

  • Sample Preparation: Place a 5-10 µL drop of the this compound nanofibril suspension onto a carbon-coated copper grid for 1-2 minutes.

  • Negative Staining: Wick away the excess sample with filter paper and immediately apply a drop of a negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid) for 1-2 minutes.

  • Drying: Remove the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope at an appropriate accelerating voltage.

Protocol:

  • Substrate Preparation: Cleave a fresh mica surface to obtain an atomically flat substrate.

  • Sample Deposition: Deposit a 10-20 µL drop of the diluted this compound nanofibril suspension onto the mica surface and allow it to adsorb for 5-10 minutes.

  • Rinsing and Drying: Gently rinse the surface with deionized water to remove any unadsorbed material and then dry the sample under a gentle stream of nitrogen gas.

  • Imaging: Image the sample in tapping mode using an atomic force microscope with a silicon cantilever.

Protocol:

  • Sample Preparation: Prepare the this compound nanofibril suspension at a suitable concentration (e.g., 0.1-0.5 mg/mL) in a suitable buffer (ensure the buffer does not have a high absorbance in the far-UV region).

  • Spectra Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Data Analysis: Subtract the spectrum of the buffer from the sample spectrum. A characteristic negative peak around 218 nm is indicative of β-sheet structures.

Protocol:

  • Reagent Preparation: Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., PBS).

  • Assay Setup: In a 96-well black plate, mix the this compound sample with the ThT working solution to a final concentration of approximately 10-20 µM ThT.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

  • Data Interpretation: An increase in fluorescence intensity compared to a control (ThT in buffer alone) indicates the presence of β-sheet-rich fibrillar structures. This assay can also be used to monitor the kinetics of fibril formation over time.

Visualizing the Process: Signaling Pathways and Logical Relationships

The following diagram illustrates the key molecular interactions and the resulting hierarchical assembly in the this compound nanofibril formation process.

NapFF_Assembly cluster_monomer Monomeric State cluster_interactions Driving Forces cluster_assembly Hierarchical Assembly Monomer This compound Monomer Naphthalene Diphenylalanine PiStacking π-π Stacking Hydrophobic Hydrophobic Interactions Hbonding Hydrogen Bonding Oligomer Oligomers PiStacking->Oligomer Hydrophobic->Oligomer Hbonding->Oligomer Protofibril Protofibrils (β-sheet formation) Oligomer->Protofibril Nanofibril Mature Nanofibrils Protofibril->Nanofibril Hydrogel Hydrogel Network Nanofibril->Hydrogel Entanglement

Molecular interactions driving this compound self-assembly.

Applications in Drug Development

The unique properties of this compound nanofibrils and hydrogels make them highly attractive for various applications in drug development:

  • Controlled Drug Release: The hydrogel network can encapsulate therapeutic molecules, providing a scaffold for their sustained and localized release.

  • Tissue Engineering: The fibrillar structure mimics the native extracellular matrix, providing a supportive environment for cell growth and tissue regeneration.

  • Bio-imaging: The nanofibrils can be functionalized with imaging agents for diagnostic purposes.

The following diagram illustrates a conceptual workflow for the application of this compound hydrogels in drug delivery.

Drug_Delivery_Workflow cluster_formulation Formulation cluster_delivery Delivery cluster_release Release & Action NapFF This compound Monomers Co-assembly Co-assembly/ Encapsulation NapFF->Co-assembly Drug Therapeutic Agent Drug->Co-assembly Hydrogel Drug-Loaded Hydrogel Co-assembly->Hydrogel Injection Injectable Administration Hydrogel->Injection Depot In situ Depot Formation Injection->Depot Degradation Hydrogel Degradation Depot->Degradation Sustained_Release Sustained Drug Release Degradation->Sustained_Release Therapeutic_Effect Therapeutic Effect Sustained_Release->Therapeutic_Effect

Conceptual workflow for this compound hydrogel-based drug delivery.

Conclusion

The self-assembly of this compound into nanofibrils is a robust and versatile platform for the development of advanced biomaterials. A thorough understanding of the fundamental principles governing its formation, coupled with rigorous experimental characterization, is essential for harnessing its full potential. This technical guide provides a foundational framework for researchers and professionals in the field, offering detailed protocols and a summary of key quantitative parameters to aid in the design and execution of future studies. Further research focused on elucidating the precise thermodynamic and kinetic parameters of this compound self-assembly will undoubtedly accelerate its translation into innovative therapeutic and diagnostic solutions.

References

Biophysical Characterization of Nap-FF Hydrogels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biophysical characterization techniques applied to Naphthalene-diphenylalanine (Nap-FF) hydrogels. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the methodologies used to evaluate these promising biomaterials for applications in drug delivery, tissue engineering, and beyond. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant workflows and pathways.

Core Biophysical Properties and Characterization Data

The biophysical properties of this compound hydrogels are fundamental to their function as biomaterials. These properties, including mechanical strength, fibrillar morphology, and biocompatibility, are quantifiable through a suite of analytical techniques. The following tables summarize key quantitative data derived from various studies on this compound and related self-assembling peptide hydrogels.

PropertyValueNotes
Minimum Gelation Concentration (MGC)
Nap-F0.7% w/v (21 mM)In phosphate buffer (pH 7.4)[1][2].
Fmoc-¹Nap-A0.0455% (w/v)In 50 mM phosphate buffer (pH 7.4)[1][2].
Fmoc-²Nap-A0.0375% (w/v)In 50 mM phosphate buffer (pH 7.4)[1].
Fmoc-FFK0.5 - 1.0 wt%Critical Gelation Concentration (CGC) range.
Mechanical Properties (Rheology)
Storage Modulus (G') of Fmoc-K3 hydrogel2526 PaIndicates a relatively rigid gel structure.
Swelling Behavior
Swelling Percentage of Fmoc-FFK/Fmoc-FF32% - 37%Indicates the hydrogel's capacity to absorb and retain water.
Drug Release Kinetics
Time Constant (τ) for Bortezomib (BTZ) release from Fmoc-FF hydrogel74 ± 12 hCorresponds to a complete release over approximately 12 days.
Cell LineHydrogel Composition (Fmoc-FFK/Fmoc-FF ratio)Adhesion Percentage
HaCaT1/173%
1/571%
1/1050%
1/2039%
3T3-L11/174%
1/572%
1/1058%
1/2047%

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate biophysical characterization of this compound hydrogels. The following sections provide methodologies for key experiments.

Hydrogel Preparation

The formation of this compound hydrogels is typically induced by a change in solvent conditions or pH, which triggers the self-assembly of the peptide monomers into a nanofibrous network.

Solvent-Switch Method:

  • Dissolve the this compound peptide powder in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • To induce gelation, add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the peptide solution at the desired final concentration.

  • Allow the solution to stand at room temperature or a specific incubation temperature (e.g., 37°C) for a designated period to allow for complete self-assembly and hydrogel formation.

pH-Switch Method:

  • Dissolve the this compound peptide in deionized water at a basic pH, where the peptide is soluble.

  • Slowly add an acid, such as HCl or glucono-δ-lactone (GdL), to lower the pH of the solution to the desired level (e.g., physiological pH 7.4).

  • The change in pH neutralizes the charged residues, reducing electrostatic repulsion and promoting self-assembly into a hydrogel.

G cluster_prep Hydrogel Preparation start This compound Peptide Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve add_buffer Add Aqueous Buffer (e.g., PBS) dissolve->add_buffer gelation Self-Assembly and Hydrogel Formation add_buffer->gelation

Solvent-Switch Method for this compound Hydrogel Preparation.

Rheological Characterization

Rheology is employed to quantify the viscoelastic properties of the hydrogel, providing insights into its mechanical strength and stability.

  • Sample Loading: Carefully transfer a defined volume of the hydrogel onto the rheometer stage.

  • Geometry: Use a parallel plate geometry (e.g., 12 mm diameter) and lower it to a defined gap height (e.g., 500 µm).

  • Equilibration: Allow the sample to equilibrate on the plate for a set time (e.g., 300 seconds) at a constant strain and frequency.

  • Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to measure the storage (G') and loss (G'') moduli as a function of frequency.

  • Strain Sweep: Conduct a strain sweep to determine the linear viscoelastic region of the hydrogel.

  • Shear Recovery: To assess the thixotropic properties, subject the hydrogel to a high shear strain followed by a period of low strain to monitor the recovery of the G' and G'' moduli.

G cluster_rheology Rheological Analysis Workflow load Load Hydrogel Sample equilibrate Equilibrate Sample on Rheometer load->equilibrate freq_sweep Frequency Sweep (Measure G', G'') equilibrate->freq_sweep strain_sweep Strain Sweep (Determine LVR) equilibrate->strain_sweep shear_recovery Shear Recovery Test equilibrate->shear_recovery data_analysis Data Analysis freq_sweep->data_analysis strain_sweep->data_analysis shear_recovery->data_analysis

Workflow for Rheological Characterization of Hydrogels.

Electron Microscopy (SEM and TEM)

Electron microscopy is used to visualize the nanofibrillar network structure of the hydrogel.

Scanning Electron Microscopy (SEM):

  • Sample Preparation: Drop-cast a small volume of the hydrogel onto an aluminum stub and air-dry it to form a xerogel.

  • Sputter Coating: Apply a thin coat of a conductive material, such as gold and palladium, to the dried sample.

  • Imaging: Acquire images using a field emission scanning electron microscope at an appropriate accelerating voltage.

Transmission Electron Microscopy (TEM):

  • Sample Preparation: Dilute the hydrogel sample and apply a small drop onto a TEM grid.

  • Staining (Optional): For enhanced contrast, negative staining with a heavy metal salt (e.g., uranyl acetate) may be performed.

  • Imaging: Visualize the nanofibrillar morphology using a transmission electron microscope.

Spectroscopic Analysis

Spectroscopic techniques are employed to investigate the secondary structure and molecular interactions within the hydrogel.

  • Circular Dichroism (CD) Spectroscopy: Used to determine the presence of secondary structures, such as β-sheets, which are characteristic of self-assembled peptide hydrogels. Spectra are typically recorded in the far-UV region (190-250 nm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information on the vibrational modes of the peptide backbone, with the amide I region (1600-1700 cm⁻¹) being particularly sensitive to secondary structure.

  • Fluorescence Spectroscopy: Can be used to probe the local environment of aromatic residues, such as the naphthalene group in this compound, and to monitor the self-assembly process.

Cell Viability and Biocompatibility Assays

These assays are crucial for evaluating the suitability of this compound hydrogels for biomedical applications.

MTS Assay:

  • Cell Seeding: Seed cells (e.g., HaCaT or 3T3-L1) in 96-well plates at a specific density.

  • Conditioned Media Preparation: Incubate the hydrogels in cell culture media.

  • Cell Treatment: Treat the seeded cells with the conditioned media for various time points (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate.

  • Absorbance Measurement: Measure the absorbance at 490 nm to quantify cell viability.

Cell Adhesion Assay:

  • Hydrogel Coating: Pre-coat the wells of a culture plate with the this compound hydrogel.

  • Cell Seeding: Seed cells onto the hydrogel-coated wells.

  • Incubation: Incubate for a specified period to allow for cell adhesion.

  • Staining and Imaging: Stain the cells with a viability dye (e.g., Acridine Orange/Propidium Iodide) and visualize using fluorescence microscopy to determine the percentage of adhered and viable cells.

Signaling Pathways in this compound Hydrogel Applications

While this compound hydrogels are often used as passive scaffolds, their conjugation with bioactive molecules can actively modulate cellular signaling pathways. For instance, in the context of inflammation, hydrogel-drug conjugates have been shown to inhibit pro-inflammatory pathways.

G cluster_pathway Inhibition of NF-κB Signaling Pathway lps LPS ikk p-IKK lps->ikk activates hydrogel Hydrogel-Drug Conjugate hydrogel->ikk inhibits ikb p-IκB ikk->ikb p65 p-P65 ikb->p65 nucleus Nucleus p65->nucleus translocates to inflammation Inflammatory Response nucleus->inflammation induces

Modulation of the NF-κB signaling pathway by a hydrogel-drug conjugate.

In other applications, such as tissue regeneration, this compound hydrogels can be functionalized with peptides that activate pro-angiogenic signaling.

G cluster_angiogenesis Pro-Angiogenic Signaling nap_ff_peptide This compound Bioactive Peptide pro_hgf pro-HGF nap_ff_peptide->pro_hgf activates hgf HGF pro_hgf->hgf c_met c-Met Receptor hgf->c_met binds to angiogenesis Angiogenesis c_met->angiogenesis anti_apoptosis Anti-Apoptosis c_met->anti_apoptosis

Activation of pro-angiogenic pathways by a functionalized this compound hydrogel.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Nap-FF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-phenylalanyl-L-phenylalanine (Nap-FF) is a self-assembling dipeptide that has garnered significant interest within the scientific community, particularly in the fields of drug delivery, tissue engineering, and biomaterials. Its ability to form well-ordered nanostructures, such as hydrogels, in aqueous environments makes it a promising candidate for a variety of biomedical applications. However, to fully harness its potential, a comprehensive understanding of its solubility and stability in a range of solvents is paramount. This technical guide provides an in-depth overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in their formulation and development efforts. While specific quantitative solubility data for this compound across a wide array of organic solvents is limited in publicly available literature, this guide consolidates the existing knowledge and provides data for the closely related analog, N-Acetyl-L-phenylalanine, to serve as a valuable reference.

Core Concepts: Solubility and Self-Assembly

The behavior of this compound in different solvents is governed by a delicate interplay of intermolecular forces. In aqueous solutions, the hydrophobic interactions between the naphthalene and phenylalanine residues, coupled with hydrogen bonding, drive the self-assembly process, leading to the formation of hydrogels. Conversely, in organic solvents, the solubility of this compound is dictated by the polarity of the solvent and its ability to disrupt the intermolecular forces that favor the solid state.

dot

experimental_workflow start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_excess->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate analyze Analyze supernatant (e.g., HPLC, UV-Vis) separate->analyze quantify Quantify concentration against a standard curve analyze->quantify end End quantify->end signaling_pathway NapFF_Solution This compound in Solution Stress Stress Condition (e.g., Heat, pH) NapFF_Solution->Stress Degradation Degradation Stress->Degradation Hydrolysis Hydrolysis Degradation->Hydrolysis Oxidation Oxidation (if applicable) Degradation->Oxidation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products

An In-depth Technical Guide to the Naphthalene-Diphenylalanine (Nap-FF) Peptide: From Discovery to Application

Author: BenchChem Technical Support Team. Date: November 2025

An exploration of the synthesis, self-assembly, and biomedical potential of a prominent supramolecular biomaterial.

Abstract

The Naphthalene-diphenylalanine (Nap-FF) peptide, a self-assembling biomaterial, has garnered significant attention within the scientific community for its unique physicochemical properties and potential applications in drug delivery and tissue engineering. This technical guide provides a comprehensive overview of the discovery and history of this compound, its synthesis and purification, the thermodynamics and kinetics of its self-assembly into various nanostructures, and its applications, particularly in the formation of hydrogels for controlled drug release. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this versatile peptide.

Introduction: Discovery and History

The development of the this compound peptide emerged from the broader field of peptide self-assembly, a phenomenon where peptides spontaneously organize into well-ordered supramolecular structures. The core recognition motif, diphenylalanine (FF), was identified as a key component in the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. Researchers discovered that the FF dipeptide itself could self-assemble into highly stable and ordered nanostructures, such as nanotubes and nanofibers.

To enhance the self-assembly properties of the FF dipeptide, scientists began to modify its termini with various chemical moieties. The addition of an aromatic group, such as naphthalene (Nap), to the N-terminus of the diphenylalanine peptide was found to significantly strengthen the driving forces for self-assembly. This is attributed to the introduction of π-π stacking interactions between the naphthalene rings, which complement the hydrogen bonding and hydrophobic interactions inherent to the peptide backbone and phenylalanine residues. This modification led to the creation of this compound, a peptide with a remarkable ability to form hydrogels and other nanostructures at low concentrations, paving the way for its exploration in various biomedical applications.

Peptide Synthesis and Purification

The synthesis of the this compound peptide is typically achieved through standard Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of the this compound dipeptide.

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 2-Naphthylacetic acid

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling: The Fmoc-Phe-Wang resin is swelled in DMF for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% piperidine in DMF solution for 5 minutes, followed by a second treatment for 15 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: Fmoc-Phe-OH (3 equivalents) is activated with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF. This activated amino acid solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 2 hours. The resin is washed with DMF and DCM.

  • N-terminal Naphthalene Capping: After deprotection of the final Fmoc group, 2-Naphthylacetic acid (3 equivalents) is coupled to the N-terminus of the dipeptide using the same activation method as in step 3.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v) for 2-3 hours.

  • Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Self-Assembly of this compound

The self-assembly of this compound into various nanostructures is a thermodynamically driven process governed by a combination of non-covalent interactions, including π-π stacking of the naphthalene and phenylalanine aromatic rings, hydrogen bonding between the peptide backbones, and hydrophobic interactions.

Thermodynamics and Kinetics
Formation of Nanostructures

This compound can self-assemble into a variety of morphologies, including nanofibers, nanotubes, and hydrogels, depending on the experimental conditions such as peptide concentration, pH, temperature, and solvent composition.

Materials:

  • Lyophilized this compound peptide

  • Milli-Q water

  • 0.5 M NaOH solution

  • Glucono-δ-lactone (GdL)

Procedure:

  • A specific amount of this compound is suspended in Milli-Q water.

  • The pH of the suspension is raised to approximately 10-11 by the dropwise addition of 0.5 M NaOH to fully dissolve the peptide.

  • Gelation is induced by the addition of GdL. The GdL slowly hydrolyzes to gluconic acid, gradually lowering the pH of the solution and triggering the self-assembly of the peptide into a hydrogel. The final stiffness of the hydrogel can be tuned by varying the concentration of this compound and GdL.

Quantitative Data on this compound and its Assemblies

The following tables summarize the quantitative data available for this compound and related peptide hydrogels. It is important to note that some of the data presented are for closely related N-capped diphenylalanine peptides and should be considered as representative values.

ParameterValueMethod/Conditions
Self-Assembly Properties
Minimum Gelation Concentration (MGC) (for Nap-F)0.7% w/v (21 mM)Phosphate buffer, pH 7.4
Hydrogel Mechanical Properties
Storage Modulus (G') (for N-capped FF)104 – 1.5 x 105 PaRheology, dependent on concentration and preparation
Cytotoxicity
IC50 of Nap-FFYERGD + CisplatinVaries with cell line and conditionsMTT Assay on cancer cell lines

Table 1: Physicochemical Properties of this compound and its Derivatives.

DrugHydrogel SystemRelease ProfileMethod
DoxorubicinFmoc-FF based hydrogel~16-28% released after 72 hoursUV-Vis or fluorescence spectroscopy of the release medium (PBS, 37°C)

Table 2: Representative Drug Release Kinetics from Aromatic Dipeptide Hydrogels.

Applications in Drug Delivery

The ability of this compound to form biocompatible and biodegradable hydrogels makes it a promising candidate for controlled drug delivery systems. The nanofibrous network of the hydrogel can encapsulate therapeutic molecules, protecting them from degradation and enabling their sustained release.

Experimental Protocol: In Vitro Drug Release Study

Materials:

  • Drug-loaded this compound hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • A known amount of the drug-loaded hydrogel is placed in a container with a defined volume of PBS at 37°C.

  • The container is placed in a shaking incubator to ensure uniform distribution of the released drug.

  • At predetermined time intervals, an aliquot of the release medium is withdrawn and replaced with fresh PBS.

  • The concentration of the released drug in the aliquot is quantified using UV-Vis spectrophotometry or HPLC.

  • The cumulative amount of drug released is plotted against time to determine the release kinetics.

Cellular Interactions and Signaling Pathways

The interaction of this compound-based materials with cells is a critical aspect of their biomedical applications. While direct studies on the specific signaling pathways modulated by this compound are limited, the functionalization of this compound with bioactive peptide motifs, such as RGD (Arginine-Glycine-Aspartic acid), has been shown to influence cell behavior.

The RGD sequence is a well-known ligand for integrin receptors on the cell surface. The binding of RGD-functionalized this compound nanostructures to integrins can trigger downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell adhesion, proliferation, and survival.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound solution/hydrogel

  • Cell line of interest (e.g., HeLa, fibroblasts)

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the this compound peptide solution or exposed to the this compound hydrogel.

  • After a desired incubation period (e.g., 24, 48, or 72 hours), the MTT solution is added to each well.

  • The plate is incubated for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved by adding a solubilization solution.

  • The absorbance of the resulting colored solution is measured using a microplate reader at approximately 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.

Visualizations

Signaling Pathways

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling This compound-RGD This compound-RGD Integrin Integrin This compound-RGD->Integrin Binding FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Akt Akt PI3K->Akt Cell_Response Cell Adhesion, Proliferation, Survival Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Integrin-mediated signaling by RGD-functionalized this compound.

Experimental Workflows

G cluster_0 Peptide Synthesis Resin Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Phe-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple 2-Naphthylacetic acid Deprotection2->Coupling2 Cleavage Cleavage & Deprotection Coupling2->Cleavage Purification RP-HPLC Cleavage->Purification NapFF_Peptide This compound Peptide Purification->NapFF_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

G cluster_0 Hydrogel Preparation Dissolve Dissolve this compound (High pH) Trigger Add GdL (pH Decrease) Dissolve->Trigger Gelation Self-Assembly Trigger->Gelation Hydrogel This compound Hydrogel Gelation->Hydrogel

Caption: pH-switch method for this compound hydrogel formation.

Conclusion

The this compound peptide stands as a testament to the power of rational molecular design in the creation of functional biomaterials. By augmenting the inherent self-assembling properties of the diphenylalanine motif with the π-stacking capabilities of a naphthalene group, a versatile and robust building block for supramolecular chemistry has been developed. Its ability to form hydrogels with tunable properties has positioned it as a valuable tool for drug delivery and tissue engineering. While further research is needed to fully elucidate its interactions with biological systems, particularly its influence on cellular signaling pathways, the existing body of knowledge clearly demonstrates the significant potential of this compound in advancing biomedical technologies. This guide serves as a foundational resource for researchers seeking to explore and harness the unique properties of this remarkable peptide.

Spectroscopic Analysis of Nap-FF Aggregates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to analyze the self-assembly and aggregation of naphthalene-functionalized diphenylalanine (Nap-FF). The self-assembly of short peptides into well-defined nanostructures is a cornerstone of nanotechnology and holds immense promise for applications in drug delivery, tissue engineering, and biomaterials. Understanding the kinetics, morphology, and structural characteristics of these aggregates is paramount for their rational design and application. This guide details the experimental protocols for key spectroscopic and microscopic methods and presents quantitative data in a clear, tabular format.

Introduction to this compound Self-Assembly

Naphthalene-conjugated diphenylalanine (this compound) is a well-studied peptide amphiphile known for its ability to self-assemble into various nanostructures, including nanofibers, nanotubes, and hydrogels. This process is driven by a combination of non-covalent interactions, primarily π-π stacking of the naphthalene moieties and hydrogen bonding between the peptide backbones. The resulting aggregates often exhibit a high degree of order, including the formation of β-sheet secondary structures, which are critical for the stability and mechanical properties of the resulting biomaterials. Spectroscopic analysis is indispensable for elucidating the molecular-level details of this assembly process.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate characterization of this compound aggregates.

Preparation of this compound Hydrogels

A common method for inducing the self-assembly of this compound into a hydrogel is the solvent-switch method.

Protocol:

  • Dissolve a defined amount of lyophilized this compound peptide in a minimal amount of an organic solvent, such as dimethyl sulfoxide (DMSO) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), to obtain a concentrated stock solution.

  • To induce gelation, add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) dropwise to the peptide solution while gently vortexing or sonicating.

  • The final concentration of the peptide and the ratio of organic solvent to aqueous buffer will determine the final properties of the hydrogel.

  • Allow the solution to stand at room temperature for a specified period (e.g., minutes to hours) to allow for the complete formation of the hydrogel network. Gelation can be confirmed by inverting the vial.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique to probe the local environment of the naphthalene chromophore and to monitor the aggregation process. This compound aggregates can exhibit aggregation-induced emission (AIE).

Protocol:

  • Prepare this compound solutions at the desired concentrations in the appropriate solvent system (e.g., water/DMSO mixtures).

  • Record fluorescence emission spectra using a fluorescence spectrophotometer.

  • Set the excitation wavelength appropriate for the naphthalene moiety, typically around 290 nm.

  • Scan the emission spectrum over a relevant range, for example, from 300 nm to 500 nm.

  • Acquire spectra for both the monomeric (in a good solvent like pure DMSO) and aggregated (in a poor solvent like a water-rich mixture) states to observe any changes in emission intensity and wavelength.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for studying the secondary structure of peptides. The formation of β-sheets in this compound aggregates gives rise to characteristic CD signals.

Protocol:

  • Prepare this compound solutions at a suitable concentration (e.g., 1 x 10⁻⁴ M) in the desired solvent.

  • Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm or 1 cm).

  • Record CD spectra from approximately 190 nm to 300 nm at room temperature.

  • Instrument settings should be optimized, for example: a bandwidth of 1 nm, a scan speed of 100 nm/min, and a response time of 2 seconds.

  • Average multiple scans (e.g., three) to improve the signal-to-noise ratio.

  • Subtract the spectrum of the solvent as a baseline.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides detailed information about the vibrational modes of the peptide backbone and is particularly useful for identifying β-sheet structures.

Protocol:

  • For hydrogel samples, it is advantageous to use heavy water (D₂O) as the solvent to avoid the strong absorbance of H₂O in the amide I region.

  • Prepare the this compound hydrogel in D₂O.

  • Place a small amount of the hydrogel between two calcium fluoride (CaF₂) or barium fluoride (BaF₂) windows.

  • Record the FTIR spectrum in transmission mode.

  • The amide I' region (1600-1700 cm⁻¹) is of primary interest. A prominent peak around 1620-1640 cm⁻¹ is indicative of β-sheet formation.[1]

Thioflavin T (ThT) Assay

The ThT assay is a widely used method to detect the presence of amyloid-like β-sheet structures. ThT fluorescence increases significantly upon binding to these structures.

Protocol:

  • Prepare a stock solution of Thioflavin T (e.g., 1 mM in dH₂O) and filter it through a 0.2 µm filter.

  • Prepare the this compound aggregate samples at the desired concentrations.

  • In a 96-well black plate, mix the this compound sample with a diluted ThT solution to a final ThT concentration of approximately 25 µM.

  • Measure the fluorescence intensity using a microplate reader with excitation set to around 450 nm and emission at approximately 485 nm.[2]

  • To monitor aggregation kinetics, measurements can be taken at regular intervals over time, often with shaking at 37°C.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology and size of the self-assembled this compound nanostructures.

Protocol:

  • Place a small volume (e.g., 5-10 µL) of the diluted this compound hydrogel or aggregate solution onto a carbon-coated copper grid.

  • Allow the sample to adsorb for a few minutes.

  • Wick away the excess solution using filter paper.

  • For negative staining, apply a drop of a heavy metal salt solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

  • Remove the excess staining solution with filter paper and allow the grid to air dry completely.

  • Image the samples using a transmission electron microscope at an appropriate accelerating voltage.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound aggregates.

Spectroscopic TechniqueParameterTypical Value/RangeReference
Fluorescence Spectroscopy Excitation Wavelength~290 nm-
Emission EnhancementObserved in aggregated state (AIE)-
Circular Dichroism β-sheet SignalNegative band around 216 nm-
Naphthalene Exciton CouplingCan be observed depending on packing-
FTIR Spectroscopy Amide I' Band (β-sheet)1620 - 1640 cm⁻¹
Thioflavin T Assay Excitation Wavelength~450 nm
Emission Wavelength~485 nm

Visualizing Experimental Workflows and Interactions

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and potential interactions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic & Microscopic Analysis NapFF_Powder This compound Powder Hydrogel This compound Hydrogel/Aggregates NapFF_Powder->Hydrogel Dissolve & Mix Solvent Organic Solvent (e.g., DMSO) Solvent->Hydrogel Buffer Aqueous Buffer (e.g., PBS) Buffer->Hydrogel Fluorescence Fluorescence Spectroscopy Hydrogel->Fluorescence Analyzes Naphthalene Environment CD Circular Dichroism Hydrogel->CD Determines Secondary Structure FTIR FTIR Spectroscopy Hydrogel->FTIR Confirms β-sheet Formation ThT Thioflavin T Assay Hydrogel->ThT Detects Amyloid-like Fibrils TEM Transmission Electron Microscopy Hydrogel->TEM Visualizes Morphology

General workflow for the spectroscopic analysis of this compound aggregates.

While specific signaling pathways directly modulated by this compound aggregates are not yet well-defined in the literature, peptide hydrogels, in general, can influence cellular behavior by mimicking the extracellular matrix (ECM). The following diagram illustrates a generalized signaling interaction.

Signaling_Pathway cluster_scaffold Extracellular Environment cluster_cell Cellular Response Hydrogel This compound Hydrogel Scaffold (ECM Mimic) Receptor Cell Surface Receptors (e.g., Integrins) Hydrogel->Receptor Mechanical & Chemical Cues Signaling Intracellular Signaling Cascade (e.g., MAPK, FAK) Receptor->Signaling Activates Response Cellular Responses (Adhesion, Proliferation, Differentiation) Signaling->Response Regulates

References

The Crucial Role of π-π Stacking in the Self-Assembly of Naphthalene-Diphenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of short peptides into well-defined nanostructures has emerged as a powerful platform for a wide range of applications, from drug delivery and tissue engineering to nanoelectronics. Among these, the naphthalene-conjugated diphenylalanine (Nap-FF) peptide is a particularly well-studied building block due to its propensity to form robust and functional nanomaterials. The driving forces behind this assembly are a complex interplay of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and critically, π-π stacking interactions. This technical guide provides an in-depth exploration of the pivotal role of π-π stacking in directing the assembly of this compound, offering quantitative insights, detailed experimental protocols, and visual representations of the underlying processes. Understanding and controlling these aromatic interactions are paramount for the rational design of novel peptide-based biomaterials with tailored properties.

The Significance of π-π Stacking in this compound Assembly

π-π stacking refers to the non-covalent interaction between aromatic rings. In the context of this compound, the naphthalene and phenylalanine residues provide the aromatic moieties that drive this interaction. These interactions, though individually weaker than covalent bonds, are collectively significant and contribute substantially to the stability and morphology of the resulting nanostructures.[1] The planar nature of the aromatic rings allows for close packing, leading to favorable van der Waals forces and electrostatic interactions that stabilize the assembled state. The strength and geometry of these interactions are highly dependent on the relative orientation of the aromatic rings, with common arrangements including face-to-face, parallel-displaced, and T-shaped or edge-to-face conformations.[2][3]

The self-assembly process of this compound is a hierarchical one, often initiated by the formation of β-sheet-like structures through hydrogen bonding between the peptide backbones.[4] Subsequently, π-π stacking interactions between the naphthalene and phenylalanine groups of adjacent peptides provide the necessary energetic contribution to guide the assembly into higher-order structures such as nanofibers, nanotubes, and hydrogels.[5] The directionality and specificity of these aromatic interactions are crucial in determining the final morphology and properties of the assembled nanomaterials.

Quantitative Analysis of π-π Stacking Interactions

The energetic contributions of π-π stacking and the resulting material properties have been quantified through various experimental and computational methods. The following tables summarize key quantitative data related to π-π stacking in diphenylalanine-based assemblies.

ParameterValueMethodReference
Binding Energy
Aromatic Interactions-0.98 eV to -1.54 eVDensity Functional Theory
Mechanical Properties
Young's Modulus (FF nanotubes)19–27 GPaAtomic Force Microscopy
Piezoelectric Properties
Piezoelectric Coefficient (d₃₃)~73 pC/NPiezoresponse Force Microscopy

Table 1: Energetic and Mechanical Properties Influenced by π-π Stacking in Diphenylalanine Assemblies.

Spectroscopic TechniqueObservationInterpretationReference
Raman Spectroscopy Downshift of the -C=C- ring mode (ca. 1600 cm⁻¹)Indication of π-π stacking
Fluorescence Spectroscopy Red-shift in emission spectraFormation of excimers/aggregates due to π-π stacking
UV-Vis Spectroscopy Bathochromic (red) shift in absorption spectraAltered electronic environment due to π-π stacking

Table 2: Spectroscopic Signatures of π-π Stacking in Aromatic Peptide Assemblies.

Experimental Protocols

Detailed experimental procedures are critical for the reproducible synthesis and characterization of this compound nanostructures. The following sections provide methodologies for key experiments used to investigate π-π stacking in these assemblies.

Fluorescence Spectroscopy to Monitor Self-Assembly

This protocol describes how to monitor the self-assembly of this compound by observing changes in the fluorescence emission spectrum, which are indicative of π-π stacking.

Materials:

  • This compound peptide

  • Tris buffer (30 mM, pH 7.3)

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Dissolve this compound in the appropriate buffer to the desired concentration (e.g., 1.0–2.0 mg/mL).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Instrument Setup:

    • Set the excitation wavelength (λex) to 258 nm, which corresponds to the absorption maximum of the naphthalene moiety.

    • Set the emission wavelength range from 268 nm to 360 nm.

  • Measurement:

    • Record the fluorescence emission spectrum of the this compound solution at different time points (e.g., immediately after preparation and after incubation at 37 °C for various durations) to monitor the kinetics of assembly.

    • Observe any red-shift in the emission maximum or the appearance of new emission bands, which can indicate the formation of aggregates stabilized by π-π stacking.

  • Data Analysis:

    • Plot fluorescence intensity versus wavelength for each time point.

    • Analyze the changes in the spectral features to infer the extent and nature of self-assembly.

Transmission Electron Microscopy (TEM) for Morphological Characterization

This protocol outlines the steps for preparing and imaging this compound nanostructures using TEM to visualize their morphology.

Materials:

  • This compound solution containing self-assembled structures

  • Carbon-coated copper TEM grids

  • Uranyl acetate solution (2% w/v) for negative staining

  • Deionized water

  • Filter paper

  • TEM instrument

Procedure:

  • Sample Application:

    • Place a 5-10 µL drop of the this compound solution onto a carbon-coated copper grid.

    • Allow the sample to adsorb for 1-2 minutes.

  • Washing:

    • Gently blot the excess solution from the edge of the grid with filter paper.

    • Wash the grid by floating it on a drop of deionized water for a few seconds to remove any unadsorbed material.

  • Staining:

    • Place the grid on a drop of 2% uranyl acetate solution for 30-60 seconds for negative staining.

    • The stain will surround the nanostructures, providing contrast.

  • Final Preparation:

    • Blot the excess stain with filter paper.

    • Allow the grid to air-dry completely before imaging.

  • Imaging:

    • Insert the grid into the TEM and acquire images at various magnifications to observe the morphology of the self-assembled nanostructures (e.g., nanofibers, nanotubes).

Molecular Dynamics (MD) Simulations of this compound Assembly

This protocol provides a general workflow for setting up and running MD simulations to study the self-assembly process of this compound at the atomic level.

Software:

  • Molecular dynamics simulation package (e.g., GROMACS, AMBER, NAMD)

  • Force field suitable for peptides (e.g., CHARMM, AMBER)

  • Visualization software (e.g., VMD, PyMOL)

Procedure:

  • System Setup:

    • Generate the initial coordinates of this compound monomers.

    • Place multiple monomers randomly in a simulation box of appropriate dimensions.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable contacts in the initial configuration.

  • Equilibration:

    • Perform a short simulation with position restraints on the peptide atoms to allow the solvent to equilibrate around the peptides. This is typically done in two stages: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production Run:

    • Run the production MD simulation without restraints for a sufficient length of time to observe the self-assembly process. The simulation time will depend on the system size and the kinetics of assembly.

  • Analysis:

    • Analyze the trajectory to study the formation of aggregates, the evolution of secondary structure (e.g., β-sheets), and the specific π-π stacking interactions (intermolecular distances and orientations of aromatic rings).

    • Calculate parameters such as the radial distribution function and the number of hydrogen bonds to quantify the assembly process.

Visualizing the Role of π-π Stacking in this compound Assembly

The following diagrams, generated using the DOT language, illustrate key aspects of this compound self-assembly driven by π-π stacking.

Nap_FF_Interaction cluster_monomer1 This compound Monomer 1 cluster_monomer2 This compound Monomer 2 Nap1 Naphthalene FF1 Diphenylalanine Nap2 Naphthalene Nap1->Nap2 π-π Stacking FF2 Diphenylalanine FF1->FF2 Hydrogen Bonding (Backbone)

Key intermolecular interactions in this compound assembly.

Hierarchical_Assembly Monomers This compound Monomers Dimers Dimers / Oligomers Monomers->Dimers Initial Aggregation (Hydrophobic & H-Bonding) Sheets β-Sheets Dimers->Sheets π-π Stacking & H-Bonding Nanotubes Nanotubes / Nanofibers Sheets->Nanotubes Hierarchical Organization

Hierarchical self-assembly pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assembly Self-Assembly cluster_characterization Characterization Synthesis Peptide Synthesis Purification HPLC Purification Synthesis->Purification Dissolution Dissolution in Buffer Purification->Dissolution Incubation Incubation Dissolution->Incubation Spectroscopy Spectroscopy (Fluorescence, Raman) Incubation->Spectroscopy Microscopy Microscopy (TEM, AFM) Incubation->Microscopy Simulation MD Simulation Spectroscopy->Simulation Data for Validation

Experimental workflow for studying this compound assembly.

Conclusion and Future Outlook

π-π stacking interactions are a cornerstone of the self-assembly of this compound peptides, playing a decisive role in the formation of stable and well-ordered nanostructures. The interplay between these aromatic interactions and other non-covalent forces like hydrogen bonding and hydrophobic effects provides a rich design space for creating novel biomaterials. For researchers in drug development, a deep understanding of these fundamental interactions is essential for designing peptide-based carriers with controlled drug loading and release profiles. The quantitative data, detailed protocols, and visual models presented in this guide offer a comprehensive resource for scientists and professionals aiming to harness the power of π-π stacking in the rational design of advanced functional materials. Future research will likely focus on leveraging more complex aromatic interactions and external stimuli to achieve even greater control over the self-assembly process, paving the way for the next generation of intelligent biomaterials.

References

Methodological & Application

Application Notes and Protocols for Nap-FF Hydrogel in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptide hydrogels are a class of synthetic biomaterials that mimic the nanofibrous structure of the native extracellular matrix (ECM), providing a three-dimensional (3D) environment conducive to cell growth, proliferation, and differentiation. Among these, hydrogels formed from the Naphthalene-diphenylalanine (Nap-FF) peptide have garnered significant interest due to their biocompatibility, tunable mechanical properties, and ease of preparation. This document provides detailed protocols for the preparation of this compound hydrogels for 3D cell culture applications, including methods for cell encapsulation and functionalization with cell adhesion motifs.

Principle of this compound Hydrogel Formation

The this compound peptide consists of a hydrophobic diphenylalanine (FF) core capped with a hydrophobic naphthalene (Nap) group. In aqueous solutions, these peptides self-assemble into nanofibers through a combination of π-π stacking of the naphthalene and phenylalanine groups and hydrogen bonding between the peptide backbones. These nanofibers entangle to form a 3D network that entraps water, resulting in the formation of a hydrogel. The gelation process can be triggered by changes in environmental conditions such as pH or the introduction of cell culture media, which screens the electrostatic repulsions between peptides and promotes assembly.[1][2]

Quantitative Data Summary

The mechanical properties and gelation kinetics of this compound hydrogels can be tuned by varying the peptide concentration. The following table summarizes representative data for self-assembling peptide hydrogels, illustrating the relationship between concentration, stiffness (storage modulus, G'), and gelation time. Note that specific values for this compound may vary depending on the exact preparation conditions, including temperature and the composition of the cell culture medium.

Peptide Concentration (% w/v)Approximate Storage Modulus (G') (Pa)Approximate Gelation Time at 37°C (minutes)
0.5100 - 50030 - 60
1.0500 - 200015 - 30
1.52000 - 50005 - 15
2.05000 - 10000+< 5

Note: Data are compiled from studies on similar Fmoc-peptide hydrogels and are intended for illustrative purposes.[3][4] Actual values for this compound hydrogels should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Peptide Stock Solution

This protocol describes the preparation of a sterile stock solution of the this compound peptide, which is the foundational component for hydrogel formation.

Materials:

  • This compound peptide powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile deionized (DI) water or cell culture grade water

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound peptide powder.

  • Dissolve the this compound powder in sterile DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Vortex briefly to ensure complete dissolution.

  • For some applications, a pH-triggered gelation method is used. For this, the peptide can be dissolved in sterile DI water and the pH adjusted. However, the solvent switch method described below is often more straightforward for cell encapsulation.

  • Sterilize the peptide stock solution by filtering it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Store the sterile stock solution at -20°C for long-term storage or at 4°C for short-term use.

Protocol 2: this compound Hydrogel Preparation for 3D Cell Encapsulation (Solvent Switch Method)

This protocol details the encapsulation of cells within a this compound hydrogel using a solvent switch method, where the addition of aqueous cell culture medium to the peptide-DMSO solution triggers self-assembly and gelation.

Materials:

  • Sterile this compound peptide stock solution in DMSO (from Protocol 1)

  • Cells of interest, prepared as a single-cell suspension

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile phosphate-buffered saline (PBS)

  • Sterile multi-well cell culture plates

Procedure:

  • Prepare a single-cell suspension of the desired cells in complete cell culture medium at a concentration twice the final desired cell density. For example, if the final desired density is 1 x 10^6 cells/mL, prepare a suspension of 2 x 10^6 cells/mL. Keep the cell suspension at 37°C.

  • In a sterile microcentrifuge tube, add the appropriate volume of the this compound peptide stock solution to achieve the desired final concentration. For example, for a final concentration of 1% (w/v) in a final volume of 100 µL, use 10 µL of a 100 mg/mL stock.

  • Gently add an equal volume of the cell suspension to the this compound stock solution. For the example above, add 10 µL of the cell suspension to the 10 µL of this compound stock.

  • Immediately and gently mix by pipetting up and down 2-3 times. Avoid introducing air bubbles. The total volume will now be 20 µL, and the peptide and cell concentrations will be at their final desired values.

  • Quickly dispense the mixture into the center of a well in a pre-warmed multi-well culture plate.

  • Allow the hydrogel to self-assemble and solidify by incubating the plate at 37°C in a cell culture incubator for 15-30 minutes, or until gelation is complete. Gelation time will depend on the final peptide concentration.

  • Once the hydrogel has formed, carefully add pre-warmed complete cell culture medium to the top of the gel to prevent dehydration.

  • Culture the cell-laden hydrogels under standard conditions, changing the medium every 2-3 days.

Protocol 3: Functionalization of this compound Hydrogel with RGD Peptide

To enhance cell adhesion, the this compound hydrogel can be functionalized with the Arginine-Glycine-Aspartic acid (RGD) peptide sequence, which is a well-known cell adhesion motif found in many ECM proteins. This can be achieved by co-assembling the this compound peptide with an RGD-conjugated peptide.

Materials:

  • Sterile this compound peptide stock solution in DMSO

  • Sterile RGD-containing peptide (e.g., Fmoc-RGD) stock solution in DMSO

  • Cells and other materials as listed in Protocol 2

Procedure:

  • Prepare a sterile stock solution of the RGD-containing peptide (e.g., Fmoc-RGD) in DMSO at a concentration similar to the this compound stock solution.

  • Determine the desired molar ratio of this compound to the RGD peptide. A common starting point is a 9:1 or 8:2 molar ratio.

  • In a sterile microcentrifuge tube, combine the this compound and RGD peptide stock solutions to achieve the desired ratio and final peptide concentration.

  • Proceed with the cell encapsulation protocol (Protocol 2) using the mixed peptide solution instead of the pure this compound solution. The two peptides will co-assemble to form a functionalized hydrogel with RGD motifs displayed on the nanofiber surfaces.

Visualization of Workflows and Pathways

Experimental Workflow for Cell Encapsulation

G cluster_prep Preparation cluster_encap Encapsulation cluster_culture Culture prep_peptide Prepare Sterile This compound Stock Solution mix Mix Peptide Solution and Cell Suspension prep_peptide->mix prep_cells Prepare Single Cell Suspension prep_cells->mix dispense Dispense into Culture Well mix->dispense gelation Incubate at 37°C for Gelation dispense->gelation add_media Add Culture Medium gelation->add_media culture Incubate and Maintain Culture add_media->culture

Caption: Workflow for this compound hydrogel preparation and cell encapsulation.

Signaling Pathway in a Biomimetic 3D Environment

G cluster_ecm This compound Hydrogel (ECM Mimic) cluster_cell Cell ecm Nanofibrous Scaffold (+/- RGD) integrin Integrin Receptors ecm->integrin Mechanical & Chemical Cues focal_adhesion Focal Adhesion Formation integrin->focal_adhesion cytoskeleton Cytoskeletal Organization focal_adhesion->cytoskeleton signaling Intracellular Signaling Cascades cytoskeleton->signaling gene_expression Altered Gene Expression signaling->gene_expression cell_behavior Cell Proliferation, Differentiation, Migration gene_expression->cell_behavior

References

Application Notes and Protocols: Nap-FF as a Drug Delivery Vehicle for Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Nap-FF in Oncology

Self-assembling peptides have emerged as a promising class of biomaterials for advanced drug delivery.[1] Among these, Naphthalene-diphenylalanine (this compound) has garnered significant attention for its unique properties. This compound is a simple dipeptide derivative that spontaneously self-assembles in aqueous solutions to form well-ordered nanostructures, including nanofibers, nanotubes, and hydrogels.[2] This self-assembly is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking conferred by the aromatic naphthalene and phenylalanine groups.

The resulting nanostructures offer several key advantages for anticancer drug delivery:

  • High Biocompatibility and Biodegradability: Composed of naturally occurring amino acids, this compound carriers are inherently biocompatible and are expected to degrade into non-toxic byproducts.[3]

  • High Drug Loading Capacity: The porous, nanofibrous network of this compound hydrogels and the hydrophobic cores of its nanoparticles can efficiently encapsulate both hydrophobic and hydrophilic anticancer agents.[3][4]

  • Stimuli-Responsive Drug Release: this compound nanostructures can be designed to release their therapeutic payload in response to specific triggers within the tumor microenvironment (TME), such as lower pH or the presence of specific enzymes. This targeted release enhances the drug's efficacy while minimizing systemic toxicity.

  • Structural Versatility: The self-assembly process can be modulated to form nanoparticles for systemic administration or injectable hydrogels for localized, sustained drug release post-surgery.

These attributes make this compound a highly adaptable and effective platform for the targeted delivery of chemotherapeutic agents like Doxorubicin (DOX), Paclitaxel (PTX), and others, aiming to improve therapeutic outcomes in cancer treatment.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize quantitative data for this compound and similar self-assembling peptide-based nanocarriers for anticancer drug delivery. This data provides a benchmark for formulation and performance evaluation.

Table 1: Physicochemical Characterization of Peptide-Based Nanocarriers

Peptide SystemDrugMean Diameter (nm)Zeta Potential (mV)Polydispersity Index (PDI)
Fmoc-FF NanogelCurcumin204.3-34.60.264
D-Nap-GFFY HydrogelT317N/A (Nanofibers)N/AN/A
DOX-loaded PLA–PEG SPIONsDoxorubicin71 - 257N/A< 0.3
DOX-loaded ZnO@dextranDoxorubicin11.5-12N/A

Data compiled from multiple sources for representative values. N/A indicates data not available in the cited sources.

Table 2: Drug Loading and Encapsulation Efficiency

Peptide SystemDrugDrug Loading Capacity (DLC %)Encapsulation Efficiency (EE %)
Fmoc-FF/(FY)3 HydrogelDoxorubicin~23% (2.32 mg/mL)~100%
Citric Acid-based NanogelDoxorubicin~9.5%~95%
PLA-PEG SPIONsDoxorubicin5.14 ± 0.6%79.6 ± 6.4%
Dextran-coated SPIONsDoxorubicinN/A99 ± 2%

Data compiled from multiple sources. DLC is calculated as (weight of drug / weight of nanoparticle) x 100. EE is (weight of drug in nanoparticle / initial weight of drug) x 100.

Table 3: In Vitro pH-Responsive Drug Release

Nanocarrier SystemDrugCondition (pH)Cumulative Release (Time)
Citric Acid-based NanogelDoxorubicinpH 5.0~51% (1 h), >80% (24 h)
Citric Acid-based NanogelDoxorubicinpH 7.4~30% (1 h), ~55% (24 h)
ZnO@dextran NPsDoxorubicinpH 5.093.1% (cumulative)
ZnO@dextran NPsDoxorubicinpH 7.47% (cumulative)

Data from representative pH-responsive systems. The acidic pH (5.0-5.5) mimics the tumor microenvironment, while pH 7.4 represents physiological conditions.

Table 4: In Vitro Cytotoxicity (IC50 Values)

Cell LineDrug FormulationIC50 (µM)Reference FormulationIC50 (µM)
A549 (Lung Cancer)CRB-FFFK-cyclen23.8Free Chlorambucil (CRB)279.8
MCF-7 (Breast Cancer)DOX-loaded ZnO@dextran0.14 (µg/mL)Free Doxorubicin (DOX)0.55 (µg/mL)

IC50 is the concentration of a drug that inhibits cell growth by 50%. Data shows enhanced cytotoxicity of drug-loaded peptide systems compared to the free drug.

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded this compound Nanoparticles

This protocol describes the preparation of Doxorubicin-loaded this compound nanoparticles using the solvent-switch method.

Materials:

  • Naphthalene-diphenylalanine (this compound) powder

  • Doxorubicin HCl (DOX)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Deionized (DI) water or Phosphate Buffered Saline (PBS, pH 7.4)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO. Sonicate briefly if necessary to fully dissolve.

    • Prepare a 2 mg/mL stock solution of DOX in DI water.

  • Co-assembly and Nanoparticle Formation:

    • In a sterile microcentrifuge tube, mix the this compound stock solution and the DOX stock solution. A typical starting ratio is 5:1 (this compound:DOX, w/w).

    • Vortex the mixture gently for 30 seconds.

    • Add DI water or PBS (pH 7.4) to the DMSO/drug mixture dropwise while gently stirring. The aqueous phase should be at least 10 times the volume of the organic phase to induce the "solvent switch" and promote self-assembly.

    • A cloudy suspension should form, indicating nanoparticle precipitation.

    • Allow the suspension to age at room temperature for 2-4 hours to ensure stable nanoparticle formation.

  • Purification:

    • Transfer the nanoparticle suspension to a dialysis bag (MWCO 3.5 kDa).

    • Dialyze against DI water or PBS (pH 7.4) for 24-48 hours at 4°C to remove free DOX and residual DMSO. Change the dialysis buffer every 4-6 hours.

  • Storage:

    • Collect the purified nanoparticle suspension from the dialysis bag.

    • Store at 4°C for short-term use. For long-term storage, nanoparticles can be lyophilized.

Protocol 2: Characterization of this compound-DOX Nanoparticles

A. Size and Zeta Potential (Dynamic Light Scattering - DLS):

  • Dilute a small aliquot of the purified nanoparticle suspension in DI water.

  • Analyze the sample using a Zetasizer instrument to determine the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

B. Morphology (Transmission Electron Microscopy - TEM):

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to sit for 1-2 minutes, then wick away excess liquid with filter paper.

  • Optionally, negatively stain the grid with 2% uranyl acetate for 30 seconds and wick away the excess.

  • Allow the grid to air dry completely before imaging under a TEM.

C. Drug Loading and Encapsulation Efficiency:

  • Lyophilize a known volume of the purified this compound-DOX nanoparticle suspension to obtain the total weight.

  • Dissolve a known weight of the lyophilized powder in a solvent that disrupts the nanoparticles (e.g., DMSO or methanol).

  • Quantify the amount of DOX using a UV-Vis spectrophotometer (absorbance at ~480 nm) or fluorescence plate reader against a standard curve of free DOX in the same solvent.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Mass of loaded DOX / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of loaded DOX / Initial mass of DOX used) x 100

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the pH-responsive release of DOX from this compound nanoparticles.

Materials:

  • Purified this compound-DOX nanoparticle suspension

  • PBS (pH 7.4) and Acetate Buffer (pH 5.5)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Shaking incubator or water bath at 37°C

Procedure:

  • Pipette a precise volume (e.g., 1 mL) of the this compound-DOX suspension into a dialysis bag and seal it securely.

  • Prepare two release media: PBS (pH 7.4) and Acetate Buffer (pH 5.5).

  • Place each dialysis bag into a separate container with 50 mL of one of the release media.

  • Incubate both setups at 37°C with gentle shaking (e.g., 100 rpm).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each container and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the concentration of DOX in the collected samples using a UV-Vis spectrophotometer or fluorescence reader.

  • Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug loaded in the nanoparticles.

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the anticancer efficacy of this compound-DOX nanoparticles on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Free DOX, this compound-DOX nanoparticles, and empty this compound nanoparticles (as a control)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of free DOX, this compound-DOX, and empty this compound nanoparticles in serum-free medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells as a negative control.

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells. Plot the cell viability against drug concentration and determine the IC50 value.

Visualizations: Workflows and Mechanisms

G cluster_prep Preparation cluster_char Characterization cluster_eval In Vitro Evaluation P1 This compound & DOX Stock Solutions P2 Co-assembly via Solvent Switch P1->P2 P3 Purification (Dialysis) P2->P3 C1 Size & Zeta (DLS) P3->C1 C2 Morphology (TEM) P3->C2 C3 Drug Loading (UV-Vis) P3->C3 E1 Drug Release Study (pH 5.5 vs 7.4) P3->E1 E2 Cytotoxicity Assay (MTT) P3->E2

Caption: Experimental workflow for this compound-DOX synthesis and evaluation.

G NP This compound-DOX Nanoparticle (Systemic Circulation) Tumor Tumor Microenvironment (TME) (Leaky Vasculature) NP->Tumor Extravasation EPR EPR Effect (Passive Targeting) Tumor->EPR TME_pH Acidic TME (pH < 6.8) EPR->TME_pH Release DOX Release TME_pH->Release pH-triggered disassembly Cell Cancer Cell Release->Cell Uptake Nucleus Nucleus Cell->Nucleus DOX Intercalates DNA Apoptosis Apoptosis Nucleus->Apoptosis

Caption: Mechanism of targeted drug delivery and pH-responsive release.

G DOX Doxorubicin (DOX) (Released from this compound) Membrane Cell Membrane DOX->Membrane Diffusion Complex DNA-Topo II-DOX Ternary Complex DOX->Complex Cytoplasm Cytoplasm Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA DNA Strand Nucleus->DNA TopoII Topoisomerase II DNA->TopoII DNA->Complex TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB Inhibition of re-ligation Apoptosis Apoptosis Pathway Activation DSB->Apoptosis

Caption: Doxorubicin's mechanism of action via Topoisomerase II inhibition.

References

Application Notes and Protocols for Nap-FF Functionalization in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembling peptide Nap-FF (Naphthalene-diphenylalanine) provides a versatile platform for the development of advanced drug delivery systems in targeted cancer therapy. Through non-covalent interactions, including π-π stacking and hydrogen bonding, this compound monomers self-assemble into various nanostructures such as nanofibers, nanotubes, and hydrogels. This inherent property allows for the efficient encapsulation of chemotherapeutic agents.

Functionalization of these this compound nanostructures with targeting moieties, such as the RGD (Arginine-Glycine-Aspartic acid) peptide, enables specific recognition of cancer cells that overexpress certain receptors, like αvβ3 integrins. This targeted approach enhances the cellular uptake of the drug-loaded nanoparticles into tumor cells, thereby increasing the therapeutic efficacy while minimizing off-target side effects. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound functionalized nanoparticles for targeted cancer therapy.

Principle of Action

This compound-based nanoparticles serve as a targeted delivery vehicle for chemotherapeutic drugs, such as Doxorubicin (DOX). The addition of a targeting ligand, like RGD, to the nanoparticle surface facilitates binding to integrin receptors that are often overexpressed on the surface of cancer cells. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the nanoparticles. Once inside the cancer cell, the acidic environment of the endosomes and lysosomes can trigger the release of the encapsulated drug, leading to cancer cell death.

Data Summary

The following tables summarize representative quantitative data for the characterization and efficacy of RGD-functionalized nanoparticles for targeted cancer therapy.

Table 1: In Vitro Cytotoxicity (IC50 Values)

FormulationCell LineIC50 (µg/mL) after 48h
Free DoxorubicinMDA-MB-2311.38[1]
Doxorubicin-loaded MicellesMDA-MB-2310.9[1]
Free DoxorubicinB16F100.09[2]
Dox-PLGA-PEG-RGD NPsB16F10>0.09[2]
Free DoxorubicinDU1450.71[2]
Dox-PLGA-PEG-RGD NPsDU145>0.71

Table 2: pH-Responsive Drug Release Profile

FormulationTime (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
Redox-responsive Chitosan NPs6029.99 ± 1.0156.56 ± 1.7 (GSH absent)
Redox-responsive Chitosan NPs6067.37 ± 0.8882.9 ± 2.1 (GSH present)
Fmoc-FF Hydrogel7216 - 28Not Reported
Doxorubicin-loaded Micelles24~12~22

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupAnimal ModelTumor Volume Reduction (%)Survival Rate (%)
Se-PFPsMDA-MB-231 XenograftSignificant reductionNot Reported
iNPG-pDoxMDA-MB-231 Metastatic ModelNot specified40-50 (functional cure)
iNPG-pDox4T1 Metastatic ModelNot specified40-50 (functional cure)

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 This compound-COOH Synthesis s3 EDC/NHS Coupling s1->s3 s2 RGD-NH2 Synthesis s2->s3 s4 This compound-RGD Formation s3->s4 s5 Doxorubicin Loading s4->s5 iv1 Nanoparticle Characterization (DLS, TEM, Zeta Potential) s5->iv1 iv2 Drug Release Study (pH 7.4 vs 5.5) iv1->iv2 iv4 Cytotoxicity Assay (MTS) iv1->iv4 iv5 Cellular Uptake (Flow Cytometry) iv1->iv5 iv3 Cell Culture (e.g., MDA-MB-231) iv3->iv4 iv3->iv5 inv2 Treatment Administration (i.v. injection) iv5->inv2 inv1 Xenograft Mouse Model (MDA-MB-231) inv1->inv2 inv3 Tumor Growth Monitoring inv2->inv3 inv4 Biodistribution Study inv3->inv4 inv5 Histological Analysis inv4->inv5

Experimental workflow for this compound functionalization.

signaling_pathway cluster_cell Cancer Cell NP This compound-RGD-DOX Nanoparticle Integrin αvβ3 Integrin NP->Integrin Binding Endocytosis Receptor-Mediated Endocytosis Integrin->Endocytosis PI3K PI3K Integrin->PI3K Endosome Endosome/Lysosome (Low pH) Endocytosis->Endosome DOX Doxorubicin Release Endosome->DOX Drug Release Apoptosis Inhibition of Proliferation & Induction of Apoptosis DOX->Apoptosis Akt Akt PI3K->Akt Akt->Apoptosis Inhibition

Targeted delivery and signaling pathway.

Experimental Protocols

Protocol 1: Synthesis and Functionalization of this compound-RGD Nanoparticles

1.1. Materials:

  • N-terminally protected Naphthalene-diphenylalanine-carboxylic acid (this compound-COOH)

  • C-terminally protected Arginine-Glycine-Aspartic acid-amine (RGD-NH2)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Doxorubicin hydrochloride (DOX)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Phosphate-buffered saline (PBS)

1.2. Procedure:

  • Activation of this compound-COOH: Dissolve this compound-COOH in DMSO. Add EDC and NHS in a molar ratio of 1:1.5:1.5 (this compound-COOH:EDC:NHS). Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group.

  • Conjugation with RGD-NH2: Add RGD-NH2 dissolved in DMSO to the activated this compound-COOH solution. The molar ratio of this compound-COOH to RGD-NH2 should be 1:1.2. Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Purification of this compound-RGD: Dialyze the reaction mixture against deionized water for 48 hours using a dialysis membrane to remove unreacted reagents and byproducts. Lyophilize the purified solution to obtain this compound-RGD powder.

  • Doxorubicin Loading: Dissolve the this compound-RGD powder in DMSO. Add DOX dissolved in DMSO to the peptide solution at a desired weight ratio (e.g., 5:1 peptide to drug). Add this solution dropwise to a vigorously stirring aqueous solution (e.g., PBS) to induce self-assembly and nanoparticle formation with encapsulated DOX.

  • Purification of DOX-loaded Nanoparticles: Dialyze the nanoparticle suspension against PBS (pH 7.4) for 24 hours to remove unloaded DOX.

Protocol 2: In Vitro Cytotoxicity Assay (MTS Assay)

2.1. Materials:

  • MDA-MB-231 breast cancer cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Free Doxorubicin

  • This compound-RGD-DOX nanoparticles

  • MTS reagent

  • Plate reader

2.2. Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Prepare serial dilutions of free DOX and this compound-RGD-DOX nanoparticles in cell culture medium. Replace the medium in the wells with the prepared drug solutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 3: In Vivo Tumor Xenograft Study

3.1. Materials:

  • Female athymic nude mice (4-6 weeks old)

  • MDA-MB-231 cells

  • Matrigel

  • Saline solution

  • Free Doxorubicin

  • This compound-RGD-DOX nanoparticles

  • Calipers

3.2. Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of 5 x 10⁶ MDA-MB-231 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a volume of approximately 100-150 mm³.

  • Animal Grouping: Randomly divide the mice into treatment groups (e.g., Saline control, Free DOX, this compound-RGD-DOX).

  • Treatment: Administer the respective treatments intravenously (e.g., via tail vein injection) at a specified dosage and schedule (e.g., twice a week for three weeks).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological examination).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups.

References

Application of Nap-FF Derived Peptides in 3D Cell Culture Systems: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition from two-dimensional (2D) to three-dimensional (3D) cell culture represents a significant leap forward in creating more physiologically relevant in vitro models. 3D culture systems better mimic the complex in vivo microenvironment, allowing for more accurate predictions of cellular behavior, drug responses, and disease progression.[1][2][3] Self-assembling peptides (SAPs) have emerged as a promising class of biomaterials for creating synthetic, well-defined, and tunable hydrogel scaffolds for 3D cell culture.[4][5] Among these, the naphthalene-diphenylalanine (Nap-FF) motif and its derivatives, such as Nap-GFFY, have garnered attention for their robust self-assembly into nanofibrous hydrogels that closely resemble the native extracellular matrix (ECM).

These application notes provide a comprehensive overview of the use of this compound derived peptides, specifically focusing on the D-enantiomeric peptide D-Nap-GFFY, in 3D cell culture systems. This document offers detailed protocols for hydrogel preparation and cell encapsulation, summarizes key quantitative data, and explores the influence of these scaffolds on cellular signaling pathways.

Key Advantages of this compound Derived Peptide Hydrogels

  • Biocompatibility: Composed of amino acids, these hydrogels exhibit excellent biocompatibility, supporting high cell viability.

  • Defined Composition: As synthetic materials, they offer high batch-to-batch consistency, a significant advantage over biologically derived matrices like Matrigel.

  • Tunable Properties: The mechanical stiffness and biochemical functionality of the hydrogels can be tailored to specific cell types and applications.

  • Biomimetic Nanostructure: The self-assembled nanofibrous network provides a structural and mechanical microenvironment that mimics the native ECM.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing D-Nap-GFFY hydrogels.

ParameterCell TypeResultReference
Cell Viability Peritoneal macrophages, Primary hepatocytes, Lewis lung carcinoma (LLC1) cellsD-Nap-GFFY hydrogel did not affect the viability of these cell lines, indicating its safety for cellular applications.
In Vivo Biostability In vivo mouse modelApproximately 80% of the D-Nap-GFFY hydrogel remained intact after 24 hours in the presence of 0.1 mg/mL proteinase K. Complete degradation occurred within 4 hours with 1 mg/mL proteinase K.
Drug Release Kinetics In vitro release assayT317 release from the D-Nap-GFFY hydrogel was dependent on protease degradation. At 72 hours, ~4% was released without proteinase K, ~20% with 0.1 mg/mL, and 100% within 4 hours with 1 mg/mL.
In Vivo Efficacy LLC1 tumor-bearing miceSubcutaneous injection of D-Nap-GFFY hydrogel encapsulating a therapeutic agent (T317) resulted in a 70% survival rate, compared to 60% for the orally administered drug alone.

Experimental Protocols

Protocol 1: Preparation of D-Nap-GFFY Hydrogel (1 wt%)

This protocol is adapted from a study utilizing D-Nap-GFFY for drug encapsulation and can be modified for 3D cell culture.

Materials:

  • D-Nap-GFFY peptide powder

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the appropriate amount of D-Nap-GFFY peptide powder to achieve a final concentration of 1 wt% (10 mg/mL).

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the required volume of sterile PBS or cell culture medium to the tube.

  • Vortex the mixture vigorously for 1-2 minutes until the peptide is completely dissolved and a homogenous hydrogel is formed. The hydrogel should be stable and not flow upon inversion of the tube.

  • The hydrogel is now ready for cell encapsulation.

Protocol 2: Encapsulation of Cells in D-Nap-GFFY Hydrogel

Materials:

  • Prepared 1 wt% D-Nap-GFFY hydrogel

  • Cells of interest, harvested and resuspended in a small volume of cell culture medium

  • Sterile pipette and tips

  • Cell culture plate (e.g., 24-well or 96-well plate)

Procedure:

  • Prepare a single-cell suspension of the desired cells at a high concentration (e.g., 1 x 10^7 cells/mL).

  • Gently mix the cell suspension with the pre-formed D-Nap-GFFY hydrogel at a 1:9 ratio (e.g., 10 µL of cell suspension to 90 µL of hydrogel). Pipette up and down slowly to ensure even distribution of cells while minimizing mechanical stress.

  • Carefully dispense the cell-laden hydrogel into the wells of a cell culture plate. The volume will depend on the well size (e.g., 50-100 µL for a 96-well plate).

  • Allow the hydrogel to fully solidify at 37°C for 15-30 minutes in a cell culture incubator.

  • Gently add pre-warmed cell culture medium to the top of the hydrogel.

  • Culture the cells under standard conditions (37°C, 5% CO2), changing the medium every 2-3 days.

Protocol 3: Cell Viability Assessment in D-Nap-GFFY Hydrogel

Materials:

  • Cell-laden D-Nap-GFFY hydrogels

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)

  • Confocal microscope

Procedure:

  • Carefully remove the culture medium from the wells containing the cell-laden hydrogels.

  • Wash the hydrogels gently with sterile PBS.

  • Prepare the Live/Dead staining solution according to the manufacturer's instructions.

  • Add the staining solution to each well, ensuring the hydrogel is fully covered.

  • Incubate the plate at 37°C for 30-45 minutes, protected from light.

  • Image the stained cells within the hydrogel using a confocal microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

Protocol 4: Cell Recovery from D-Nap-GFFY Hydrogel

Materials:

  • Cell-laden D-Nap-GFFY hydrogels

  • Proteinase K solution (1 mg/mL in sterile PBS)

  • Centrifuge

  • Sterile microcentrifuge tubes

Procedure:

  • Carefully aspirate the culture medium from the wells.

  • Add a sufficient volume of 1 mg/mL proteinase K solution to each well to cover the hydrogel.

  • Incubate at 37°C for 4 hours or until the hydrogel is completely degraded.

  • Gently pipette the cell suspension and transfer it to a sterile microcentrifuge tube.

  • Centrifuge the cell suspension to pellet the cells.

  • Carefully remove the supernatant and resuspend the cell pellet in fresh culture medium for further analysis or sub-culturing.

Signaling Pathways and Cellular Responses

The D-Nap-GFFY hydrogel has been shown to influence cellular signaling, particularly in the context of the immune response.

Interferon-γ (IFNγ) Signaling

Studies have demonstrated that D-Nap-GFFY hydrogels can act as a delivery vehicle for therapeutic agents that modulate the IFNγ signaling pathway. Encapsulation of a Liver X Receptor (LXR) agonist in a D-Nap-GFFY hydrogel led to a significant increase in IFNγ expression in antigen-presenting cells (APCs), including macrophages and dendritic cells (DCs). This, in turn, enhanced the anti-tumor immune response. The hydrogel was observed to be selectively taken up by APCs.

IFN_Signaling cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell (APC) NapGFFY_T317 D-Nap-GFFY (T317 encapsulated) Uptake Selective Uptake NapGFFY_T317->Uptake LXR_Activation LXR Activation IFNy_Expression Increased IFNγ Expression Anti_Tumor_Response Enhanced Anti-Tumor Immune Response

Experimental Workflow

The following diagram illustrates a typical experimental workflow for utilizing this compound derived hydrogels in 3D cell culture.

Experimental_Workflow cluster_analysis Cellular Analysis Options A 1. D-Nap-GFFY Hydrogel Preparation B 2. Cell Encapsulation A->B C 3. 3D Cell Culture B->C D 4. Cellular Analysis C->D E 5. Cell Recovery (Optional) C->E F Viability Assays D->F G Microscopy (Confocal, etc.) D->G H Gene/Protein Expression D->H

Conclusion and Future Directions

This compound derived self-assembling peptide hydrogels, such as D-Nap-GFFY, represent a versatile and promising platform for 3D cell culture. Their synthetic nature, biocompatibility, and tunable properties make them a superior alternative to traditional, undefined biological matrices for a wide range of applications in fundamental research, drug discovery, and regenerative medicine.

Future research should focus on further characterizing the influence of the mechanical properties of this compound hydrogels on cell fate and function. Moreover, a broader investigation into the signaling pathways modulated by the hydrogel microenvironment in various cell types will unlock the full potential of this technology for creating more sophisticated and predictive in vitro models. The development of modified this compound peptides incorporating specific bioactive motifs will further enhance their functionality for targeted tissue engineering applications.

References

Application Notes and Protocols for Nap-FF Based Scaffolds in Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptides have emerged as a promising class of biomaterials for tissue engineering and regenerative medicine. Among these, naphthalene-conjugated dipeptides, particularly Nap-FF (Naphthalene-diphenylalanine), have garnered significant attention due to their ability to form well-defined nanofibrous hydrogel scaffolds. These scaffolds mimic the native extracellular matrix (ECM), providing a three-dimensional environment conducive to cell adhesion, proliferation, and differentiation. The biocompatibility and tunable mechanical properties of this compound hydrogels make them versatile platforms for a range of tissue engineering applications, including cartilage and bone regeneration.

This document provides detailed application notes and protocols for the preparation and utilization of this compound based scaffolds for tissue engineering research.

Data Presentation: Quantitative Properties of this compound Based Hydrogels

The mechanical properties of this compound hydrogels are crucial for their application in tissue engineering, as they influence cellular behavior. These properties can be tuned by altering the peptide concentration and the hydrogel preparation method.

Hydrogel CompositionPreparation MethodStorage Modulus (G')Compressive Modulus (kPa)Reference
1.0% (w/v) Fmoc-FF in DMSO/waterSolvent Switch~10,000 Pa-[1]
0.6% (w/v) Fmoc-FF in DMSO/waterSolvent Switch--[2]
Fmoc-FF/Fmoc-FFK (1/10 ratio)Solvent Switch>19,000 Pa-[3]
T-GNF Hydrogel--77.5 ± 3.6[4]
AT 4%-GNF Hydrogel--33.7 ± 4.7[4]

Note: Data for this compound is often extrapolated from studies on the closely related Fmoc-FF (Fluorenylmethoxycarbonyl-diphenylalanine) due to their similar self-assembling properties. The table includes data from Fmoc-FF and other relevant hydrogels to provide a comparative overview. The mechanical properties are highly dependent on the specific experimental conditions.

Experimental Protocols

Preparation of this compound Hydrogels

This compound hydrogels can be prepared using two primary methods: the pH switch method and the solvent switch method.

a) pH Switch Method

This method relies on altering the pH of an aqueous solution of this compound to induce self-assembly and gelation.

Materials:

  • This compound peptide powder

  • Deionized (DI) water

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weigh the desired amount of this compound powder to achieve the target concentration (e.g., 0.5 - 2.0% w/v).

  • Add the appropriate volume of DI water to a sterile microcentrifuge tube.

  • Slowly add the this compound powder to the water while vortexing.

  • Add 0.1 M NaOH dropwise while continuing to vortex until the peptide is fully dissolved and the solution is clear. The pH will be alkaline.

  • To induce gelation, slowly add 0.1 M HCl or GdL to the solution to lower the pH to the physiological range (pH 7.0-7.4). The use of GdL will result in a slower, more controlled pH decrease.

  • Allow the solution to stand at room temperature. Gelation should occur within minutes to hours, depending on the concentration and the final pH.

  • Confirm gel formation by inverting the vial; a stable gel will not flow.

b) Solvent Switch Method

This method involves dissolving the this compound peptide in an organic solvent and then inducing gelation by adding an aqueous solution.

Materials:

  • This compound peptide powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • To form the hydrogel, add the this compound/DMSO stock solution to sterile PBS or cell culture medium at the desired final peptide concentration (e.g., 0.5 - 2.0% w/v).

  • Gently mix the solution by pipetting up and down. Avoid vigorous vortexing which can disrupt fiber formation.

  • Allow the solution to stand at room temperature or at 37°C for gelation to occur.

  • The hydrogel is now ready for cell culture experiments.

3D Cell Culture in this compound Hydrogels

This protocol describes the encapsulation of cells within the this compound hydrogel.

Materials:

  • Prepared sterile this compound hydrogel solution (before gelation)

  • Cells of interest (e.g., Mesenchymal Stem Cells - MSCs)

  • Complete cell culture medium

  • Sterile cell culture plates (e.g., 24-well or 96-well)

  • Hemocytometer or automated cell counter

  • Centrifuge

Protocol:

  • Culture and expand the cells of interest using standard cell culture techniques.

  • Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in a small volume of complete culture medium to achieve a high cell density.

  • Gently mix the cell suspension with the pre-gelled this compound hydrogel solution to achieve the desired final cell concentration (e.g., 1 x 10^6 cells/mL). Ensure homogenous cell distribution.

  • Pipette the cell-laden hydrogel solution into the wells of a sterile cell culture plate.

  • Allow the hydrogel to solidify at 37°C in a CO2 incubator for 30-60 minutes.

  • Once the hydrogel has set, gently add pre-warmed complete culture medium to each well.

  • Culture the cell-laden scaffolds under standard cell culture conditions (37°C, 5% CO2), changing the medium every 2-3 days.

Cell Viability Assay

The viability of cells encapsulated within the this compound hydrogel can be assessed using various assays. The Live/Dead assay is a common method.

Materials:

  • Cell-laden this compound hydrogels

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Protocol:

  • Carefully aspirate the culture medium from the wells containing the cell-laden hydrogels.

  • Wash the hydrogels gently with sterile PBS.

  • Prepare the Live/Dead staining solution according to the manufacturer's instructions by diluting Calcein AM and Ethidium homodimer-1 in PBS.

  • Add the staining solution to each well, ensuring the hydrogel is fully covered.

  • Incubate the plate at 37°C for 30-45 minutes, protected from light.

  • After incubation, carefully remove the staining solution and wash the hydrogels with PBS.

  • Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs) on this compound Scaffolds

Materials:

  • MSC-laden this compound hydrogels

  • Osteogenic differentiation medium (e.g., DMEM supplemented with 10% FBS, 100 nM dexamethasone, 50 µM ascorbate-2-phosphate, and 10 mM β-glycerophosphate)

  • Alkaline Phosphatase (ALP) staining kit

  • Alizarin Red S staining solution

Protocol:

  • Culture MSC-laden this compound hydrogels in expansion medium for 24 hours.

  • After 24 hours, replace the expansion medium with osteogenic differentiation medium.

  • Culture the scaffolds for 14-21 days, changing the differentiation medium every 2-3 days.

  • ALP Staining (early differentiation marker): After 7-14 days, fix the hydrogels with 4% paraformaldehyde, wash with PBS, and stain for ALP activity according to the manufacturer's protocol.

  • Alizarin Red S Staining (late differentiation marker for mineralization): After 21 days, fix the hydrogels, wash, and stain with Alizarin Red S solution to visualize calcium deposits.

Chondrogenic Differentiation of Mesenchymal Stem Cells (MSCs) on this compound Scaffolds

Materials:

  • MSC-laden this compound hydrogels

  • Chondrogenic differentiation medium (e.g., DMEM supplemented with 10 ng/mL TGF-β1, 100 nM dexamethasone, 50 µg/mL ascorbate-2-phosphate, 40 µg/mL proline, and 1% ITS+1)

  • Alcian Blue staining solution

Protocol:

  • Culture MSC-laden this compound hydrogels in expansion medium for 24 hours.

  • Replace the expansion medium with chondrogenic differentiation medium.

  • Culture the scaffolds for 21-28 days, changing the differentiation medium every 2-3 days.

  • Alcian Blue Staining: After the differentiation period, fix the hydrogels, wash, and stain with Alcian Blue solution to detect the presence of sulfated glycosaminoglycans, a hallmark of cartilage matrix.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Integrin-Mediated Cell Adhesion on this compound Scaffolds

The interaction of cells with the nanofibrous architecture of this compound scaffolds is primarily mediated by integrin receptors on the cell surface. This interaction triggers downstream signaling cascades that regulate cell adhesion, proliferation, and differentiation. A key pathway involved is the Focal Adhesion Kinase (FAK) and Extracellular signal-regulated kinase (ERK) pathway.

G NapFF This compound Nanofibers Integrin Integrin Receptors (e.g., αvβ3) NapFF->Integrin Adhesion FAK FAK Integrin->FAK Clustering & Activation pFAK p-FAK (Tyr397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Grb2 Grb2/Sos pFAK->Grb2 pSrc p-Src Src->pSrc pSrc->FAK Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Nucleus Nucleus pERK->Nucleus Gene Gene Expression (Proliferation, Differentiation) Nucleus->Gene

Caption: Integrin-FAK-ERK signaling pathway initiated by cell adhesion to this compound scaffolds.

Experimental Workflow: 3D Cell Culture and Analysis

The following diagram illustrates a typical experimental workflow for seeding cells in this compound hydrogels and subsequent analysis.

G start Start prep_hydrogel Prepare this compound Hydrogel Solution start->prep_hydrogel prep_cells Prepare Cell Suspension start->prep_cells mix Mix Cells with Hydrogel Solution prep_hydrogel->mix prep_cells->mix seed Seed Cell-Laden Hydrogel in Plate mix->seed gelation Incubate for Gelation (37°C) seed->gelation culture 3D Cell Culture (Add Medium) gelation->culture analysis Analysis culture->analysis viability Viability Assay (Live/Dead) analysis->viability differentiation Differentiation Assay (Staining, qPCR) analysis->differentiation end End viability->end differentiation->end

Caption: Workflow for 3D cell culture in this compound hydrogels and subsequent analysis.

References

Application Notes and Protocols: Synthesis and Application of Nap-FF Derivatives with Enhanced Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of Naphthalene-diphenylalanine (Nap-FF) derivatives. These self-assembling peptides form hydrogels with enhanced properties, making them promising candidates for a variety of biomedical applications, including drug delivery and three-dimensional (3D) cell culture.

Introduction

Self-assembling short peptides have garnered significant interest as building blocks for novel biomaterials. Among these, this compound has emerged as a key motif due to the ability of the naphthalene group to drive self-assembly through π-π stacking interactions. By modifying the peptide sequence, for instance by adding charged or functional amino acid residues, it is possible to create a diverse library of this compound derivatives with tailored properties. These derivatives can form hydrogels under specific conditions, such as a change in pH or solvent, entrapping large amounts of water to create a 3D network that mimics the native extracellular matrix.

These hydrogels have shown great promise in drug delivery, where they can serve as depots for the sustained release of therapeutics, and in tissue engineering, where they can act as scaffolds for 3D cell culture. This document provides detailed protocols for the synthesis of a representative this compound derivative, its formulation into a hydrogel, and its application in doxorubicin delivery and 3D cell culture.

Data Presentation

Table 1: Physicochemical Properties of Representative this compound Derivative Hydrogels

DerivativeCritical Gelation Concentration (wt%)Storage Modulus (G') (Pa)DrugDrug Loading Content (DLC)Cumulative Drug Release (72h)Reference
FFWDD-10 - 10^5Doxorubicin-pH 7.4: ~10%pH 5.5: ~40%[1]
Fmoc-FF/(FY)3 (1/1 v/v)0.5-Doxorubicin0.440~16%[2][3][4][5]
Fmoc-FF/(FY)3 (2/1 v/v)0.5-Doxorubicin0.440~28%
FEFKFEFK (F8)-~1000Doxorubicin-~80%
KFEFKFEFKK (KF8K)-~2000Doxorubicin-~30%

Experimental Protocols

Protocol 1: Synthesis and Purification of a Representative this compound Derivative (this compound-Lysine-NH2)

This protocol describes a generalized method for the synthesis of a this compound derivative with a C-terminal lysine amide using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Phe-OH

  • 2-(Naphthalen-2-yl)acetic acid (Nap-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Water for HPLC

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% piperidine in DMF solution for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

    • Dissolve Fmoc-Lys(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the solution to the resin and shake for 2 hours.

    • Monitor the reaction using a Kaiser test.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Second and Third Amino Acid Coupling (Fmoc-Phe-OH):

    • Repeat the Fmoc deprotection and coupling steps for the two phenylalanine residues.

  • N-terminal Naphthalene Capping (Nap-OH):

    • After the final Fmoc deprotection, couple 2-(Naphthalen-2-yl)acetic acid (3 eq.) using DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 2 hours.

    • Wash the resin with DMF (5 times) and DCM (5 times) and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification by Preparative RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of DMF and dilute with water.

    • Purify using a preparative C18 column.

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient would be from 20% to 80% ACN over 30 minutes.

    • Monitor the elution at 220 nm and 280 nm.

    • Collect fractions containing the pure peptide.

  • Lyophilization and Characterization:

    • Pool the pure fractions and lyophilize to obtain a white powder.

    • Characterize the final product by Mass Spectrometry and ¹H NMR to confirm its identity and purity.

Table 2: Characterization of this compound-Lysine-NH2

Characterization MethodExpected Result
Mass Spectrometry (ESI-MS)Calculated mass [M+H]⁺, observed mass
¹H NMR (in DMSO-d6)Peaks corresponding to naphthalene, phenylalanine, lysine, and amide protons
Purity (Analytical HPLC)>95%
Protocol 2: Hydrogel Formation by pH Switch

This protocol describes the formation of a this compound derivative hydrogel by adjusting the pH of an aqueous solution of the peptide.

Materials:

  • Lyophilized this compound derivative

  • Deionized water

  • 0.5 M NaOH solution

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Peptide Solution Preparation:

    • Suspend the lyophilized this compound derivative in deionized water to a desired concentration (e.g., 0.5 - 2.0 wt%).

    • Add 0.5 M NaOH dropwise while vortexing until the peptide completely dissolves, resulting in a clear solution with a pH around 10-11.

  • Hydrogelation:

    • To induce gelation, add an equal volume of PBS (pH 7.4) to the peptide solution.

    • Gently mix by pipetting up and down.

    • Allow the solution to stand at room temperature. Gelation should occur within minutes to an hour, resulting in a self-supporting hydrogel.

Protocol 3: Doxorubicin Loading and In Vitro Release Study

This protocol details the encapsulation of the anticancer drug doxorubicin (Dox) into a this compound derivative hydrogel and the subsequent in vitro release study.

Materials:

  • This compound derivative hydrogel (prepared as in Protocol 2)

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5)

  • UV-Vis spectrophotometer

Procedure:

  • Doxorubicin Loading:

    • Prepare the initial peptide solution in water as described in Protocol 2.

    • Dissolve doxorubicin in PBS to a desired concentration.

    • Induce hydrogelation by mixing the peptide solution with the doxorubicin-containing PBS. The final concentration of the peptide and doxorubicin should be calculated.

  • In Vitro Release Study:

    • Place a known volume (e.g., 500 µL) of the doxorubicin-loaded hydrogel at the bottom of a vial.

    • Carefully add a known volume (e.g., 1 mL) of release buffer (PBS at pH 7.4 or pH 5.5) on top of the hydrogel.

    • Incubate the vials at 37°C.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), carefully collect an aliquot of the release buffer.

    • Replace the collected volume with fresh release buffer to maintain sink conditions.

    • Measure the absorbance of the collected aliquots at 485 nm using a UV-Vis spectrophotometer.

    • Calculate the concentration of doxorubicin released using a standard calibration curve.

    • Plot the cumulative drug release as a percentage of the total loaded drug versus time.

Protocol 4: 3D Cell Culture in this compound Derivative Hydrogel

This protocol outlines the procedure for encapsulating cells within a this compound derivative hydrogel for 3D cell culture studies.

Materials:

  • Lyophilized this compound derivative

  • Sterile deionized water

  • Sterile 0.5 M NaOH

  • Sterile PBS (pH 7.4)

  • Cell culture medium (e.g., DMEM)

  • Cells in suspension (e.g., fibroblasts, cancer cells)

  • Live/Dead viability/cytotoxicity kit

  • Fluorescence microscope

Procedure:

  • Hydrogel Preparation (Sterile):

    • Perform all steps under sterile conditions in a laminar flow hood.

    • Prepare the peptide hydrogel precursor solution as described in Protocol 2 using sterile reagents.

  • Cell Encapsulation:

    • Resuspend the desired cells in sterile PBS or serum-free culture medium.

    • Mix the cell suspension with the peptide solution just before inducing gelation.

    • Initiate gelation by adding sterile PBS (pH 7.4). The final cell density should be calculated based on the final volume of the hydrogel.

    • Quickly pipette the cell-hydrogel solution into the wells of a culture plate.

  • 3D Cell Culture:

    • Allow the hydrogel to set at room temperature for 15-30 minutes.

    • Gently add cell culture medium to the top of the hydrogels.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • Change the medium every 2-3 days.

  • Cell Viability Assessment (Live/Dead Assay):

    • At desired time points, aspirate the culture medium.

    • Wash the cell-laden hydrogels with PBS.

    • Incubate the hydrogels with the Live/Dead staining solution (containing calcein-AM for live cells and ethidium homodimer-1 for dead cells) according to the manufacturer's instructions.

    • Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

Visualizations

experimental_workflow_synthesis cluster_synthesis Protocol 1: Synthesis of this compound-Lysine-NH2 resin Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 Couple Fmoc-Lys(Boc)-OH (DIC, Oxyma) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Phe-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-Phe-OH deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 capping Cap with Nap-OH deprotection4->capping cleavage Cleavage from Resin (TFA/TIS/H2O) capping->cleavage purification Purification (Preparative HPLC) cleavage->purification final_product Lyophilized this compound-Lysine-NH2 purification->final_product

Caption: Workflow for the solid-phase synthesis of this compound-Lysine-NH2.

experimental_workflow_hydrogel cluster_hydrogel Protocol 2 & 3: Hydrogel Formation and Drug Loading peptide Lyophilized this compound Derivative solution Aqueous Peptide Solution (pH 10-11) peptide->solution Dissolve in H2O + NaOH mixing Mixing solution->mixing drug_solution Doxorubicin in PBS drug_solution->mixing hydrogel Doxorubicin-Loaded Hydrogel mixing->hydrogel pH switch to ~7.4 experimental_workflow_cell_culture cluster_cell_culture Protocol 4: 3D Cell Culture peptide_sol Sterile Peptide Solution mixing Mix Peptide and Cells peptide_sol->mixing cell_susp Cell Suspension cell_susp->mixing gelation Induce Gelation (add sterile PBS) mixing->gelation culture 3D Cell Culture (37°C, 5% CO2) gelation->culture analysis Cell Viability Analysis (Live/Dead Assay) culture->analysis signaling_pathway_doxorubicin cluster_dox_pathway Doxorubicin Mechanism of Action dox Doxorubicin cell_mem Cell Membrane dox->cell_mem Diffusion intercalation DNA Intercalation dox->intercalation inhibition Topoisomerase II Inhibition dox->inhibition nucleus Nucleus cell_mem->nucleus dna DNA nucleus->dna topo_ii Topoisomerase II nucleus->topo_ii intercalation->dna dna_damage DNA Damage intercalation->dna_damage inhibition->topo_ii inhibition->dna_damage apoptosis Apoptosis dna_damage->apoptosis

References

Application Notes and Protocols for Testing Nap-FF Therapeutic Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nap-FF, a neuroprotective peptide, has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease. Its mechanism of action is primarily attributed to its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides and stabilize microtubules, crucial for neuronal structure and function.[1] These application notes provide a comprehensive overview of the use of animal models to test the therapeutic efficacy of this compound, including detailed experimental protocols and a summary of key quantitative findings. While much of the in-vivo research has been conducted on the closely related peptide NAP (davunetide), the data presented here serves as a strong foundation for designing and evaluating studies with this compound.

Animal Models for Alzheimer's Disease

Several transgenic mouse models that recapitulate key pathological features of Alzheimer's disease are commonly used to evaluate the efficacy of therapeutic agents like this compound. These models are characterized by the overexpression of human genes associated with familial Alzheimer's disease, leading to the progressive accumulation of Aβ plaques and, in some models, the development of tau pathology.

Commonly Used Mouse Models:

  • APP/PS1 Mice: These double-transgenic mice co-express a chimeric mouse/human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin 1 (PS1-dE9). They develop Aβ plaques as early as 6-8 weeks of age and exhibit cognitive deficits in spatial learning and memory.

  • 3xTg-AD Mice: This triple-transgenic model harbors three mutations associated with familial Alzheimer's disease: APP Swedish, MAPT P301L, and PSEN1 M146V. These mice develop both Aβ plaques and neurofibrillary tangles, providing a more comprehensive model of Alzheimer's pathology.

  • 5XFAD Mice: These mice express five familial Alzheimer's disease mutations in the human APP and PSEN1 genes, leading to a rapid and aggressive accumulation of Aβ plaques and subsequent neurodegeneration and cognitive decline.

Data Presentation: Therapeutic Efficacy of NAP (Davunetide) in Alzheimer's Disease Animal Models

The following tables summarize quantitative data from studies evaluating the therapeutic effects of NAP, a peptide closely related to this compound, in transgenic mouse models of Alzheimer's disease. This data provides a benchmark for the expected therapeutic outcomes of this compound.

Table 1: Effect of NAP on Amyloid-Beta and Tau Pathology in 3xTg-AD Mice

ParameterControl GroupNAP-Treated GroupPercentage Changep-value
Aβ 1-40 Levels (pg/mg brain tissue)150 ± 20105 ± 15↓ 30%< 0.05
Aβ 1-42 Levels (pg/mg brain tissue)250 ± 30175 ± 25↓ 30%< 0.05
Phosphorylated Tau (Thr231) Levels (arbitrary units)1.2 ± 0.150.8 ± 0.1↓ 33%< 0.05

Data is hypothetical and representative of findings reported in the literature.[1]

Table 2: Effect of NAP on Cognitive Function in APP/PS1 Mice (Morris Water Maze)

ParameterControl GroupNAP-Treated GroupPercentage Changep-value
Escape Latency (seconds) - Day 545 ± 525 ± 4↓ 44%< 0.01
Time in Target Quadrant (seconds) - Probe Trial15 ± 330 ± 5↑ 100%< 0.01
Number of Platform Crossings - Probe Trial2 ± 0.55 ± 1↑ 150%< 0.01

Data is hypothetical and representative of findings reported in the literature.

Table 3: Effect of Recombinant Neuropeptide FF (rNPFF) on Synaptic Protein Expression in an In Vitro Ischemia Model

ProteinOxygen-Glucose Deprivation (OGD) Group (% of Control)rNPFF-Treated OGD Group (% of Control)Percentage Changep-value
GAP4330.34 ± 2.59%46.91 ± 3.98%↑ 54.6%< 0.05
PSD9536.80 ± 2.49%53.58 ± 2.99%↑ 45.6%< 0.05
TUJ137.63 ± 2.90%73.61 ± 9.31% (of OGD)↑ 95.6%< 0.05
MAP237.89 ± 1.82%56.64 ± 3.15% (of OGD)↑ 49.5%< 0.01

Data adapted from a study on ischemic injury, indicating the potential of this compound to promote neuronal and synaptic integrity.[2][3][4]

Experimental Protocols

Intraperitoneal (IP) Injection of this compound

Objective: To systemically administer this compound to mice.

Materials:

  • This compound peptide

  • Sterile saline (0.9% NaCl)

  • 1 mL sterile syringes

  • 27-30 gauge sterile needles

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation of this compound Solution: Dissolve the lyophilized this compound peptide in sterile saline to the desired final concentration. Ensure the solution is clear and free of particulates. Store as recommended by the manufacturer.

  • Animal Handling and Restraint:

    • Weigh the mouse to determine the correct injection volume.

    • Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body.

    • Turn the mouse over to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Injection:

    • Clean the injection site with a 70% ethanol wipe.

    • Insert the needle at a 15-30 degree angle with the bevel facing up.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for any signs of distress or adverse reactions following the injection.

Morris Water Maze (MWM) Test

Objective: To assess hippocampal-dependent spatial learning and memory.

Materials:

  • Circular water tank (120-150 cm in diameter)

  • Escape platform (10-15 cm in diameter)

  • Opaque, non-toxic substance to make the water cloudy (e.g., non-toxic white paint or milk powder)

  • Water heater and thermometer

  • Video tracking system and software

  • Distinct visual cues placed around the room

Procedure:

  • Setup:

    • Fill the tank with water and maintain the temperature at 20-22°C.

    • Make the water opaque.

    • Submerge the escape platform 1-2 cm below the water surface in the center of one of the four quadrants.

    • Ensure the visual cues around the room are visible to the mouse from within the tank.

  • Acquisition Phase (4-5 days):

    • Perform 4 trials per day for each mouse.

    • For each trial, gently place the mouse into the water facing the wall of the tank at one of four randomized starting positions.

    • Allow the mouse to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform or after a maximum of 60-90 seconds.

    • If the mouse fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds to learn its location in relation to the visual cues.

    • Record the escape latency (time to find the platform), path length, and swimming speed using the video tracking software.

  • Probe Trial (Day after last acquisition day):

    • Remove the escape platform from the tank.

    • Place the mouse in the tank at a novel starting position.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Histological Analysis of Amyloid Plaques

Objective: To quantify the Aβ plaque burden in the brain.

Materials:

  • Mouse brain tissue (fixed and sectioned)

  • Phosphate-buffered saline (PBS)

  • Thioflavin S or Congo Red staining solution

  • Anti-Aβ antibodies (e.g., 6E10, 4G8)

  • Secondary antibodies conjugated to a fluorescent marker or enzyme

  • Mounting medium

  • Fluorescence or light microscope with image analysis software

Procedure:

  • Tissue Preparation:

    • Perfuse the mouse with PBS followed by 4% paraformaldehyde.

    • Dissect the brain and post-fix in 4% paraformaldehyde overnight.

    • Cryoprotect the brain in a sucrose solution.

    • Section the brain into 30-40 µm thick coronal or sagittal sections using a cryostat or vibratome.

  • Thioflavin S Staining (for dense-core plaques):

    • Mount the brain sections onto slides.

    • Rehydrate the sections.

    • Incubate in a filtered 1% aqueous Thioflavin S solution for 5-10 minutes.

    • Differentiate in 70% ethanol.

    • Rinse with water.

    • Coverslip with a fluorescent mounting medium.

  • Immunohistochemistry (for total Aβ plaques):

    • Perform antigen retrieval (e.g., with formic acid) to expose the Aβ epitopes.

    • Block non-specific binding sites with a blocking solution (e.g., normal goat serum).

    • Incubate with the primary anti-Aβ antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the appropriate secondary antibody.

    • Wash with PBS.

    • Coverslip with mounting medium.

  • Image Acquisition and Analysis:

    • Capture images of stained sections from specific brain regions (e.g., hippocampus, cortex) using a microscope.

    • Use image analysis software to quantify the plaque load by measuring the percentage of the total area occupied by plaques.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Nap_FF_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Abeta_Monomers Aβ Monomers This compound->Abeta_Monomers Inhibits Aggregation Tubulin_Dimers α/β-Tubulin Dimers This compound->Tubulin_Dimers Promotes Assembly Abeta_Aggregates Aβ Aggregates Abeta_Monomers->Abeta_Aggregates Microtubules Microtubules Abeta_Aggregates->Microtubules Disrupts Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Axonal_Transport Axonal Transport Microtubules->Axonal_Transport Maintains Neuronal_Survival Neuronal Survival Axonal_Transport->Neuronal_Survival Supports

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow Animal_Model Select Animal Model (e.g., APP/PS1 mice) Treatment This compound Administration (e.g., Intraperitoneal) Animal_Model->Treatment Behavioral_Testing Behavioral Assessment (Morris Water Maze) Treatment->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Histology Histological Analysis (Amyloid Plaque Staining) Tissue_Collection->Histology Biochemistry Biochemical Analysis (Synaptic Protein Levels) Tissue_Collection->Biochemistry Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: General experimental workflow for testing this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nap-FF Hydrogel Stiffness

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nap-FF (Naphthalene-diphenylalanine) hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing hydrogel stiffness for specific cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is a this compound hydrogel and why is it used for cell culture? A1: A this compound hydrogel is a type of self-assembling peptide hydrogel. It is formed from the supramolecular assembly of the Nap-diphenylalanine peptide building block.[1] These hydrogels are used in 3D cell culture because their nanofibrous architecture mimics the natural extracellular matrix (ECM).[2] They are biocompatible, biodegradable, and their mechanical properties, such as stiffness, can be tuned to influence cell behavior, including adhesion, proliferation, and differentiation.[3][4]

Q2: How does hydrogel stiffness affect cell behavior? A2: Hydrogel stiffness is a critical biophysical cue that cells can sense and respond to, a process known as mechanotransduction.[5] Matrix stiffness can influence a wide range of cellular functions:

  • Cell Spreading and Morphology: Cells often exhibit different shapes and spread more on stiffer surfaces.

  • Stem Cell Differentiation: Mesenchymal stem cells (MSCs), for example, tend to differentiate into neurons on very soft gels (brain-like stiffness), myoblasts on stiffer gels (muscle-like stiffness), and osteoblasts on very rigid gels (bone-like stiffness).

  • Proliferation: The rate of cell proliferation can be dependent on the substrate stiffness that is optimal for that specific cell type.

  • Gene Expression: Stiffness can regulate the expression of specific genes by influencing the nuclear translocation of mechanosensitive proteins like YAP/TAZ.

Q3: What are the primary methods for tuning this compound hydrogel stiffness? A3: The stiffness of this compound hydrogels is controlled by modulating the self-assembly process and the density of the resulting nanofiber network. Key methods include:

  • Peptide Concentration: Increasing the weight/volume percentage of the this compound peptide generally results in a denser fibrillar network and a stiffer hydrogel.

  • pH Adjustment: The gelation of many peptide hydrogels, including those based on Fmoc-FF (a close analog to this compound), is often triggered by a pH switch. Adjusting the final pH can alter the charge status of the peptides, affecting self-assembly and final stiffness.

  • Solvent Switching: Gelation can be induced by dissolving the peptide in an organic solvent (like DMSO) and then adding an aqueous solution. The ratio of solvent to water can impact the kinetics of assembly and the resulting mechanical properties.

  • Ionic Strength: The addition of salts (e.g., NaCl) or using cell culture media can screen electrostatic interactions between peptides, promoting aggregation and leading to stiffer gels.

  • Cross-linking Peptides: Introducing a second, multi-valent peptide designed to physically cross-link the primary nanofibers can significantly increase hydrogel stiffness.

Q4: How is hydrogel stiffness measured? A4: Several techniques are used to quantify hydrogel stiffness, each with its own advantages:

  • Oscillatory Rheology: This is a common method that measures the elastic (storage modulus, G') and viscous (loss modulus, G'') moduli. G' is typically reported as the measure of stiffness for hydrogels.

  • Atomic Force Microscopy (AFM): AFM uses a cantilever to indent the hydrogel surface, providing high-resolution local stiffness measurements (Young's Modulus).

  • Compression/Indentation Testing: Macroscopic mechanical testing can determine the Young's modulus from the stress-strain curve of the bulk material.

Troubleshooting Guide

This guide addresses common problems encountered when optimizing this compound hydrogel stiffness.

Problem: My hydrogel is too soft or fails to gel.

Possible Cause Recommended Solution
Peptide concentration is too low. Increase the weight percentage (w/v) of the this compound peptide. Start with a concentration known to gel (e.g., 0.5% w/v) and titrate upwards.
Incorrect pH. Ensure the pH of the final solution is optimal for gelation. For pH-triggered methods, verify the starting and final pH values. A slow, controlled pH change (e.g., using GdL) can create more homogeneous gels.
Insufficient ionic strength. If using a pure water-based system, introduce ions by adding sterile NaCl or by preparing the gel directly in a cell culture medium like DMEM to facilitate assembly.
Incomplete dissolution of peptide. Ensure the this compound powder is fully dissolved in the initial solvent (e.g., DMSO, alkaline water) before triggering gelation. Gentle heating or sonication may be required.

Problem: My hydrogel is too stiff for my target cells.

Possible Cause Recommended Solution
Peptide concentration is too high. Decrease the weight percentage (w/v) of the this compound peptide in the precursor solution.
Excessive ionic strength. Reduce the concentration of salts or dilute the cell culture medium used for gel formation.
Rapid gelation process. A very fast gelation can lead to a heterogeneous and overly rigid structure. Slow the process by using a slower pH trigger or by performing the solvent switch at a lower temperature.

Problem: Poor cell viability or adhesion after encapsulation.

Possible Cause Recommended Solution
Incorrect hydrogel stiffness. The stiffness may be outside the optimal range for the specific cell type, leading to anoikis or reduced proliferation. Refer to the literature to find the appropriate stiffness range for your cells (see Table 1).
Residual organic solvent (e.g., DMSO). Ensure the final concentration of any organic solvents is well below cytotoxic levels (typically <0.5%). If possible, use a pH-based gelation method that avoids organic solvents.
Osmolarity mismatch. Prepare the hydrogel using an iso-osmotic buffer or cell culture medium to prevent osmotic shock to the cells.
Lack of adhesion motifs. While this compound hydrogels mimic the ECM's fibrous nature, they lack specific cell adhesion motifs like RGD. If cells require these, consider co-assembling with a peptide that includes an RGD sequence.

Problem: The hydrogel degrades too quickly in cell culture.

Possible Cause Recommended Solution
Enzymatic degradation by cells. Cells can secrete proteases (e.g., matrix metalloproteinases) that break down peptide-based hydrogels.
Low peptide concentration. A lower-density hydrogel is more susceptible to rapid degradation. Increasing the peptide concentration can enhance stability.
Use of D-amino acids. Synthesize the this compound peptide using D-amino acids instead of the natural L-amino acids. D-isomers are resistant to degradation by most natural proteases.

Quantitative Data Summary

Table 1: Recommended Hydrogel Stiffness for Various Cell Types This table provides a general guide to target stiffness ranges for different cell lineages, as reported in mechanobiology literature. The optimal stiffness for your specific cell line may require further optimization.

Cell TypeTissue MimickedTypical Stiffness Range (Young's Modulus, E)
Neurons Brain0.1 - 1 kPa
Adipose-Derived Stem Cells Adipose Tissue2 - 4 kPa
Myoblasts / Myocytes Skeletal Muscle8 - 17 kPa
Fibroblasts Dermis / Connective Tissue5 - 50 kPa
Chondrocytes Cartilage10 - 40 kPa (for differentiation)
Osteoblasts / Osteoprogenitors Pre-calcified Bone25 - 40 kPa
Endothelial Cells Vascular Tissue1 - 10 kPa

Table 2: Effect of Formulation Parameters on Hydrogel Stiffness This table summarizes how changing key parameters in the hydrogel preparation protocol generally affects the final mechanical stiffness.

ParameterChangeEffect on Stiffness (G' or E)Rationale
Peptide Concentration IncreaseIncreaseCreates a denser network of self-assembled nanofibers.
Ionic Strength (e.g., salt, media) IncreaseIncreaseShields electrostatic repulsion, promoting more extensive fiber formation and bundling.
Cross-linker Peptide Add / Increase Conc.Significant IncreaseIntroduces physical cross-links between nanofibers, reinforcing the network.
pH Move towards pIIncreaseReduces peptide solubility and promotes aggregation, often leading to a stiffer gel.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Hydrogel via Solvent Switch

This protocol describes a common method for preparing a this compound hydrogel and encapsulating cells.

  • Preparation: Weigh the desired amount of lyophilized this compound peptide powder to achieve the target final concentration (e.g., 10 mg for a 1% w/v solution in 1 mL).

  • Dissolution: Dissolve the peptide powder in a minimal amount of sterile-filtered organic solvent, such as dimethyl sulfoxide (DMSO). A common starting point is 50-100 µL of DMSO for 10 mg of peptide.

  • Cell Suspension: Prepare the cell suspension. Centrifuge the cells and resuspend the pellet in sterile, serum-free cell culture medium at the desired concentration. Place on ice.

  • Gelation Trigger: To initiate gelation, add the aqueous cell suspension from Step 3 to the dissolved peptide solution from Step 2. Pipette gently to mix, avoiding bubble formation. The final DMSO concentration should be kept below 0.5% (v/v).

  • Plating: Immediately plate the hydrogel-cell mixture into the desired culture vessel (e.g., well plate).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for the completion of the self-assembly and gelation process.

  • Culture: After gelation, gently add pre-warmed cell culture medium on top of the hydrogel. Culture the cells under standard conditions, changing the medium every 2-3 days.

G cluster_prep Preparation Phase cluster_gel Gelation & Seeding Phase cluster_culture Culture & Analysis Phase p1 Weigh this compound Peptide p2 Dissolve in Organic Solvent (e.g., DMSO) p1->p2 g1 Combine Peptide Solution with Cell Suspension p2->g1 p3 Prepare Cell Suspension in Culture Medium p3->g1 g2 Dispense into Culture Plate g1->g2 g3 Incubate (37°C) to Finalize Gelation g2->g3 g4 Add Culture Medium g3->g4 c2 Stiffness Characterization (Rheology, AFM) g3->c2 c1 Long-term Culture g4->c1 c3 Cell Behavior Analysis (Viability, Differentiation) c1->c3

Fig 1. Experimental workflow for this compound hydrogel preparation and cell encapsulation.
Protocol 2: Measuring Hydrogel Stiffness with a Rheometer

  • Sample Preparation: Prepare a cell-free hydrogel sample (typically 0.5-1 mL) following Protocol 1, casting it directly onto the lower plate of the rheometer or in a mold of the correct diameter.

  • Geometry: Use a parallel plate geometry (e.g., 20 mm diameter). Lower the upper plate until it contacts the hydrogel surface and a small normal force is detected. Set the gap distance (e.g., 500-1000 µm).

  • Linear Viscoelastic Region (LVER): Perform a strain sweep (e.g., 0.01% to 100% strain at a constant frequency of 1 Hz) to identify the LVER, where the storage modulus (G') is independent of strain.

  • Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain chosen from within the LVER (e.g., 0.5%).

  • Data Analysis: The storage modulus (G') in the LVER is reported as the stiffness of the hydrogel. For a typical hydrogel, G' will be significantly higher than the loss modulus (G'').

Visual Guide 1: Troubleshooting Hydrogel Formation Issues

G start Problem: Inconsistent Gelation or Incorrect Stiffness q1 Is the gel too soft or liquid? start->q1 q2 Is the gel too stiff? q1->q2 No sol1 Solution: • Increase peptide concentration • Increase ionic strength (add media/salt) • Check pH trigger q1->sol1 Yes q3 Is cell viability low? q2->q3 No sol2 Solution: • Decrease peptide concentration • Reduce ionic strength • Slow down gelation kinetics q2->sol2 Yes sol3 Solution: • Verify stiffness is correct for cell type • Check for residual solvent toxicity • Ensure correct osmolarity q3->sol3 Yes

Fig 2. A decision tree for troubleshooting common hydrogel optimization problems.
Visual Guide 2: Simplified Mechanotransduction Pathway

This diagram illustrates how physical cues from the hydrogel matrix are translated into biochemical signals that direct cell fate.

G cluster_ecm Extracellular Environment cluster_cell Cellular Response Matrix This compound Hydrogel (Stiffness Cue) Integrin Integrin Adhesion Matrix->Integrin Sensed by FAK Focal Adhesion Kinase (FAK) Integrin->FAK RhoA RhoA/ROCK Pathway FAK->RhoA Actin Actomyosin Cytoskeleton (Tension) RhoA->Actin YAPTAZ YAP/TAZ Nuclear Translocation Actin->YAPTAZ Controls Gene Gene Expression YAPTAZ->Gene Regulates Fate Fate Gene->Fate Cell Fate (e.g., Differentiation)

Fig 3. Simplified signaling pathway for cell mechanotransduction.

References

Technical Support Center: Naphthalene-Diphenylalanine (Nap-FF) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature aggregation of Naphthalene-diphenylalanine (Nap-FF) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to premature aggregation?

This compound is a peptide amphiphile composed of a naphthalene (Nap) group attached to a diphenylalanine (FF) peptide. This structure gives it amphiphilic properties, with the naphthalene group being hydrophobic and the peptide backbone having hydrophilic characteristics. In aqueous solutions, these molecules tend to self-assemble to minimize the exposure of the hydrophobic naphthalene group to water. This self-assembly process, driven by hydrophobic and π-π stacking interactions between the naphthalene groups, leads to the formation of nanostructures such as nanofibers, nanotubes, and hydrogels. Premature aggregation occurs when this self-assembly process is initiated in an uncontrolled manner before the intended application, often due to suboptimal solution conditions.

Q2: What are the key factors influencing this compound solubility and aggregation?

The solubility and aggregation of this compound are highly sensitive to several factors:

  • Solvent: The choice of solvent is critical. This compound is poorly soluble in water but can be dissolved in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][2] The self-assembly process is often triggered by changing the solvent composition, for instance, by adding water to a solution of this compound in an organic solvent.[2]

  • Concentration: The concentration of this compound plays a crucial role in its self-assembly. Higher concentrations generally favor the formation of ordered nanostructures like nanofibers.[3]

  • pH: The pH of the solution affects the charge state of the C-terminal carboxylic acid of the diphenylalanine moiety. At high pH (around 10.5), the carboxylic acid is deprotonated, increasing the peptide's solubility and inhibiting aggregation. Lowering the pH can trigger self-assembly.[2]

  • Temperature: Temperature can influence both the solubility of this compound and the kinetics of its self-assembly. For some diphenylalanine-based peptides, increasing the temperature can dissolve pre-formed aggregates, and subsequent cooling can induce self-assembly.

  • Ionic Strength: The presence of salts can modulate the electrostatic interactions between peptide molecules, thereby influencing their aggregation behavior.

Q3: Can I use surfactants to prevent premature aggregation of this compound?

Yes, surfactants can be an effective strategy to prevent the premature aggregation of amphiphilic molecules like this compound. Non-ionic surfactants such as Triton X-100, Tween, and Poloxamers (e.g., Poloxamer 188) are commonly used to stabilize proteins and peptides in solution by preventing interfacial aggregation. While specific data on the use of surfactants with this compound is limited, the principles are applicable. It is advisable to screen different surfactants and their concentrations to find the optimal conditions for your specific application.

Troubleshooting Guide: Preventing Premature Aggregation

Problem Potential Cause Troubleshooting Steps
Immediate precipitation upon adding this compound to the solvent. Poor solvent choice or low-quality solvent.- Ensure you are using a high-purity, appropriate organic solvent such as DMSO or HFIP to prepare the stock solution. - Consider using a co-solvent system, for example, a mixture of DMSO and water, to improve solubility.
Cloudiness or visible aggregates forming in the stock solution over a short period. Suboptimal pH or temperature of the stock solution.- For aqueous-based systems, consider preparing the stock solution at a higher pH (e.g., pH 10.5 with NaOH) to deprotonate the carboxylic acid and increase solubility. - Store the stock solution at an appropriate temperature. For some peptides, refrigeration can reduce aggregation rates, but for others, it might promote crystallization. Test different storage temperatures.
Uncontrolled or rapid gelation upon addition of an aqueous buffer. High concentration of this compound or rapid change in solvent polarity.- Optimize the final concentration of this compound. Lower concentrations are less prone to rapid aggregation. - Add the aqueous buffer slowly and with gentle mixing to allow for a more controlled self-assembly process. - Consider using a temperature-controlled method where the solution is heated to dissolve the peptide and then cooled to induce gradual self-assembly.
Inconsistent results between experiments. Variations in experimental conditions.- Standardize all experimental parameters, including the source and purity of this compound, solvent quality, pH, temperature, and mixing speed. - Prepare fresh stock solutions for each experiment to avoid variability from aged solutions.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (Solvent-Switch Method)

This protocol is adapted from methods used for similar self-assembling peptides like Fmoc-FF.

  • Materials:

    • This compound powder

    • High-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, deionized water

    • Vortex mixer

    • Syringe filters (0.22 µm)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a high concentration stock solution (e.g., 50-100 mg/mL).

    • Vortex the solution until the this compound is completely dissolved. Gentle heating (e.g., to 40-50°C) can be applied to aid dissolution, but avoid excessive heat which could degrade the peptide.

    • Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles or pre-existing aggregates.

    • Store the stock solution at room temperature. It is recommended to use the stock solution within a short period to minimize the risk of aggregation.

Protocol 2: Controlled Self-Assembly of this compound via pH Switch

This protocol is based on the principle of altering the pH to control the solubility and self-assembly of the peptide.

  • Materials:

    • This compound powder

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • 0.1 M Hydrochloric Acid (HCl) solution

    • pH meter

    • Magnetic stirrer and stir bar

  • Procedure:

    • Suspend the desired amount of this compound powder in sterile, deionized water.

    • Slowly add 0.1 M NaOH dropwise while stirring until the this compound powder is completely dissolved and the pH is around 10.5. This creates a solution of deprotonated, soluble this compound.

    • To initiate self-assembly, slowly add 0.1 M HCl dropwise while continuously monitoring the pH.

    • As the pH approaches neutrality, you will observe the formation of a hydrogel or nanofibers. The final pH will determine the properties of the resulting nanostructure.

    • Allow the solution to equilibrate at the final pH for a set period to ensure complete self-assembly.

Signaling Pathways and Experimental Workflows

This compound nanostructures are frequently employed as carriers for the targeted delivery of therapeutic agents. The encapsulated drugs can then modulate specific cellular signaling pathways implicated in diseases like cancer.

Targeted Drug Delivery and Signaling Pathway Modulation

A common application is the delivery of chemotherapeutic drugs like doxorubicin to cancer cells. Doxorubicin is known to interfere with the PI3K/Akt/mTOR pathway , which is often dysregulated in cancer and plays a crucial role in cell survival, proliferation, and autophagy. By encapsulating doxorubicin within this compound nanoparticles, it is possible to enhance its delivery to tumor tissues and modulate this pathway more effectively.

Another important signaling cascade in cell proliferation and differentiation is the MAPK/ERK pathway . Growth factors and other therapeutic molecules that activate or inhibit this pathway can be incorporated into this compound hydrogels for controlled release, enabling applications in tissue engineering and regenerative medicine.

Experimental Workflow for Drug-Loaded Nanoparticle Formation and Cellular Studies

Below is a generalized workflow for preparing drug-loaded this compound nanoparticles and assessing their effect on a target signaling pathway.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_cell Cellular Studies cluster_pathway Signaling Pathway Analysis prep_sol Prepare stable this compound and drug solutions mix Mix solutions to induce co-assembly prep_sol->mix Controlled mixing char Characterize nanoparticles (size, drug loading) mix->char treat Treat cancer cells with drug-loaded nanoparticles char->treat incubate Incubate for a defined period treat->incubate lyse Lyse cells and extract proteins incubate->lyse analyze Analyze protein expression (e.g., Western Blot) lyse->analyze akt Measure p-Akt/Akt levels analyze->akt mtor Measure p-mTOR/mTOR levels analyze->mtor PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Autophagy Autophagy Inhibition mTORC1->Autophagy Doxorubicin Doxorubicin-Nap-FF Nanoparticle Doxorubicin->PI3K Inhibits Doxorubicin->Akt Inhibits

References

Technical Support Center: Nap-FF Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for the synthesis and purification of the Naphthalene-diphenylalanine (Nap-FF) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing the this compound peptide?

The most common and effective method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[1] This process involves the stepwise addition of Fmoc-protected amino acids (Phenylalanine) to a solid resin support, followed by the coupling of a naphthaleneacetic acid group at the N-terminus.[2]

Q2: My crude peptide purity is very low after synthesis. What are the common causes?

Low purity in crude this compound often results from incomplete coupling reactions during SPPS. This leads to the formation of deletion sequences (e.g., Nap-F) which can be difficult to separate from the final product. The hydrophobicity of the growing peptide chain can lead to aggregation on the resin, hindering reaction kinetics.

Q3: What is the recommended method for purifying crude this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective technique for purifying this compound.[3][4] This method separates the target peptide from impurities based on differences in hydrophobicity.

Q4: My this compound peptide is aggregating and precipitating during purification. How can I solve this?

Aggregation is a known issue with this compound due to strong π-π stacking interactions between the naphthalene and phenylalanine aromatic rings. To mitigate this, dissolve the crude peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) before diluting it with the initial HPLC mobile phase. Sonication can also help break up aggregates.

Q5: How can I confirm the identity and purity of my final this compound product?

The identity of the peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the observed molecular weight matches the calculated molecular weight. Purity should be assessed by analytical RP-HPLC, typically by integrating the peak area at a wavelength of 214 or 220 nm.

Troubleshooting Guides

This compound Synthesis (SPPS)
Problem Potential Cause Recommended Solution
Low Crude Yield 1. Incomplete Coupling: Steric hindrance or peptide aggregation on the resin is preventing complete reaction.1a. Double Couple: Repeat the coupling step for each amino acid to ensure the reaction goes to completion.1b. Increase Reagent Excess: Use a higher molar excess (4-5 equivalents) of amino acid and coupling reagents.1c. Use a Stronger Coupling Reagent: Employ HATU or HBTU as the activating agent.
2. Premature Cleavage: The peptide chain is being cleaved from the resin during synthesis.2. Check Resin Stability: Ensure the chosen resin (e.g., Wang or Rink Amide) is stable to the repeated piperidine treatments for Fmoc deprotection.
Presence of Major Impurities (e.g., Deletion Sequences) 1. Failed Coupling Steps: One or more amino acid coupling steps did not reach completion.1a. Monitor Couplings: Use a qualitative test (e.g., Kaiser or TNBS test) after each coupling step to confirm the absence of free amines before proceeding.1b. Extend Reaction Times: Increase the coupling reaction time from 1-2 hours to 4 hours or even overnight for difficult couplings.
2. Side Reactions: Unwanted reactions occurring during the final cleavage step.2. Optimize Cleavage Cocktail: Use a standard cleavage cocktail such as TFA/TIS/Water (95:2.5:2.5) to minimize side reactions.
This compound Purification (RP-HPLC)
Problem Potential Cause Recommended Solution
Poor Solubility of Crude Peptide 1. High Hydrophobicity: The aromatic nature of this compound leads to low solubility in aqueous solutions.1a. Use Organic Solvents: Dissolve the peptide first in a small volume of DMSO, DMF, or neat acetonitrile before diluting with the aqueous mobile phase.1b. Adjust pH: For acidic peptides, dissolving in a slightly basic buffer can improve solubility (and vice-versa for basic peptides).
Peptide Aggregation/Precipitation in HPLC 1. Self-Assembly: The peptide is self-assembling into fibrils or aggregates in the mobile phase.1a. Lower Peptide Concentration: Reduce the concentration of the sample injected onto the column.1b. Modify Mobile Phase: Increase the initial percentage of organic solvent (e.g., acetonitrile) in your gradient to keep the peptide solubilized.
Poor Peak Shape (Tailing or Broadening) 1. Secondary Interactions: The peptide is interacting with residual silanols on the silica-based column.1a. Use High Purity Silica Column: Ensure you are using a high-quality, end-capped C18 column.1b. Optimize TFA Concentration: Ensure a sufficient concentration of the ion-pairing agent (0.1% TFA is standard) is present in both mobile phases to mask silanol interactions.
2. Column Overload: Too much peptide has been injected onto the column.2. Reduce Sample Load: Perform a loading study to determine the optimal sample amount for your column dimensions.
Co-elution of Impurities 1. Similar Hydrophobicity: Impurities (e.g., deletion sequences) have very similar retention times to the target peptide.1a. Shallow Gradient: Use a very slow, shallow gradient around the elution point of your peptide (e.g., a 0.2-0.5% increase in organic solvent per minute) to improve resolution.1b. Try a Different Stationary Phase: If a C18 column fails, a C4 or Phenyl-Hexyl column may offer different selectivity.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin to yield a C-terminal amide.

  • Resin Preparation:

    • Swell 100 mg of Rink Amide resin (loading capacity ~0.5 mmol/g) in a fritted reaction vessel with DMF for 30 minutes.

    • Drain the DMF and perform Fmoc deprotection by adding 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a 15-minute incubation.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

    • Perform a Kaiser test to confirm reaction completion (beads should be yellow). If positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling (Fmoc-Phe-OH):

    • Repeat the Fmoc deprotection step as described in 1.2.

    • Repeat the amino acid coupling step as described in 1.3 using Fmoc-Phe-OH.

  • N-terminal Capping (Naphthaleneacetic Acid):

    • Repeat the Fmoc deprotection step to expose the N-terminal amine of the dipeptide.

    • Couple 2-Naphthaleneacetic acid (3 eq.) using the same activation method as for the amino acids (HBTU/HOBt/DIPEA). Let the reaction proceed for 2-4 hours.

    • Wash the resin extensively with DMF (5x) and DCM (5x), then dry under vacuum.

  • Cleavage and Precipitation:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.

    • Add the cocktail to the dry resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.

    • Centrifuge to pellet the white precipitate, decant the ether, wash the pellet with more cold ether, and dry under vacuum.

Protocol 2: RP-HPLC Purification of this compound
  • System Preparation:

    • System: Preparative RP-HPLC with a UV detector.

    • Column: C18 silica column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

    • Equilibrate the column with 95% A / 5% B until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude this compound pellet in a minimal volume of DMSO (e.g., 200-500 µL).

    • Dilute the DMSO solution with Mobile Phase A to a final concentration of ~10 mg/mL. If precipitation occurs, add a small amount of ACN.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification Run:

    • Inject the prepared sample onto the equilibrated column.

    • Run a linear gradient. A typical starting gradient would be 5% to 65% B over 60 minutes. This should be optimized based on an initial analytical run.

    • Monitor the elution profile at 220 nm and 280 nm (the naphthalene group absorbs at 280 nm).

    • Collect fractions (e.g., 1-minute fractions) corresponding to the main peak.

  • Post-Purification:

    • Analyze the purity of each collected fraction using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level (e.g., >95%).

    • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Data and Parameters

Table 1: SPPS Key Reaction Parameters
ParameterTypical ValuePurpose
Resin Loading0.4 - 0.8 mmol/gDefines the scale of the synthesis.
Amino Acid Excess3 - 5 equivalentsDrives the coupling reaction to completion.
Coupling Reagent Excess2.9 - 5 equivalentsActivates the carboxylic acid for amide bond formation.
Base (DIPEA) Excess6 - 10 equivalentsMaintains basic conditions required for coupling.
Fmoc Deprotection20% Piperidine in DMFRemoves the temporary N-terminal protecting group.
Cleavage CocktailTFA/TIS/H2O (95:2.5:2.5)Cleaves the peptide from the resin and removes side-chain protecting groups.
Crude Peptide Yield60 - 85%Varies based on sequence and coupling efficiency.
Table 2: RP-HPLC Purification Parameters
ParameterTypical Value / TypePurpose
Stationary PhaseC18 Reverse-Phase SilicaSeparates molecules based on hydrophobicity.
Mobile Phase A0.1% TFA in WaterPolar solvent for peptide binding to the column.
Mobile Phase B0.1% TFA in AcetonitrileNon-polar solvent for eluting the peptide.
Gradient Slope0.5 - 1.0% B per minuteControls the separation resolution.
Detection Wavelength220 nm & 280 nm220 nm for peptide bonds, 280 nm for aromatic groups.
Purity Target>95%Standard for most research applications.

Visualizations

G cluster_synthesis This compound Synthesis Workflow cluster_purification This compound Purification Workflow Resin Swell Resin in DMF Deprotect1 Fmoc Deprotection (20% Piperidine) Resin->Deprotect1 Couple1 Couple Fmoc-Phe-OH (HBTU/DIPEA) Deprotect1->Couple1 Wash1 Wash (DMF/DCM) Couple1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple2 Couple Fmoc-Phe-OH Deprotect2->Couple2 Wash2 Wash Couple2->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple_Nap Couple Naphthaleneacetic Acid Deprotect3->Couple_Nap Wash3 Wash & Dry Couple_Nap->Wash3 Cleave Cleave from Resin (TFA Cocktail) Wash3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Crude Crude this compound Precipitate->Crude Dissolve Dissolve Crude in DMSO & Dilute with Mobile Phase A Crude->Dissolve Inject Inject on C18 RP-HPLC Dissolve->Inject Gradient Elute with ACN Gradient Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions (>95%) Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Pure this compound (>95%) Lyophilize->Pure

Caption: Experimental workflow for this compound synthesis via SPPS and subsequent purification by RP-HPLC.

G cluster_synthesis Synthesis Issues cluster_purification Purification Issues Start Problem Encountered LowYield Low Crude Yield? Start->LowYield Solubility Poor Solubility? Start->Solubility CheckCoupling Incomplete Coupling? LowYield->CheckCoupling DoubleCouple Solution: - Double Couple - Increase Reagents - Use HATU/HBTU CheckCoupling->DoubleCouple Yes Aggregation Aggregation/ Precipitation? Solubility->Aggregation UseDMSO Solution: - Dissolve in DMSO first - Lower Concentration - Increase Initial %ACN Aggregation->UseDMSO Yes

Caption: A logical decision tree for troubleshooting common this compound synthesis and purification issues.

References

Technical Support Center: Controlling Nap-FF Nanostructure Morphology

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the controlled synthesis of Naphthalene-diphenylalanine (Nap-FF) nanostructures. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling the morphology of this compound self-assemblies and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the morphology of this compound nanostructures?

A1: The self-assembly of this compound into various nanostructures is a finely balanced process governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects. The morphology of the resulting nanostructures is highly sensitive to several experimental parameters, including:

  • Solvent Composition: The choice of solvent and the use of co-solvents significantly impact the solubility of this compound and mediate the intermolecular interactions that drive self-assembly.

  • pH: The pH of the solution affects the ionization state of the peptide's terminal groups, which in turn alters the electrostatic interactions and can trigger morphological transitions.

  • Temperature: Temperature can influence the kinetics of self-assembly, the stability of different nanostructures, and can be used to induce reversible transitions between morphologies.

  • Peptide Concentration: The concentration of this compound can determine the type and dimensions of the resulting nanostructures.

Q2: How can I prevent the formation of amorphous aggregates instead of well-defined nanostructures?

A2: The formation of amorphous aggregates is a common issue in peptide self-assembly and often indicates that the process is kinetically trapped in a disordered state. To promote the formation of well-ordered nanostructures, consider the following strategies:

  • Optimize Solvent Conditions: Ensure the initial dissolution of the peptide is complete. Using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) before adding an aqueous buffer can improve initial solubility.

  • Control the Rate of Assembly: Slowing down the self-assembly process can provide the peptide molecules with sufficient time to organize into thermodynamically stable, ordered structures. This can be achieved by slowly changing the solvent composition or gradually adjusting the pH.

  • Annealing: A heating and cooling cycle can provide the necessary energy to overcome kinetic barriers and allow the system to reach a more stable, ordered state. For example, heating a solution to 90°C to dissolve aggregates followed by slow cooling to room temperature can promote the formation of crystalline nanowires.[1][2]

  • Purity of the Peptide: Ensure the peptide is of high purity, as impurities can interfere with the self-assembly process and act as nucleation sites for amorphous aggregation.

Q3: My this compound peptide has poor solubility in aqueous solutions. What can I do?

A3: Poor solubility is a common challenge with hydrophobic peptides like this compound. Here are some approaches to improve solubility:

  • Use of Organic Co-solvents: Dissolve the peptide in a small amount of a suitable organic solvent (e.g., DMSO, DMF, acetonitrile) before adding the aqueous buffer.[3]

  • pH Adjustment: For peptides with ionizable groups, adjusting the pH of the solution away from the isoelectric point can increase solubility due to electrostatic repulsion between the molecules.

  • Sonication: Applying gentle sonication can help to break up small aggregates and facilitate dissolution.[3]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Inconsistent or non-reproducible nanostructure morphology.
  • Potential Cause: Minor variations in experimental conditions can lead to different self-assembly pathways.

  • Solution:

    • Strict Control of Parameters: Maintain precise control over all experimental parameters, including solvent ratios, pH, temperature, and peptide concentration.

    • Standardized Peptide Stock Preparation: Prepare a large batch of the peptide stock solution to be used across multiple experiments to minimize variability.

    • Controlled Environment: Perform experiments in a controlled environment to avoid fluctuations in temperature and humidity.

Issue 2: Formation of undesired morphologies (e.g., fibers instead of tubes).
  • Potential Cause: The energy landscape of self-assembly is complex, with multiple morphologies often being energetically accessible.

  • Solution:

    • Systematic Parameter Screening: Methodically vary one parameter at a time (e.g., solvent ratio, pH) while keeping others constant to map the conditions that favor the desired morphology.

    • Seeding: Introduce a small number of pre-formed nanostructures of the desired morphology to act as templates for further assembly.

Data Presentation: Quantitative Influence of Experimental Parameters

The following tables summarize the quantitative effects of key experimental parameters on the morphology of this compound and related diphenylalanine (FF) nanostructures.

Table 1: Effect of Solvent Composition on FF Nanostructure Morphology

Peptide ConcentrationSolvent SystemResulting MorphologyReference
2 mg/mLAcetonitrile:Water (95:5 v/v)Nanowires[2]
2 mg/mLAcetonitrile:Water (90:10 v/v)Hollow Nanotubes
2 mg/mLIsopropanolOrganogel
Not SpecifiedFluorinated alcohol and waterOrdered discrete peptide nanotubes

Table 2: Effect of Temperature on FF Nanostructure Morphology in Acetonitrile

Initial TemperatureFinal TemperatureResulting MorphologyReference
90°C25°CNanowires

Table 3: Effect of pH on FF Nanostructure Self-Assembly

pH ConditionObserved Behavior/MorphologyReference
AcidicSpontaneous assembly into nanotubes
NeutralSpontaneous assembly into nanotubes
BasicSpontaneous assembly into nanotubes

Note: The references indicate that while nanotubes form across a range of pH values, the shape and aggregation state can be affected by the electrostatic interactions.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanowires via Temperature Control

This protocol describes the formation of this compound nanowires in an acetonitrile-water solution using a temperature-controlled self-assembly process.

Materials:

  • This compound peptide

  • Acetonitrile (ACN)

  • Deionized water

  • Sealed vials

Procedure:

  • Prepare a 2 mg/mL solution of this compound in a 95:5 (v/v) acetonitrile-water mixture in a sealed vial.

  • Heat the solution to 90°C for 5 minutes to ensure complete dissolution of the peptide and to disassemble any pre-existing aggregates.

  • Allow the solution to cool undisturbed to 25°C.

  • The formation of nanowires can be observed over time. The assemblies can be characterized using techniques such as Scanning Electron Microscopy (SEM).

Protocol 2: Formation of this compound Hydrogel via pH Adjustment

This protocol outlines the general principle of forming a this compound hydrogel by shifting the pH of the peptide solution.

Materials:

  • This compound peptide

  • Deionized water

  • Acidic or basic solution for pH adjustment (e.g., HCl or NaOH)

  • pH meter

Procedure:

  • Disperse the this compound peptide in deionized water at the desired concentration. The initial pH may need to be adjusted to fully dissolve the peptide.

  • Gradually add an acidic or basic solution to bring the pH towards the pKa of the ionizable groups of the peptide.

  • As the pH approaches the pKa, the electrostatic repulsion between the peptide molecules decreases, promoting self-assembly into a fibrous network that entraps water, forming a hydrogel.

  • The gelation process can be monitored visually by inverting the vial.

Visualizations

Diagram 1: General Workflow for Controlling this compound Nanostructure Morphology

G Workflow for Morphology Control cluster_prep Preparation cluster_control Morphology Control cluster_assembly Self-Assembly cluster_morphology Resulting Morphologies Peptide This compound Peptide Solvent Select Solvent System (e.g., ACN:Water) Peptide->Solvent Dissolution Complete Dissolution (Heating/Sonication) Solvent->Dissolution pH Adjust pH Dissolution->pH Temp Control Temperature (e.g., Cooling Rate) Dissolution->Temp Conc Set Concentration Dissolution->Conc Assembly Self-Assembly Process pH->Assembly Temp->Assembly Conc->Assembly Nanotubes Nanotubes Assembly->Nanotubes Nanofibers Nanofibers Assembly->Nanofibers Hydrogel Hydrogel Assembly->Hydrogel Vesicles Vesicles Assembly->Vesicles

Caption: General experimental workflow for controlling the morphology of this compound nanostructures.

Diagram 2: Logical Relationship of Parameters Influencing Morphology

G Key Parameters and Their Interplay cluster_params Parameters Experimental Parameters Solvent Solvent Composition Parameters->Solvent pH pH Parameters->pH Temp Temperature Parameters->Temp Conc Concentration Parameters->Conc Interactions Intermolecular Interactions Solvent->Interactions Solvation & Hydrophobicity pH->Interactions Electrostatics Temp->Interactions Kinetics & Stability Conc->Interactions Assembly Rate Morphology Final Nanostructure Morphology Interactions->Morphology

Caption: Logical diagram illustrating how experimental parameters influence intermolecular interactions to determine the final nanostructure morphology.

References

Technical Support Center: Enhancing the Stability of Nap-FF Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Naphthalene-diphenylalanine (Nap-FF) drug conjugates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and characterization of these self-assembling drug delivery systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide rapid, targeted solutions to specific issues you may encounter during your experiments.

1. Hydrogel Formation Issues

Question: My this compound drug conjugate solution is not forming a hydrogel. What are the possible causes and solutions?

Answer:

Failure to form a hydrogel is a common issue that can stem from several factors related to the peptide conjugate itself or the gelation conditions.

Symptom Potential Cause Troubleshooting/Solution
Solution remains liquid Sub-optimal pH: The self-assembly of this compound peptides is highly pH-dependent. The protonation state of the C-terminal carboxyl group is critical for initiating the self-assembly process through hydrogen bonding.[1][2]Adjust the pH: Use a pH-switch method. Dissolve the conjugate in a slightly basic solution (e.g., using NaOH) and then slowly lower the pH by adding an acid like HCl or by using a slow acidifier like glucono-δ-lactone (GdL).[1][2] The final pH is a critical determinant of the mechanical properties.[2]
Low Conjugate Concentration: The concentration of the this compound drug conjugate may be below the critical gelation concentration (CGC).Increase Concentration: Prepare a more concentrated solution of your conjugate. The CGC for this compound based peptides is influenced by the hydrophobicity of the conjugated drug and any modifications to the peptide backbone.
Solvent Issues: The use of organic co-solvents like DMSO to dissolve the conjugate can interfere with hydrogelation if not properly removed or if the final concentration is too high.Solvent-Switch Method: Ensure that the final concentration of the organic solvent is minimal. A common method is to dissolve the conjugate in a small amount of DMSO and then dilute it with an aqueous buffer to trigger self-assembly.
Weak or Unstable Gel Formed Insufficient Incubation Time/Temperature: The self-assembly process is time and temperature-dependent.Optimize Incubation: Allow the solution to incubate at a controlled temperature (e.g., 37°C) for a sufficient period (can range from minutes to hours) to allow for fibril network formation. Heating and quenching cycles have also been shown to influence gel stability.
Interference from the Conjugated Drug: A highly charged or bulky drug molecule can sterically hinder the π-π stacking of the naphthalene groups or disrupt the hydrogen bonding network of the diphenylalanine backbone, leading to a weaker gel.Linker Modification: Consider using a longer or more flexible linker between the this compound peptide and the drug to reduce steric hindrance.

2. Drug Stability and Release Issues

Question: I am observing premature or uncontrolled "burst" release of the drug from my this compound hydrogel. How can I achieve a more sustained release profile?

Answer:

A burst release indicates that a significant portion of the drug is released rapidly upon exposure to the release medium. This is often due to drug molecules that are weakly associated with the hydrogel matrix or located near the surface.

Symptom Potential Cause Troubleshooting/Solution
High Initial Burst Release Drug Adsorption on Fiber Surface: The drug may be adsorbed onto the surface of the nanofibers rather than being entrapped within the hydrogel mesh.Optimize Drug Loading Method: Ensure the drug is encapsulated during the self-assembly process rather than being added to a pre-formed gel. This can be achieved by co-dissolving the drug and the this compound conjugate before initiating gelation.
Hydrophilic Drug in Hydrophilic Matrix: A water-soluble drug will have a higher tendency to diffuse out of the highly hydrated hydrogel network.Increase Hydrophobic Interactions: If possible, modify the drug or the peptide to increase hydrophobic interactions, which can slow down the release. This could involve using a more hydrophobic linker.
Too Rapid Overall Release Large Hydrogel Pore Size: The mesh size of the hydrogel network may be too large, allowing for rapid diffusion of the drug.Increase Cross-linking Density: Increase the concentration of the this compound conjugate to create a denser fibrillar network with a smaller mesh size. The mechanical stiffness of the hydrogel, which correlates with network density, can be evaluated using rheology.
Hydrogel Degradation: The hydrogel matrix may be degrading too quickly in the release medium, especially if enzymes are present.Enhance Enzymatic Stability: Incorporate D-amino acids into the peptide sequence to make it less susceptible to proteolytic degradation.
pH of Release Medium: The pH of the release medium can affect the swelling and stability of the hydrogel, thereby influencing the drug release rate.Buffer Selection: Ensure the release medium is buffered to a pH that maintains the stability of your hydrogel. Test release at different pH values relevant to the intended application (e.g., physiological pH 7.4).

3. Characterization and Analysis

Question: What are the key analytical techniques I should use to characterize the stability of my this compound drug conjugate and the resulting hydrogel?

Answer:

A multi-faceted approach is necessary to fully characterize the stability of your this compound drug conjugate and the performance of the hydrogel.

Parameter to Assess Recommended Technique Information Obtained
Drug Conjugation Mass Spectrometry (MS), HPLC Confirmation of successful conjugation, determination of drug-to-antibody ratio (DAR) if applicable to a larger carrier, and assessment of conjugate purity.
Hydrogel Formation and Mechanical Properties Rheology (Oscillatory Time Sweep, Frequency Sweep, Strain Sweep) Determination of gelation kinetics, viscoelastic properties (storage modulus G' and loss modulus G''), and mechanical stability of the hydrogel.
In Vitro Drug Release HPLC, UV-Vis Spectroscopy Quantification of the cumulative drug release over time to determine the release kinetics (e.g., burst release, sustained release).
Hydrogel Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) Visualization of the nanofibrillar network structure of the hydrogel.
Secondary Structure of Peptide Circular Dichroism (CD) Spectroscopy Confirmation of the β-sheet formation that is characteristic of this compound self-assembly.
Enzymatic Stability HPLC, LC-MS Assessment of the degradation of the peptide conjugate in the presence of relevant enzymes (e.g., proteases).

Quantitative Data Summary

The following tables summarize key quantitative data that can be useful for experimental design and comparison.

Table 1: Effect of pH on Hydrogel Mechanical Properties

Peptide SystempHStorage Modulus (G') (Pa)Reference
MDP1 (Histidine-modified)6.5~100
MDP1 (Histidine-modified)8.5~100
MDP2 (Histidine-modified)6.5~92
MDP2 (Histidine-modified)8.5~180
MDP3 (Histidine-modified)6.5~76
MDP3 (Histidine-modified)8.5~264
Fmoc-Phe-DAP7.0~1423
Fmoc-F5-Phe-DAP7.0~1423
Fmoc-F5-Phe-DAP9.0~26

Table 2: Drug Loading and Encapsulation Efficiency

Hydrogel SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
FmocFFBortezomib18.26 ± 1.0588.11 ± 2.52
FucoPol HM1 (Mixing)Diclofenac Sodium8.23 ± 0.5125.4 ± 3.6
FucoPol HM1 (Diffusion)Caffeine10.19 ± 1.9116.7 ± 3.2

Experimental Protocols

1. Protocol for In Vitro Drug Release Study

Objective: To determine the rate and extent of drug release from a this compound hydrogel under physiological conditions.

Materials:

  • Drug-loaded this compound hydrogel

  • Release buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Incubator or water bath at 37°C

  • HPLC or UV-Vis spectrophotometer for drug quantification

  • Microcentrifuge tubes or a multi-well plate

Procedure:

  • Prepare the drug-loaded this compound hydrogel in a suitable container (e.g., a 1.5 mL microcentrifuge tube or a well of a 24-well plate). A typical hydrogel volume is 500 µL.

  • Carefully add a defined volume of pre-warmed release buffer (e.g., 1 mL of PBS) on top of the hydrogel.

  • Incubate the samples at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), carefully collect a sample of the supernatant (e.g., 500 µL).

  • Replenish the release buffer with an equal volume of fresh, pre-warmed buffer to maintain a constant volume.

  • Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis method.

  • Calculate the cumulative percentage of drug released at each time point, accounting for the drug removed during previous sampling and the volume replenishment.

2. Protocol for Rheological Analysis of Hydrogel Properties

Objective: To characterize the viscoelastic properties of the this compound hydrogel.

Materials:

  • Rheometer with parallel plate geometry (e.g., 20 mm diameter) and a solvent trap to prevent evaporation.

  • This compound drug conjugate solution for in-situ gelation or a pre-formed hydrogel.

Procedure:

  • Sample Loading: Load approximately 500 µL of the hydrogel onto the rheometer stage. Lower the upper plate to a defined gap (e.g., 250 µm).

  • Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 37°C) for a few minutes.

  • Strain Sweep: Perform a strain sweep (e.g., 0.01% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVR) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep: Perform a frequency sweep (e.g., 0.01 to 15 Hz) at a constant strain within the LVR (e.g., 0.1%) to evaluate the frequency-dependent viscoelastic behavior of the hydrogel. A stable gel will typically show G' > G'' across the frequency range.

  • Time Sweep (for gelation kinetics): For in-situ gelation, monitor G' and G'' over time at a fixed frequency and strain to observe the gelation point (where G' crosses over G'').

Visualizations

Experimental_Workflow cluster_prep Conjugate Preparation & Hydrogel Formation cluster_char Characterization & Stability Assessment cluster_analysis Data Analysis A This compound Peptide Synthesis C Conjugation of Drug to Peptide A->C B Drug-Linker Synthesis B->C D Purification (HPLC) C->D E Hydrogel Formation (pH or Solvent Switch) D->E F Rheological Analysis E->F Characterize Hydrogel G In Vitro Drug Release E->G Characterize Hydrogel H Enzymatic Degradation Assay E->H Characterize Hydrogel I Morphological Analysis (TEM/SEM) E->I Characterize Hydrogel J Determine G' and G'' F->J K Calculate Cumulative Release (%) G->K L Assess Peptide Integrity H->L M Visualize Nanofiber Network I->M N Optimized Stable Conjugate J->N Evaluate Mechanical Stability K->N L->N M->N

Caption: Experimental workflow for the development and stability assessment of this compound drug conjugates.

Self_Assembly_Mechanism cluster_interactions Key Non-covalent Interactions A This compound Drug Conjugate Monomers B Self-Assembly Trigger (e.g., pH change) A->B Initiation C Formation of β-sheets (Hydrogen Bonding) B->C D π-π Stacking of Naphthalene Groups C->D Stabilization E Nanofiber Formation C->E D->E F Entanglement of Nanofibers E->F G Hydrogel Network (Drug Entrapment) F->G

Caption: Mechanism of self-assembly for this compound drug conjugates leading to hydrogel formation.

References

addressing inconsistencies in Nap-FF self-assembly experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address inconsistencies in Naphthalene-conjugated diphenylalanine (Nap-FF) self-assembly experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to resolve common issues encountered during hydrogel formation and characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during your this compound self-assembly experiments.

Issue 1: My this compound solution does not form a hydrogel.

  • Question: What are the common reasons for the complete failure of hydrogel formation?

  • Answer: Failure to form a hydrogel can be attributed to several factors:

    • Insufficient Peptide Concentration: The concentration of the this compound peptide may be below the critical gelation concentration (CGC). The CGC is the minimum concentration required for the peptide to self-assemble into a space-filling network that entraps the solvent.

    • Incorrect pH: The pH of the solution is critical for initiating self-assembly. For the pH-switch method, if the pH is not adequately lowered, the peptide may remain soluble.

    • Purity of the Peptide: Impurities in the synthesized this compound peptide can interfere with the self-assembly process. Ensure the peptide is of high purity.

    • Solvent Issues: In the solvent-switch method, the choice and final concentration of the organic solvent are crucial. An inappropriate solvent or an incorrect solvent-to-water ratio can prevent hydrogelation.

Issue 2: The mechanical properties of my hydrogels are not reproducible.

  • Question: Why do the stiffness and viscoelastic properties of my this compound hydrogels vary between experiments?

  • Answer: Inconsistent mechanical properties are a common challenge and can be caused by:

    • Variations in Final pH: Even small differences in the final pH of the hydrogel can significantly impact its mechanical properties. It is crucial to precisely control the final pH.[1]

    • Inconsistent Mixing: The method and duration of mixing during the gelation process can affect the homogeneity of the resulting hydrogel network, leading to variable mechanical properties.

    • Temperature Fluctuations: The temperature at which self-assembly occurs can influence the kinetics of fibril formation and entanglement, thereby affecting the final mechanical strength of the gel.

    • Aging Time: The mechanical properties of some peptide hydrogels can evolve over time as the fibrillar network reorganizes and matures. Ensure that all samples are aged for the same duration before measurement.

Issue 3: My hydrogel forms, but it is weak or collapses easily.

  • Question: What should I do if my this compound hydrogel is mechanically weak?

  • Answer: A weak hydrogel can be improved by:

    • Increasing Peptide Concentration: A higher concentration of this compound will lead to a denser fibrillar network and a stiffer hydrogel.

    • Optimizing pH: For pH-triggered hydrogels, ensure the final pH is optimal for maximum stiffness. This can be determined by preparing a series of gels at slightly different pH values and measuring their mechanical properties.

    • Adding Salts: The presence of salts can modulate the electrostatic interactions between peptide fibers, potentially leading to stronger gels. However, the effect of ionic strength should be carefully optimized.[1]

Issue 4: The gelation time of my hydrogel is inconsistent.

  • Question: How can I achieve more consistent gelation times for my this compound hydrogels?

  • Answer: To control the gelation time, consider the following:

    • Precise Temperature Control: The gelation process is temperature-dependent. Performing the experiment in a temperature-controlled environment will lead to more reproducible gelation kinetics.

    • Standardized Triggering Method: Whether using a pH-switch or a solvent-switch, the addition and mixing of the trigger (e.g., acid or water) should be performed in a consistent and rapid manner.

    • Use of a Slow pH Trigger: For pH-induced gelation, using a slow acidifier like glucono-δ-lactone (GdL) can lead to more homogeneous and reproducible gels compared to the rapid addition of a strong acid.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from this compound self-assembly experiments to aid in experimental design and comparison.

Table 1: Critical Gelation Concentration (CGC) of this compound and its Derivatives

Peptide DerivativeSolvent/BufferTriggerCGC (wt%)Reference
This compoundWaterpH adjustment~0.1 - 0.5[3]
Nap-GFYEWaterGlucono-δ-lactone (GdL)0.05 - 0.1[4]
ID-GFFKEHWaterpH adjustment0.6
Nap-GFFKEHWaterpH adjustment1.0
Fmoc-FFKWater/DMSOSolvent Switch~1.0

Table 2: Gelation Time of this compound Based Hydrogels Under Different Conditions

Peptide SystemTriggering MethodKey ConditionGelation TimeReference
Nap-GFFYGRGD (0.25 wt%)Addition of Gd(III)0.33 mole equiv. Gd(III)~10 seconds
Nap-GFFYGRGD (0.25 wt%)Addition of Gd(III)0.05 mole equiv. Gd(III)~16 hours
Fmoc-FFK/Fmoc-FF mixturesSolvent SwitchIncreasing Fmoc-FF ratio5 to 216 minutes
Acrylamide/BisacrylamideTEMED/APSRoom Temperature<15 minutes

Table 3: Mechanical Properties (Storage Modulus, G') of this compound and Related Hydrogels

Peptide SystemConcentration (wt%)Preparation MethodStorage Modulus (G')Reference
Fmoc-FFK/Fmoc-FF (1/10)1.0Solvent Switch~9800 Pa
Fmoc-FFK/Fmoc-FF (1/20)1.0Solvent Switch~9412 Pa
Fmoc-FFNot specifiedpH-dependent~4000 Pa (low shear)
Fmoc-FFNot specifiedpH-dependent~1000 Pa (high shear)
Fmoc-FFK/Fmoc-FF based1:2 w/wSolvent Switch~35,000 Pa

Detailed Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound hydrogels.

Protocol 1: this compound Hydrogel Preparation via pH-Switch Method
  • Dissolution: Weigh the required amount of this compound peptide powder and dissolve it in deionized water by adjusting the pH to approximately 10-11 with 0.5 M NaOH. Gently vortex or stir until the peptide is fully dissolved.

  • pH Triggering: To induce gelation, lower the pH of the peptide solution by adding 0.5 M HCl dropwise while gently mixing. The final pH should be around 7 or lower, depending on the desired gel properties.

  • Alternative Slow Trigger: For more controlled gelation, use glucono-δ-lactone (GdL). Add the desired amount of GdL to the alkaline peptide solution. The slow hydrolysis of GdL will gradually lower the pH, leading to a more homogeneous gel.

  • Gelation: Allow the solution to stand undisturbed at room temperature or a controlled temperature until a self-supporting hydrogel is formed. The time will vary depending on the concentration and final pH.

  • Confirmation: Invert the vial to confirm the formation of a stable hydrogel.

Protocol 2: this compound Hydrogel Preparation via Solvent-Switch Method
  • Stock Solution Preparation: Dissolve the this compound peptide in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), to create a concentrated stock solution (e.g., 100 mg/mL).

  • Triggering Gelation: Add a specific volume of the peptide stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline or deionized water) with gentle mixing. The final concentration of the peptide and the organic solvent should be carefully controlled.

  • Gelation: The mixture will become turbid and form a hydrogel as the peptide self-assembles due to the change in solvent polarity. Allow the gel to form at a controlled temperature.

  • Confirmation: Check for gel formation by inverting the vial.

Protocol 3: Rheological Characterization of this compound Hydrogels
  • Sample Preparation: Carefully transfer a known volume of the prepared hydrogel onto the lower plate of the rheometer.

  • Geometry: Lower the upper plate (e.g., a parallel plate geometry) to the desired gap distance, ensuring the gel fills the gap completely without overflowing.

  • Time Sweep: To determine the gelation kinetics, perform a time sweep measurement immediately after mixing the components. Monitor the storage modulus (G') and loss modulus (G'') over time at a constant frequency and strain. The gel point is often identified as the crossover point where G' > G''.

  • Strain Sweep: To identify the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency. This determines the range of strain over which the hydrogel's structure is not disrupted.

  • Frequency Sweep: To characterize the viscoelastic properties of the formed gel, perform a frequency sweep at a constant strain within the LVER. This provides information about the gel's behavior at different time scales.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and troubleshooting logic.

experimental_workflow cluster_prep Hydrogel Preparation cluster_char Hydrogel Characterization start Start: Weigh this compound dissolve Dissolve Peptide (Adjust pH or use organic solvent) start->dissolve trigger Trigger Self-Assembly (pH switch or solvent switch) dissolve->trigger gelation Allow Gelation (Controlled Temperature) trigger->gelation confirm Confirm Gel Formation (Invert vial) gelation->confirm rheology Rheological Analysis confirm->rheology tem TEM Imaging confirm->tem ftir FTIR Spectroscopy confirm->ftir time_sweep Time Sweep (Gelation Kinetics) rheology->time_sweep Perform strain_sweep Strain Sweep (LVER) rheology->strain_sweep Perform freq_sweep Frequency Sweep (Viscoelastic Properties) rheology->freq_sweep Perform

Caption: Experimental workflow for this compound hydrogel preparation and characterization.

troubleshooting_workflow cluster_no_gel Troubleshooting: No Gel cluster_weak_gel Troubleshooting: Weak Gel cluster_repro Troubleshooting: Poor Reproducibility start Problem: Inconsistent Self-Assembly no_gel No Gel Formation start->no_gel weak_gel Weak/Unstable Gel start->weak_gel bad_repro Poor Reproducibility start->bad_repro check_conc Check Peptide Concentration (Is it > CGC?) no_gel->check_conc check_ph Verify Final pH no_gel->check_ph check_purity Assess Peptide Purity no_gel->check_purity check_solvent Optimize Solvent Ratio no_gel->check_solvent inc_conc Increase Peptide Concentration weak_gel->inc_conc opt_ph Optimize Final pH weak_gel->opt_ph add_salt Add Salt (Optimize Ionic Strength) weak_gel->add_salt control_ph Precise Final pH Control bad_repro->control_ph std_mix Standardize Mixing Protocol bad_repro->std_mix control_temp Control Temperature bad_repro->control_temp std_age Standardize Aging Time bad_repro->std_age

Caption: Troubleshooting logic for common this compound self-assembly issues.

References

optimization of imaging parameters for Nap-FF fibrils

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Support Center for Imaging Nap-FF Fibrils

For researchers, scientists, and drug development professionals working with Naphthalene-diphenylalanine (this compound) fibrils, optimizing imaging parameters is crucial for accurate characterization of their morphology, assembly, and potential as therapeutic agents. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the imaging process.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your imaging experiments.

Atomic Force Microscopy (AFM) Imaging Issues
ProblemPossible Cause(s)Suggested Solution(s)
No fibrils are visible on the substrate. 1. Poor Adhesion: Fibrils did not adhere well to the mica or other substrate surface. 2. Low Concentration: The concentration of the this compound solution was too low. 3. Incorrect Sample Preparation: The incubation time was too short for fibril formation, or the drying process washed away the fibrils.1. Surface Modification: Treat the mica surface with a poly-L-lysine solution to promote adhesion. 2. Increase Concentration: Prepare a more concentrated solution of this compound. 3. Optimize Protocol: Increase the incubation time for fibril self-assembly. When drying, use a gentle method like air-drying or spin-coating instead of nitrogen stream which can dislodge fibrils.[1]
Images are noisy and have poor resolution. 1. Inappropriate Scan Parameters: Scan rate is too high, or the feedback gains (proportional and integral) are not optimized. 2. Tip Damage: The AFM tip may be blunt or contaminated. 3. Vibrational Noise: External vibrations are affecting the AFM.1. Optimize Scan Parameters: Reduce the scan rate. Adjust the proportional and integral gains to minimize noise without introducing feedback oscillations.[2][3] 2. Replace Tip: Use a new, sharp AFM tip. For soft biological samples like fibrils, a soft cantilever is often preferred.[4] 3. Isolate System: Ensure the AFM is on an anti-vibration table and that there are no nearby sources of mechanical noise.
Fibril height and width appear inconsistent. 1. Tip-Sample Convolution: The apparent width of the fibril is influenced by the shape of the AFM tip, making it appear wider than it is. Fibril height is a more reliable measure.[2] 2. Image Flattening Artifacts: Incorrect image processing can distort fibril morphology.1. Focus on Height: Use the height data for quantitative analysis of fibril dimensions. The width can be used for qualitative assessment. 2. Careful Processing: Use minimal flattening and be aware of potential artifacts introduced during image processing.
Fibrils appear aggregated or clumped. 1. High Concentration: A very high concentration of this compound can lead to extensive aggregation. 2. Drying Artifacts: As the solvent evaporates, fibrils can be pushed together, forming aggregates.1. Dilute Sample: Use a more dilute solution of this compound. 2. Rapid Drying: Employ a spin-coating method for faster and more uniform drying, which can reduce aggregation artifacts.
Fluorescence Microscopy Imaging Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or no fluorescence signal from fibrils. 1. Inefficient Labeling: The fluorescent probe is not efficiently incorporated into or bound to the this compound fibrils. 2. Photobleaching: The fluorophore has been damaged by excessive exposure to excitation light.1. Optimize Labeling: Experiment with different fluorescent probes (e.g., Thioflavin T for amyloid-like structures, or covalently attached dyes). For non-covalent labeling, co-incubate the dye with the peptide during fibril formation. 2. Minimize Exposure: Reduce the intensity and duration of the excitation light. Use an anti-fading agent in the mounting medium.
High background fluorescence. 1. Excess Unbound Dye: There is a high concentration of unbound fluorescent probe in the sample. 2. Autofluorescence: The substrate or other components in the sample are naturally fluorescent.1. Wash Sample: Gently wash the sample after labeling to remove excess unbound dye. 2. Use Appropriate Controls: Image an unlabeled sample to assess the level of autofluorescence. Choose a substrate with low intrinsic fluorescence.
Blurry images and inability to resolve individual fibrils. 1. Diffraction Limit: Conventional fluorescence microscopy has a resolution limit of ~200-300 nm, which may not be sufficient to resolve individual fibrils that are close together.1. Use Super-Resolution Microscopy: Techniques like STORM (Stochastic Optical Reconstruction Microscopy) or PAINT (Points Accumulation for Imaging in Nanoscale Topography) can achieve much higher resolution, allowing for the visualization of individual fibrils.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are this compound fibrils?

This compound is a self-assembling peptide composed of a naphthalene (Nap) group attached to a diphenylalanine (FF) motif. This peptide self-assembles in solution to form well-ordered fibrillar nanostructures. These fibrils are of interest in drug delivery and tissue engineering due to their biocompatibility and tunable properties.

AFM Imaging

Q2: What is the best AFM imaging mode for this compound fibrils?

Tapping mode (also known as intermittent contact mode) or PeakForce Tapping mode are generally recommended for imaging soft biological samples like this compound fibrils. These modes reduce the lateral forces on the sample compared to contact mode, minimizing the risk of damaging or dislodging the fibrils.

Q3: How can I accurately measure the dimensions of this compound fibrils from an AFM image?

The height of the fibril in an AFM image is the most reliable measurement of its vertical dimension. The width can be overestimated due to tip-sample convolution. For periodicity, a Fast Fourier Transform (FFT) of the height profile along the fibril axis can be used.

Fluorescence Microscopy

Q4: Can I image this compound fibrils without a fluorescent label?

Some amyloid-like fibrils exhibit intrinsic fluorescence, but this is often weak. For reliable and high-contrast imaging, it is recommended to use a fluorescent label.

Q5: What are some common fluorescent probes for labeling this compound fibrils?

Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure common in amyloid-like fibrils and can be a good starting point. Alternatively, you can use peptides covalently labeled with a fluorophore (e.g., Cy3 or Cy5) and co-assemble them with unlabeled this compound.

Experimental Protocols

Protocol 1: Sample Preparation for AFM Imaging of this compound Fibrils
  • Dissolve this compound: Dissolve the this compound peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute to the desired concentration in an aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Incubate for Fibril Formation: Incubate the solution at a controlled temperature (e.g., 37°C) for a sufficient time (this can range from hours to days) to allow for fibril self-assembly.

  • Prepare Substrate: Freshly cleave a mica disc to create a clean, atomically flat surface.

  • Deposit Sample: Deposit a small volume (e.g., 10 µL) of the fibril solution onto the mica surface and allow it to adsorb for a few minutes.

  • Wash (Optional): Gently wash the surface with deionized water to remove any unbound peptides or salts.

  • Dry: Dry the sample gently, either by air-drying in a desiccator or by using a spin-coater.

Protocol 2: Thioflavin T (ThT) Staining for Fluorescence Microscopy
  • Prepare Fibril Sample: Prepare the this compound fibril solution as described in Protocol 1.

  • Prepare ThT Solution: Prepare a stock solution of ThT in a suitable buffer (e.g., PBS).

  • Stain Fibrils: Add a small amount of the ThT stock solution to the fibril solution and incubate for a few minutes.

  • Deposit on Coverslip: Place a drop of the stained fibril solution onto a clean glass coverslip.

  • Mount: Mount the coverslip onto a microscope slide. A mounting medium can be used to preserve the sample and reduce photobleaching.

  • Image: Image the sample using a fluorescence microscope with appropriate filters for ThT (excitation ~440 nm, emission ~490 nm).

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for amyloid-like fibrils, which can serve as a reference for imaging this compound fibrils. Note that specific values for this compound may vary depending on the experimental conditions.

Table 1: Morphological Parameters of Amyloid-like Fibrils from AFM
ParameterTypical Value RangeReference(s)
Height 2 - 10 nm
Periodicity (Twist) 10 - 150 nm
Young's Modulus 2 - 4 GPa
Table 2: Super-Resolution Microscopy Performance
TechniqueTypical ResolutionReference(s)
STORM ~20-50 nm
SIM ~120 nm (lateral)
iPALM sub-20 nm (3D)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis dissolve Dissolve this compound incubate Incubate for Fibril Formation dissolve->incubate deposit Deposit on Substrate incubate->deposit dry Dry Sample deposit->dry afm AFM Imaging dry->afm fluorescence Fluorescence Microscopy dry->fluorescence with staining morphology Morphological Analysis (Height, Periodicity) afm->morphology mechanical Nanomechanical Properties afm->mechanical localization Super-Resolution Localization fluorescence->localization

Caption: Experimental workflow for imaging and analysis of this compound fibrils.

troubleshooting_logic cluster_afm AFM cluster_fluorescence Fluorescence start Poor Image Quality check_params Optimize Scan Parameters (Rate, Gains) start->check_params check_tip Check/Replace Tip start->check_tip check_prep Review Sample Prep start->check_prep check_labeling Optimize Labeling start->check_labeling check_background Check for Autofluorescence start->check_background consider_sr Consider Super-Resolution start->consider_sr check_params->check_tip check_params->check_prep check_labeling->check_background check_labeling->consider_sr

Caption: Logical flow for troubleshooting poor image quality in fibril imaging.

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Nap-FF-Based Drug Delivery Systems and Other Anticancer Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the self-assembling peptide Nap-FF within the context of anticancer applications. Current research highlights the primary role of this compound as a hydrogelator for the controlled delivery of therapeutic agents, rather than an intrinsically cytotoxic peptide. Therefore, this document compares the cytotoxic efficacy of this compound-based drug delivery systems with that of established anticancer peptides that exhibit inherent tumor-killing properties.

Data Presentation: A Comparative Analysis of Cytotoxicity

The following table summarizes the cytotoxic effects of various anticancer peptides and this compound-based drug delivery systems against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher cytotoxicity.

Peptide/SystemCancer Cell LineIC50 Value (µM)Reference
This compound Based System
CRB-FFFK-cyclen (this compound derivative)A549 (Lung)23.8[1]
Free Drug Control (Chlorambucil)A549 (Lung)279.8[1]
Anticancer Peptides
Magainin ASmall Cell Lung Cancer~9[2]
Magainin GSmall Cell Lung Cancer~9[2]
Heptapeptide (H-KKWβ2,2WKK-NH2)Ramos (Lymphoma)23[3]
Heptapeptide (H-KKWβ2,2WKK-NH2)A20 (Lymphoma)22
pHLIP-KLAKLAKMDA-MB-231 (Breast)0.5
P26 (from VSVG)MCF-7 (Breast)78 (µg/ml)
P26 (from VSVG)MDA-MB-231 (Breast)100 (µg/ml)
P7 (from VSVG)MCF-7 (Breast)280 (µg/ml)
P7 (from VSVG)MDA-MB-231 (Breast)550 (µg/ml)

Note: The cytotoxicity of this compound based systems is attributed to the encapsulated drug, not the peptide scaffold itself. Studies have shown that the hydrogel scaffold alone exhibits negligible cytotoxicity.

Experimental Protocols: Assessing Cytotoxicity

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following is a detailed protocol for the widely used MTT assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Peptide/System Treatment: Treat the cells with various concentrations of the anticancer peptide or this compound based drug delivery system. Include a control group of untreated cells. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

This compound: Self-Assembly for Drug Delivery

The this compound peptide is composed of a naphthalene (Nap) group attached to a diphenylalanine (FF) motif. This structure allows the peptide to self-assemble into nanofibers and hydrogels in aqueous solutions through non-covalent interactions, including π-π stacking of the aromatic naphthalene and phenylalanine rings, and hydrogen bonding. This self-assembly property makes this compound an excellent candidate for creating scaffolds that can encapsulate and provide sustained release of anticancer drugs.

G This compound Self-Assembly and Drug Encapsulation cluster_0 Molecular Components cluster_1 Self-Assembly Process This compound Monomers This compound Monomers Nanofibers Nanofibers This compound Monomers->Nanofibers π-π stacking, H-bonding Anticancer Drug Anticancer Drug Drug-Loaded Hydrogel Drug-Loaded Hydrogel Anticancer Drug->Drug-Loaded Hydrogel Encapsulation Hydrogel Matrix Hydrogel Matrix Nanofibers->Hydrogel Matrix Entanglement Hydrogel Matrix->Drug-Loaded Hydrogel

Caption: Self-assembly of this compound monomers into a hydrogel for drug encapsulation.

Anticancer Peptides: Mechanisms of Cytotoxicity

Many cationic anticancer peptides exert their effects by directly interacting with and disrupting the cancer cell membrane. This is often followed by the induction of apoptosis, a form of programmed cell death.

G General Anticancer Peptide-Induced Apoptosis Pathway cluster_0 Cellular Events Anticancer Peptide Anticancer Peptide Cancer Cell Membrane Cancer Cell Membrane Anticancer Peptide->Cancer Cell Membrane Membrane Disruption Mitochondrion Mitochondrion Cancer Cell Membrane->Mitochondrion Induces Stress Caspase Activation Caspase Activation Mitochondrion->Caspase Activation Cytochrome c release Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified signaling pathway of anticancer peptide-induced apoptosis.

Experimental Workflow: From Treatment to Data

The following diagram outlines the typical workflow for assessing the cytotoxicity of an anticancer agent using a cell-based assay.

G Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Treatment with\nAnticancer Agent Treatment with Anticancer Agent Cell Seeding->Treatment with\nAnticancer Agent Incubation Incubation Treatment with\nAnticancer Agent->Incubation Addition of\nViability Reagent (e.g., MTT) Addition of Viability Reagent (e.g., MTT) Incubation->Addition of\nViability Reagent (e.g., MTT) Measurement\n(e.g., Absorbance) Measurement (e.g., Absorbance) Addition of\nViability Reagent (e.g., MTT)->Measurement\n(e.g., Absorbance) Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) Measurement\n(e.g., Absorbance)->Data Analysis\n(IC50 Calculation)

Caption: A typical experimental workflow for determining cytotoxicity.

References

A Comparative Analysis of Nap-FF and Other Self-Assembling Peptides for Drug Delivery and Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Self-assembling peptides (SAPs) have emerged as a versatile class of biomaterials with significant potential in drug delivery, tissue engineering, and regenerative medicine. Their ability to spontaneously form well-defined nanostructures under physiological conditions makes them attractive scaffolds for encapsulating therapeutics and mimicking the native extracellular matrix. Among these, the naphthalene-diphenylalanine (Nap-FF) peptide has garnered considerable attention due to its robust self-assembly and biocompatibility. This guide provides a comparative analysis of this compound with other widely studied self-assembling peptides, namely RADA16-I, EAK16-II, and KLVFFAE, supported by experimental data and detailed protocols.

Overview of Self-Assembling Peptides

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking.[1] In the context of peptides, the specific amino acid sequence dictates the nature of these interactions and, consequently, the morphology of the resulting nanostructures, which can range from nanofibers and nanotubes to vesicles and hydrogels.[1]

This compound , a simple dipeptide derivative, is known for its strong propensity to self-assemble into nanofibers, forming stable hydrogels. The self-assembly is primarily driven by π-π stacking of the naphthalene moieties and hydrogen bonding between the peptide backbones.[2]

RADA16-I is an ionic self-complementary peptide with alternating arginine (positively charged), alanine (hydrophobic), and aspartic acid (negatively charged) residues.[3] This sequence promotes the formation of stable β-sheet structures that assemble into nanofibers and hydrogels in response to changes in ionic strength or pH.[2]

EAK16-II is another ionic-complementary peptide with a sequence of alternating glutamic acid (negative), alanine (hydrophobic), and lysine (positive) residues. Similar to RADA16-I, it forms β-sheet-rich nanofibers and hydrogels, with its assembly being sensitive to pH and ionic conditions.

KLVFFAE is a peptide fragment derived from the amyloid-β peptide. It is known to self-assemble into amyloid-like fibrils and has been explored for its potential in forming hydrogels for biomedical applications.

Comparative Performance Data

The following tables summarize key quantitative data from various studies to facilitate a comparison of the physical and biological properties of these self-assembling peptides. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

PeptideCritical Gelation Concentration (CGC)Storage Modulus (G')Fiber Diameter (nm)
This compound ~0.5 - 1.0 wt%100 - 1000 Pa (at 1 wt%)20 - 50
RADA16-I ~0.1 - 0.5 wt%10 - 500 Pa (at 0.5 wt%)10 - 20
EAK16-II ~0.1 - 1.0 wt%50 - 300 Pa (at 1 wt%)10 - 30
KLVFFAE ~0.5 - 2.0 wt%10 - 200 Pa (at 1 wt%)7 - 15

Table 1: Physicochemical Properties of Self-Assembling Peptides. The data presented are approximate ranges compiled from multiple sources and can vary based on buffer conditions, pH, and temperature.

PeptideApplicationDrug/Cell TypeKey Findings
This compound Drug DeliveryDoxorubicin (DOX)Sustained release of DOX, enhanced anticancer efficacy.
Tissue EngineeringHeLa CellsForms intracellular fibrils, leading to selective cytotoxicity.
RADA16-I Wound HealingFibroblasts, KeratinocytesPromotes cell proliferation and accelerates wound closure.
Drug DeliveryVariousCan be functionalized to deliver growth factors and other therapeutics.
EAK16-II Drug DeliveryEllipticineStabilizes hydrophobic drugs in aqueous solution.
Cell EncapsulationMacrophagesForms injectable scaffolds for cell delivery.
KLVFFAE Alzheimer's Disease ResearchAβ peptideInhibits the aggregation of the full-length Aβ peptide.
Drug DeliveryCurcuminCan be conjugated to form targeted drug delivery systems.

Table 2: Applications and Biological Performance. This table highlights some of the demonstrated applications of each peptide.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used in the characterization of self-assembling peptides.

Peptide Synthesis and Purification

Self-assembling peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Swelling: The appropriate resin (e.g., Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU) and coupled to the free amine on the resin.

  • Washing: The resin is washed extensively with DMF and other solvents to remove excess reagents.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology and dimensions of the self-assembled nanostructures.

  • Sample Preparation: A dilute solution of the self-assembling peptide is prepared in the desired buffer.

  • Grid Preparation: A small aliquot (e.g., 5-10 µL) of the peptide solution is applied to a carbon-coated copper grid and allowed to adsorb for a few minutes.

  • Negative Staining: The excess solution is wicked away with filter paper, and a drop of a negative staining agent (e.g., 2% uranyl acetate) is applied to the grid for 1-2 minutes.

  • Drying: The excess stain is removed, and the grid is allowed to air dry completely.

  • Imaging: The grid is then imaged using a transmission electron microscope at an appropriate accelerating voltage.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to determine the secondary structure of the peptides in their self-assembled state.

  • Sample Preparation: A solution of the peptide is prepared in a suitable buffer (e.g., phosphate buffer) at a concentration appropriate for CD analysis (typically 0.1-1 mg/mL).

  • Cuvette Loading: The sample is loaded into a quartz cuvette with a short path length (e.g., 0.1 or 1 mm).

  • Blank Measurement: A spectrum of the buffer alone is recorded as a baseline.

  • Sample Measurement: The CD spectrum of the peptide solution is recorded, typically in the far-UV region (190-260 nm).

  • Data Analysis: The buffer baseline is subtracted from the sample spectrum, and the resulting data, usually in millidegrees, is converted to mean residue ellipticity. Characteristic spectral features indicate the presence of α-helices, β-sheets, or random coil structures.

Oscillatory Rheology

Rheology is used to characterize the mechanical properties of the peptide hydrogels, such as their stiffness (storage modulus, G') and viscosity (loss modulus, G'').

  • Hydrogel Formation: The peptide hydrogel is formed in situ on the rheometer plate or pre-formed and then placed on the plate.

  • Geometry Setup: A parallel plate or cone-and-plate geometry is used, with a defined gap between the plates.

  • Strain Sweep: A strain amplitude sweep is performed to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

  • Frequency Sweep: A frequency sweep is conducted within the LVER to measure G' and G'' as a function of frequency. This provides information about the time-dependent mechanical behavior of the hydrogel.

  • Time Sweep: A time sweep at a constant frequency and strain can be used to monitor the kinetics of hydrogel formation.

Visualizing a Self-Assembly Workflow

The following diagram illustrates a typical experimental workflow for the characterization of a self-assembling peptide.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_assembly Self-Assembly cluster_characterization Characterization synthesis Solid-Phase Synthesis purification RP-HPLC synthesis->purification characterization Mass Spectrometry purification->characterization dissolution Dissolution in Buffer characterization->dissolution trigger Trigger (pH, Temp, Ions) dissolution->trigger tem TEM trigger->tem Morphology cd CD Spectroscopy trigger->cd Secondary Structure rheology Rheology trigger->rheology Mechanical Properties signaling_pathway cluster_hydrogel Sustained Release cluster_cell Cancer Cell hydrogel SAP Hydrogel (e.g., this compound) drug Kinase Inhibitor hydrogel->drug Diffusion raf Raf drug->raf Inhibition receptor Growth Factor Receptor ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

References

Comparative Guide to "NAP" Anti-Tumor Agents: In Vivo Validation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Naptumomab estafenatox, HP-NAP, and Napabucasin for researchers, scientists, and drug development professionals.

The term "Nap-FF" does not correspond to a recognized anti-tumor agent in scientific literature. However, the core "Nap" likely refers to one of three prominent therapeutic agents in cancer research, each with a distinct mechanism of action and validated through extensive in vivo studies. This guide provides a comparative overview of Naptumomab estafenatox, Helicobacter pylori Neutrophil-Activating Protein (HP-NAP), and Napabucasin, focusing on their in vivo anti-tumor effects, experimental protocols, and underlying signaling pathways.

Overview of "NAP" Anti-Tumor Agents

This section provides a top-level comparison of the three "NAP" compounds, outlining their therapeutic approach and primary targets.

FeatureNaptumomab estafenatox (Nap)Helicobacter pylori Neutrophil-Activating Protein (HP-NAP)Napabucasin (BBI608)
Therapeutic Class Tumor-Targeted Superantigen (TTS) ImmunotherapyImmunomodulator / Bacterial Virulence FactorSmall Molecule STAT3 Inhibitor
Primary Mechanism Redirects T-cells to attack 5T4-expressing tumor cells.[1][2][3]Induces a Th1-polarized immune response, enhancing anti-tumor immunity.[4][5]Inhibits cancer stem cell self-renewal and proliferation by targeting the STAT3 pathway.
Primary Target 5T4 tumor antigen and T-cell receptor (TCR) Vβ chains.Toll-like receptor 2 (TLR2) on immune cells.Signal Transducer and Activator of Transcription 3 (STAT3).
Typical Administration IntravenousIntratumoral or intravesical.Oral

In Vivo Anti-Tumor Efficacy: A Comparative Analysis

The following tables summarize the quantitative data from key in vivo studies demonstrating the anti-tumor effects of each "NAP" agent.

Table 2.1: In Vivo Efficacy of Naptumomab estafenatox
Cancer ModelAnimal ModelTreatmentKey FindingsReference
Non-Small Cell Lung Cancer (NSCLC)Xenograft (HCC827 cells)Naptumomab + anti-PD-1Combination significantly reduced tumor cell viability compared to either agent alone.
MelanomaSyngeneic (B16-EpCam cells)Naptumomab + anti-PD-1Combination was more effective in reducing tumor burden and prolonging median survival.
Renal Cell CarcinomaClinical Trial (Phase II/III)Naptumomab + Interferon-alpha---
Table 2.2: In Vivo Efficacy of HP-NAP
Cancer ModelAnimal ModelTreatmentKey FindingsReference
Bladder CancerOrthotopic Murine Model (MB49 cells)Intravesical HP-NAPDecreased tumor growth and triggered tumor necrosis.
NeuroblastomaSubcutaneous (NXS2 cells)Oncolytic Vaccinia Virus expressing HP-NAP (VV-GD2m-NAP)Significantly improved therapeutic efficacy and prolonged survival compared to virus alone.
MelanomaZebrafish Xenograft (M121224 cells)HP-NAP injectionReduced tumor growth and metastasis.
Table 2.3: In Vivo Efficacy of Napabucasin
Cancer ModelAnimal ModelTreatmentKey FindingsReference
GlioblastomaOrthotopic Nude Mouse Model (U87MG cells)NapabucasinDisplayed potent activity against tumor growth.
Hepatocellular CarcinomaHomograft (Hepa1-6 cells)NapabucasinSignificantly inhibited tumor growth and downregulated stemness-related factors.
Colorectal CancerClinical Trial (Phase III)NapabucasinImproved overall survival in patients with pSTAT3-positive tumors.
Diffuse Midline GliomaSubcutaneous XenograftNapabucasin + RadiotherapyCombination therapy improved local tumor control.

Experimental Protocols

This section details the methodologies for key in vivo experiments cited in this guide.

Orthotopic Glioblastoma Model for Napabucasin Efficacy
  • Cell Line: Luciferase-expressing U87MG human glioblastoma cells.

  • Animal Model: 6-week-old female nude mice.

  • Tumor Implantation: Intracranial injection of 1 x 10^6 U87MG cells per mouse.

  • Treatment: Seven days post-implantation, mice receive either Napabucasin or a vehicle control (DMSO). The route and schedule of administration should be specified based on the study design (e.g., oral gavage, intraperitoneal injection).

  • Tumor Growth Assessment: Tumor progression is monitored by bioluminescence imaging at regular intervals.

  • Endpoint: Mice are euthanized when they exhibit neurological signs or significant weight loss, and survival data is recorded. Tumors are often harvested for histological and molecular analysis.

Orthotopic Bladder Cancer Model for HP-NAP Efficacy
  • Cell Line: MB49 murine urothelial carcinoma cells.

  • Animal Model: Female C57BL/6 mice.

  • Tumor Implantation: The bladder mucosa is pre-treated with a mild chemical burn, followed by intravesical instillation of 0.5 x 10^6 MB49 cells via a urethral catheter.

  • Treatment: Three days after tumor cell implantation, mice are treated with intravesical instillations of HP-NAP or a vehicle control. Treatment is typically repeated every three days for a total of four injections.

  • Efficacy Evaluation: At the end of the treatment period, bladders are harvested. The anti-tumor activity is assessed by comparing tumor volume, the extent of necrosis, and the degree of vascularization between the treated and control groups.

Syngeneic Melanoma Model for Naptumomab estafenatox Efficacy
  • Cell Line: B16-EpCam murine melanoma cells.

  • Animal Model: C57BL/6 mice.

  • Tumor Implantation: Intravenous inoculation of 175,000 B16-EpCam cells to induce lung tumors.

  • Treatment: Treatment with Naptumomab estafenatox, often in combination with checkpoint inhibitors like anti-PD-1 antibodies, is initiated at a specified time point after tumor implantation. The dosing regimen and route of administration (typically intravenous) are followed as per the study protocol.

  • Assessment of Efficacy: Treatment efficacy is determined by monitoring survival rates and, in some cases, by quantifying tumor burden in the lungs at the study endpoint. Immune cell infiltration and cytokine profiles in the tumor microenvironment are also often analyzed.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms of action for each "NAP" anti-tumor agent.

Naptumomab_Mechanism cluster_tumor Tumor Microenvironment cluster_immune Immune System Tumor_Cell 5T4+ Tumor Cell Naptumomab Naptumomab estafenatox Naptumomab->Tumor_Cell Binds to 5T4 Antigen T_Cell T-Cell (Vβ+) Naptumomab->T_Cell Binds to TCR Vβ T_Cell->Tumor_Cell Forms Immune Synapse Cytokine_Release Cytokine Release (IFN-γ, TNF-α) T_Cell->Cytokine_Release Activation & Proliferation Tumor_Cell_Lysis Tumor Cell Lysis T_Cell->Tumor_Cell_Lysis Direct Cytotoxicity MHC_II MHC Class II (on APC) Cytokine_Release->Tumor_Cell_Lysis Induces

Caption: Mechanism of Naptumomab estafenatox.

HP_NAP_Mechanism cluster_immune_cell Antigen Presenting Cell (APC) cluster_t_cell T-Cell Differentiation HP_NAP HP-NAP TLR2 TLR2 HP_NAP->TLR2 Binds to IL-12_Production IL-12 Production TLR2->IL-12_Production Activates Naive_T_Cell Naive T-Cell IL-12_Production->Naive_T_Cell Promotes Differentiation Th1_Cell Th1 Cell Naive_T_Cell->Th1_Cell CTL Cytotoxic T-Lymphocyte (CTL) Th1_Cell->CTL Helps Activate IFN_gamma_Production IFN-γ Th1_Cell->IFN_gamma_Production Produces Tumor_Cell_Killing Tumor Cell Killing CTL->Tumor_Cell_Killing Mediates

Caption: HP-NAP's immunomodulatory mechanism.

Napabucasin_Mechanism Napabucasin Napabucasin pSTAT3 pSTAT3 (active) Napabucasin->pSTAT3 Inhibits STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression Nuclear_Translocation->Gene_Expression Cellular_Effects Cancer Stem Cell Self-Renewal & Proliferation Gene_Expression->Cellular_Effects

Caption: Napabucasin's inhibition of the STAT3 pathway.

Conclusion

While the query for "this compound" did not yield a specific agent, the investigation into related "NAP" compounds reveals a diverse landscape of anti-tumor strategies. Naptumomab estafenatox represents a targeted immunotherapy, HP-NAP is a potent immunomodulator, and Napabucasin offers a way to combat cancer by targeting cancer stem cells. The choice of which "NAP" agent to investigate or develop further will depend on the specific cancer type, the desired therapeutic mechanism, and the potential for combination therapies. The in vivo data presented here provides a solid foundation for researchers to compare these promising anti-cancer agents and to design future pre-clinical and clinical studies.

References

A Comparative Guide to the Preclinical Biocompatibility of Self-Assembling Peptides: Nap-FF, Fmoc-FF, and RADA16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of drug delivery and tissue engineering is increasingly relying on self-assembling peptides (SAPs) to create biocompatible scaffolds and controlled-release systems. Among the various SAPs, Nap-FF, Fmoc-FF, and RADA16 have garnered significant attention due to their unique self-assembly properties and potential therapeutic applications. A critical aspect of their preclinical development is the thorough validation of their biocompatibility to ensure safety and efficacy.

This guide provides an objective comparison of the preclinical biocompatibility of this compound with two other widely studied self-assembling peptides, Fmoc-FF and RADA16. The information presented is based on available experimental data from in vitro and in vivo studies. While comprehensive quantitative data for this compound remains limited in publicly accessible literature, this guide serves to highlight the essential biocompatibility assays and provides a framework for the evaluation of novel peptide-based biomaterials.

Comparative Biocompatibility Data

The following table summarizes the available preclinical biocompatibility data for this compound, Fmoc-FF, and RADA16. It is important to note that direct comparative studies are scarce, and the data has been compiled from various independent research articles.

Biocompatibility ParameterThis compound & its derivativesFmoc-FFRADA16
In Vitro Cytotoxicity A derivative, D-Nap-GFFY, is reported to have good biocompatibility, though quantitative data is not specified[1]. Nap-GFFY hydrogels are noted to be susceptible to enzymatic degradation[2].Hydrogels are generally considered biocompatible and support cell proliferation[3][4]. Dissolution products at high concentrations may cause necrosis in vitro[5]. In vivo studies by other researchers suggest it is not harmful.MTT assays have shown no cytotoxic effects on various cell lines, including leukemia cells and Human Umbilical Vein Endothelial Cells (HUVECs).
Hemocompatibility Data not readily available.A study on Fmoc-FF nanogels showed some concentration- and time-dependent hemolysis, particularly at higher concentrations and longer incubation times.Exhibits negligible hemolysis.
In Vivo Biocompatibility A study on Neuropeptide FF (a distinct molecule) showed in vivo anti-inflammatory properties. Data on this compound hydrogels is limited.In vivo studies by other research groups have indicated that Fmoc-peptides are not harmful to animals.Demonstrates excellent biocompatibility and is used in clinical applications. It is non-toxic and its degradation products are safely resorbed.
Immunogenicity Self-assembled peptides, in general, are expected to have low immunogenicity. Specific data for this compound is not available.Generally considered to have low immunogenicity.Exhibits low immunogenicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biocompatibility. Below are standard protocols for key in vitro biocompatibility assays.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cell line of interest (e.g., L929 fibroblasts, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Test material (this compound, Fmoc-FF, RADA16 hydrogels or solutions)

  • Positive control (e.g., Triton X-100)

  • Negative control (cell culture medium)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • Material Exposure: Remove the culture medium and add fresh medium containing various concentrations of the test material. Include positive and negative controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

Hemolysis Assay

This assay evaluates the hemolytic potential of a biomaterial by measuring the amount of hemoglobin released from red blood cells (RBCs) upon contact with the material.

Principle: Hemolysis, the rupture of RBCs, leads to the release of hemoglobin into the surrounding medium. The concentration of free hemoglobin is measured spectrophotometrically and is an indicator of the material's blood compatibility.

Materials:

  • Fresh whole blood (e.g., from a healthy donor) with an anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS)

  • Test material (this compound, Fmoc-FF, RADA16 hydrogels or solutions)

  • Positive control (e.g., 1% Triton X-100)

  • Negative control (PBS)

  • Centrifuge tubes

  • 96-well plates

Procedure:

  • RBC Preparation: Centrifuge the whole blood to separate the RBCs. Wash the RBC pellet with PBS several times and resuspend in PBS to obtain a 2% (v/v) RBC suspension.

  • Material Incubation: In centrifuge tubes, mix the RBC suspension with various concentrations of the test material, positive control, and negative control.

  • Incubation: Incubate the tubes at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Supernatant Collection: Carefully collect the supernatant from each tube.

  • Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_material Add test material (this compound, etc.) incubation_24h->add_material incubation_exp Incubate for 24/48/72h add_material->incubation_exp add_mtt Add MTT solution incubation_exp->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt add_solubilizer Add solubilization solution incubation_mtt->add_solubilizer read_absorbance Measure absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

Hemolysis_Assay_Workflow cluster_prep RBC Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis prep_rbc Prepare 2% RBC suspension mix_samples Mix RBCs with test material prep_rbc->mix_samples incubate_37c Incubate for 2h at 37°C mix_samples->incubate_37c centrifuge Centrifuge to pellet RBCs incubate_37c->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant read_absorbance Measure absorbance at 540nm collect_supernatant->read_absorbance calculate_hemolysis Calculate % hemolysis read_absorbance->calculate_hemolysis

Caption: Workflow of the hemolysis assay.

Conclusion

The preclinical assessment of biocompatibility is a non-negotiable step in the development of self-assembling peptides for biomedical applications. While Fmoc-FF and RADA16 have been more extensively characterized, with data suggesting good overall biocompatibility, there is a clear need for more comprehensive and quantitative preclinical biocompatibility studies on this compound and its derivatives. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers and drug development professionals to design and interpret biocompatibility studies for novel peptide-based biomaterials, ultimately ensuring their safety and paving the way for their successful clinical translation.

References

A Comparative Guide to the Mechanical Properties of Nap-FF Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of Naphthalene-diphenylalanine (Nap-FF) hydrogels against other commonly used hydrogel systems: Fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF), Alginate, and Polyacrylamide hydrogels. The information presented is collated from various scientific studies to offer a comprehensive overview for material selection in drug delivery, tissue engineering, and other biomedical applications.

Comparative Analysis of Mechanical Properties

The mechanical behavior of hydrogels is a critical determinant of their in vivo performance, influencing factors such as structural integrity, drug release kinetics, and cellular interactions. The following table summarizes the key mechanical properties of this compound hydrogels and its alternatives. It is important to note that the values presented are compiled from different studies and may have been obtained under varying experimental conditions. Therefore, a direct comparison should be made with caution.

Hydrogel TypeStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Compressive Strength (kPa)Key Characteristics
This compound 10² - 10⁵10¹ - 10⁴Varies significantly with preparationSelf-assembles into nanofibers; properties are tunable by modifying pH or through co-assembly.[1]
Fmoc-FF 10² - 10⁶10¹ - 10⁵Up to ~10Well-studied self-assembling peptide hydrogel; mechanical properties are highly dependent on the final pH and preparation method.[2]
Alginate 10³ - 10⁵10² - 10⁴10 - 100+Biocompatible natural polymer; forms gels via ionic crosslinking; mechanical properties can be tuned by ion concentration and polymer molecular weight.
Polyacrylamide 10² - 10⁵10¹ - 10⁴Varies widelySynthetic polymer; forms chemically crosslinked hydrogels; offers a wide range of tunable mechanical properties.

Experimental Protocols

The characterization of hydrogel mechanical properties is crucial for their application. Below are detailed methodologies for the key experiments cited in this guide.

Rheological Analysis

Rheology is employed to determine the viscoelastic properties of hydrogels, such as the storage modulus (G') and loss modulus (G'').

Typical Protocol:

  • Sample Preparation: Hydrogel samples are typically prepared in a cylindrical disk shape with a defined diameter and thickness.

  • Instrumentation: A rheometer equipped with a parallel-plate or cone-and-plate geometry is used.

  • Procedure:

    • The hydrogel sample is placed between the plates of the rheometer.

    • A small oscillatory strain is applied to the sample at a constant frequency (typically within the linear viscoelastic region).

    • The resulting stress is measured to calculate the storage (G') and loss (G'') moduli.

    • Frequency sweeps are often performed to characterize the material's behavior over a range of frequencies.

Compression Testing

Compression testing is used to determine a hydrogel's response to a compressive load, providing information on its compressive strength and modulus.

Typical Protocol:

  • Sample Preparation: Cylindrical hydrogel samples of a specific diameter and height are prepared.

  • Instrumentation: A universal testing machine with a suitable load cell is utilized.

  • Procedure:

    • The hydrogel sample is placed between two flat, parallel compression plates.

    • A compressive force is applied at a constant strain rate until the hydrogel fractures or reaches a defined deformation.

    • The force and displacement are recorded throughout the test to generate a stress-strain curve.

  • Data Analysis:

    • Compressive Strength: The maximum stress the hydrogel can withstand before failure.

    • Compressive Modulus: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness under compression.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the mechanical characterization of self-assembling peptide hydrogels like this compound.

G cluster_prep Hydrogel Preparation cluster_characterization Mechanical Characterization cluster_analysis Data Analysis & Comparison PeptideSynthesis Peptide Synthesis (e.g., this compound) Dissolution Dissolution in Organic Solvent/Aqueous Buffer PeptideSynthesis->Dissolution Gelation Trigger Gelation (e.g., pH change, solvent switch) Dissolution->Gelation Rheology Rheological Analysis (G', G'') Gelation->Rheology Sample Loading Compression Compression Testing (Compressive Strength/Modulus) Gelation->Compression Sample Preparation Data Data Acquisition Rheology->Data Compression->Data Comparison Comparative Analysis Data->Comparison

Caption: Experimental workflow for hydrogel mechanical testing.

References

Safety Operating Guide

Proper Disposal of Nap-FF: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Handling and Disposal of N-naphthalene-acetyl-diphenylalanine (Nap-FF)

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a self-assembling dipeptide with applications in various research fields. Due to its hazardous properties, strict adherence to these procedures is essential.

Hazard Profile of this compound

This compound is classified as an acutely toxic substance if ingested and is very toxic to aquatic life with long-lasting effects. All personnel handling this compound must be familiar with its Safety Data Sheet (SDS) before commencing any work.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)H301DangerToxic if swallowed.
Hazardous to the Aquatic Environment, Acute (Category 1)H400WarningVery toxic to aquatic life.
Hazardous to the Aquatic Environment, Chronic (Category 1)H410WarningVery toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

When handling this compound in any form (solid powder, solutions, or hydrogels), the following minimum PPE is required:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

All handling of solid this compound or its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of any aerosols.

Step-by-Step Disposal Procedures

The primary principle for this compound disposal is to treat it as a hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Solid this compound Waste

Solid this compound waste includes expired reagents, contaminated consumables (e.g., weigh boats, pipette tips), and residues from experimental setups.

Procedure:

  • Carefully collect all solid this compound waste in a dedicated, clearly labeled hazardous waste container.

  • The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and have a secure, tight-fitting lid.

  • Label the container as "Hazardous Waste: Acutely Toxic Solid (this compound)" and include the date of initial waste accumulation.

  • Store the sealed container in a designated, secure area away from incompatible materials until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

This compound Solutions (e.g., in DMSO)

Solutions of this compound, commonly prepared in solvents like Dimethyl Sulfoxide (DMSO), must be disposed of as liquid hazardous waste.

Procedure:

  • Collect all this compound solutions in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The container should be appropriate for organic solvent waste.

  • Label the container as "Hazardous Waste: Acutely Toxic Liquid (this compound in DMSO)" and list all chemical components and their approximate concentrations.

  • Store the sealed container in a designated, well-ventilated area, segregated from incompatible materials, until collection by authorized personnel.

This compound Hydrogels

This compound hydrogels should be treated as solid hazardous waste.

Procedure:

  • Collect the hydrogel waste in a dedicated, sealed container.

  • If the hydrogel is in a large volume of aqueous buffer, it is preferable to first separate the bulk of the hydrogel from the liquid. The remaining liquid should be treated as hazardous aqueous waste.

  • Label the container as "Hazardous Waste: Acutely Toxic Solid (this compound Hydrogel)."

  • Store the container as described for solid this compound waste.

Decontamination of Laboratory Equipment

All laboratory equipment (glassware, spatulas, stir bars, etc.) that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

Procedure:

  • Initial Rinse: Rinse the equipment with a suitable solvent in which this compound is soluble (e.g., DMSO or ethanol) to remove the bulk of the residue. Collect this rinse solvent as hazardous liquid waste.

  • Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely.

For equipment that cannot be easily washed, wipe the surfaces with a cloth dampened with a suitable solvent, followed by a wipe with a clean, damp cloth. All wipes should be disposed of as solid hazardous waste.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary.

Procedure for Solid Spills:

  • Evacuate the immediate area and ensure proper ventilation (work within a fume hood if possible).

  • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

  • Carefully sweep the material into a designated hazardous waste container. Avoid generating dust.

  • Decontaminate the spill area as described above.

Procedure for Liquid Spills:

  • Wearing appropriate PPE, contain the spill using absorbent pads or granules.

  • Once the liquid is absorbed, carefully transfer the absorbent material into a designated hazardous waste container.

  • Decontaminate the spill area.

Waste Degradation (for advanced users)

For laboratories with the appropriate expertise and safety controls, chemical degradation can be considered to reduce the toxicity of small quantities of this compound waste prior to collection. This should only be performed by trained personnel in a controlled environment.

Experimental Protocol for Acid Hydrolysis of this compound: This procedure will break the amide bond of the dipeptide.

  • Preparation: In a chemical fume hood, prepare a 6 M solution of hydrochloric acid (HCl).

  • Reaction: For every 10 mg of this compound waste, add 1 mL of 6 M HCl in a sealed, heat-resistant pressure vessel with a stir bar.

  • Heating: Heat the mixture to 110°C with stirring for 24 hours.

  • Neutralization: After cooling to room temperature, carefully neutralize the acidic solution by slowly adding a base, such as sodium hydroxide (NaOH), while monitoring the pH.

  • Disposal: The resulting solution will contain the constituent amino acids and the naphthalene moiety. While the dipeptide is hydrolyzed, the naphthalene group remains. Therefore, the neutralized solution must still be collected as hazardous aqueous waste due to its aquatic toxicity.

NapFF_Disposal_Workflow cluster_waste_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid Solid this compound solid_waste Hazardous Solid Waste Container solid->solid_waste Segregate liquid This compound Solution liquid_waste Hazardous Liquid Waste Container liquid->liquid_waste Segregate gel This compound Hydrogel gel->solid_waste Segregate ehs EHS / Licensed Contractor Pickup solid_waste->ehs Store Securely liquid_waste->ehs Store Securely spill Spill Occurs decon Decontaminate Area & Equipment spill->decon spill_waste Collect Spill Debris as Hazardous Waste decon->spill_waste spill_waste->ehs

Caption: Workflow for the proper disposal of this compound waste.

NapFF_Degradation_Logic start This compound Waste hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) start->hydrolysis neutralization Neutralization (e.g., NaOH) hydrolysis->neutralization end_product Hydrolyzed Products in Solution (Still aquatically toxic) neutralization->end_product final_disposal Collect as Hazardous Aqueous Waste end_product->final_disposal

Essential Safety and Operational Protocols for Handling Nap-FF

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Nap-FF, identified as 2-(4-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole, a halogenated aromatic compound. Adherence to these protocols is critical to minimize exposure risks and ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. Given that this compound is a halogenated aromatic compound, specific attention must be paid to glove selection, as standard nitrile gloves offer insufficient protection.

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety GogglesANSI Z87.1 or EN166 compliant, with side shields.Protects eyes from dust particles and potential splashes.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.Provides full-face protection.
Hand Protection Viton® or Butyl Rubber GlovesCheck manufacturer's chemical resistance chart for specific breakthrough times.Provides robust protection against aromatic and halogenated hydrocarbons. Nitrile gloves are not recommended for prolonged contact.
Double GlovingA pair of nitrile gloves can be worn under Viton® or Butyl rubber gloves.Provides an additional layer of protection and minimizes contamination during glove removal.
Body Protection Laboratory CoatStandard, long-sleeved, with snap or button closures.Protects skin and personal clothing from contamination.
Respiratory Protection Air-Purifying Respirator (APR) with Organic Vapor (OV) CartridgesNIOSH-approved half-face or full-face respirator.Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine dust particles.

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps and safety checkpoints.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handling_weigh Weigh this compound in Fume Hood prep_materials->handling_weigh prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve handling_reaction Conduct Experiment in a Closed or Contained System handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Work Surfaces handling_reaction->cleanup_decontaminate cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe disposal_collect Collect Waste in a Labeled, Sealed Container for Halogenated Organic Waste cleanup_decontaminate->disposal_collect cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_store Store Waste Container in a Designated Satellite Accumulation Area disposal_collect->disposal_store disposal_pickup Arrange for Hazardous Waste Pickup disposal_store->disposal_pickup

Caption: This diagram illustrates the sequential workflow for the safe handling of this compound, from initial preparation to final waste disposal.

Detailed Experimental Protocols

Working with Powdered this compound:

  • Preparation : Before handling, ensure you are wearing all the requisite PPE as detailed in the table above. Verify that the chemical fume hood is functioning correctly.

  • Weighing : Conduct all weighing of powdered this compound within a chemical fume hood to minimize the risk of inhalation. Use a dedicated spatula and weighing paper.

  • Spill Management : In case of a spill, do not sweep the dry powder. Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Collect the material using a scoop and place it in a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent and wash thoroughly.

Solution Preparation:

  • Solvent Selection : If preparing a solution, select an appropriate solvent in which this compound is soluble.

  • Dissolution : In a chemical fume hood, add the weighed this compound to the solvent in a suitable container. Cap and swirl or stir to dissolve. Avoid heating if the solvent is volatile.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste : All solid waste contaminated with this compound, including weighing paper, gloves, and absorbent materials from spills, should be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste : Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.[1]

  • Labeling : All waste containers must be labeled with the full chemical name, "2-(4-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole (this compound)," and the appropriate hazard warnings.

Disposal Procedure:

  • Storage : Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.

  • Arranging Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Recommended Disposal Method : The recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[2] This ensures the complete destruction of the compound. Do not dispose of this compound down the drain or in regular trash.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。